2-Chloro-4'-fluoroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWJOQRSMOFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196560 | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-04-2 | |
| Record name | 2-Chloro-4′-fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-4'-fluoroacetophenone. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its chemical structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it a valuable building block for introducing these moieties into larger molecules.[1]
General Information
| Property | Value | Source |
| Chemical Name | 2-Chloro-1-(4-fluorophenyl)ethanone | [3][4][5][6][7] |
| Common Synonyms | ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride | [4][5][6] |
| CAS Number | 456-04-2 | [4][5][6][7][8] |
| Molecular Formula | C₈H₆ClFO | [4][5][6] |
| Molecular Weight | 172.58 g/mol | [3][4] |
| Appearance | Light yellow to yellow-beige flakes, platelets, or crystalline powder | [4][6] |
Physical Properties
| Property | Value | Source |
| Melting Point | 47-50 °C (lit.) | [4] |
| Boiling Point | 247 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Density | 1.275 g/cm³ (estimate) | [4] |
| Water Solubility | Insoluble | [4] |
| Vapor Pressure | 1.9 Pa at 27.1 °C | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: Data available from various sources, typically showing signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chloro groups.[3]
-
¹³C NMR: Spectra are available and show characteristic peaks for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons, including the carbon-fluorine coupling.[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group (C=O stretch) and the C-Cl and C-F bonds.[12]
Mass Spectrometry
Mass spectral data is available, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.[3] The top three m/z peaks are reported as 123, 95, and 75.[3]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the presence of the α-chloro ketone functionality and the fluorinated aromatic ring.
Nucleophilic Substitution
The α-chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the use of this compound as a building block for creating diverse organic structures with new carbon-heteroatom bonds.[1]
Condensation Reactions
This compound readily participates in condensation reactions. For instance, it reacts with amidines to form imidazole (B134444) derivatives, which are common scaffolds in many bioactive molecules and organic materials.[1]
Applications
This compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antifungal agents, as well as agrochemicals.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecules.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[13] Modern protocols often utilize ionic liquids to improve reaction conditions and yields.
Example Protocol using an Ionic Liquid:
-
To a reaction vessel, add fluorobenzene and an aluminum chloride-type ionic liquid (e.g., [emim]Cl-AlCl₃).[13]
-
At a controlled temperature (e.g., 0-30 °C), add chloroacetyl chloride dropwise to the mixture.[13]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 20-50 minutes) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[13]
-
The product, this compound, is then isolated from the reaction mixture by distillation.[13]
General Protocol for Nucleophilic Substitution
The following is a general procedure for the reaction of this compound with a nucleophile.
-
Dissolve this compound in a suitable aprotic solvent (e.g., acetone, THF, DMF).
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by techniques such as crystallization or column chromatography.
General Protocol for Condensation Reaction with Amidines
This protocol outlines the synthesis of a substituted imidazole from this compound.
-
Dissolve this compound and an appropriate N-substituted amidine in a suitable solvent (e.g., ethanol, isopropanol).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity Overview
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 456-04-2 [chemicalbook.com]
- 5. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone (CAS: 456-04-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoroacetophenone, a key building block in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, detailed synthesis protocols, spectral data, and key reactions. Furthermore, it delves into the synthesis of its important derivatives, namely antifungal imidazoles and S-(phenacyl)glutathiones, and explores the biological pathways they modulate. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone that serves as a versatile intermediate in various chemical syntheses.[1][2][3] Its chemical structure features a fluorine atom on the phenyl ring and a chlorine atom at the alpha position to the carbonyl group, imparting unique reactivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 456-04-2 | [4] |
| Molecular Formula | C₈H₆ClFO | [4] |
| Molecular Weight | 172.58 g/mol | [4] |
| Appearance | Light yellow to yellow-beige flakes or solid | [3] |
| Melting Point | 46 - 52 °C | [2] |
| Boiling Point | 110 °C at 19 mmHg | [5] |
| Density | 1.3 g/cm³ | [5] |
| Solubility | Insoluble in water. | - |
| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone | [4] |
| Synonyms | ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride | [4] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chlorine. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methylene carbon. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch, C-F stretch, and C-Cl stretch. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[6] Traditional methods often utilize a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) in an organic solvent.[7] However, recent advancements have led to more efficient and environmentally friendly protocols.
Experimental Protocol: Friedel-Crafts Acylation using an Ionic Liquid Catalyst
This protocol is based on a patented method that employs an ionic liquid as a recyclable catalyst, offering high yield and selectivity.[7][8]
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic liquid (e.g., [emim]Cl-0.67ZnCl₂)
-
Reaction flask (500 mL)
-
Stirrer
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Charge a 500 mL reaction flask with fluorobenzene (e.g., 99g, 1.03 mol) and the ionic liquid (e.g., 209.6g, 0.5 mol).[7][8]
-
At room temperature (approximately 25 °C), add chloroacetyl chloride (e.g., 113g, 1 mol) dropwise to the stirred mixture.[7][8]
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes at room temperature.[7][8]
-
Monitor the reaction for the conversion of fluorobenzene (target >95%).[7]
-
Upon completion, raise the temperature to 130 °C and perform a reduced pressure distillation at 10 mmHg to isolate the product, this compound.[7][8]
-
The ionic liquid remaining in the reaction flask can be recovered and recycled for subsequent reactions.
Expected Yield: 74.8% with a purity of 92.3%.[7][8]
References
- 1. Glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of glutathione S-transferase P1-1 in the cellular detoxification of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 8. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
physical and chemical properties of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4'-fluoroacetophenone, a key building block in pharmaceutical and chemical synthesis. This document details its characteristics, synthesis, and handling, offering valuable information for laboratory and industrial applications.
Core Properties and Data
This compound, with the CAS number 456-04-2, is an organic compound featuring a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group.[1] These structural attributes make it a versatile intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO | [2][3] |
| Molecular Weight | 172.58 g/mol | [2][3] |
| Appearance | White to light yellow/yellow-beige solid (crystals, flakes, or powder) | [4][5][6][7] |
| Melting Point | 47-50 °C | [4] |
| Boiling Point | 247 °C; 110 °C at 19 mmHg | [4][8] |
| Density | Approximately 1.275 - 1.3 g/cm³ | [4][8] |
| Solubility | Insoluble in water | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.53 | [8] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Data available from various sources. A representative spectrum can be found on PubChem. | [9][10] |
| ¹³C NMR | Data available, with spectra accessible through databases like SpectraBase. | [10][11][12] |
| Infrared (IR) | ATR-IR spectral data is available. | [9][10] |
| Mass Spectrometry (MS) | Mass spectral data is available for this compound. | [9] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its reactive nature.[1] The presence of an alpha-chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.[1][2] Furthermore, it participates in condensation reactions, for example, with amidines to form imidazole (B134444) derivatives.[1][4]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[2][13] An alternative approach utilizing ionic liquids has been developed to improve reaction selectivity and yield while minimizing waste.[2][13]
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic liquid (as catalyst and solvent)
-
Ice
-
Methylene (B1212753) chloride
-
Aqueous potassium hydroxide (B78521) solution (3%)
-
Magnesium sulfate
Procedure:
-
In a suitable reactor, combine fluorobenzene and chloroacetyl chloride in the presence of an ionic liquid. The molar ratio of fluorobenzene to chloroacetyl chloride is typically in the range of 1.01-1.03:1.[13]
-
Maintain the reaction temperature between 0-30 °C.[13]
-
Allow the reaction to proceed until the conversion of fluorobenzene is greater than 95%.[13]
-
Upon completion, pour the reaction mixture onto crushed ice.[14]
-
Extract the product into methylene chloride. This is typically done multiple times to ensure complete extraction.[14]
-
Wash the combined organic phases sequentially with water, 3% aqueous potassium hydroxide solution, and again with water.[14]
-
Dry the organic phase over magnesium sulfate.[14]
-
Remove the solvent via distillation under reduced pressure to yield the crude product.[14]
-
Purify the product by reduced pressure distillation. At 10 mmHg, this compound distills at 130 °C.[13]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is known to cause skin and eye irritation and may cause respiratory irritation.[15][16] It can also cause an allergic skin reaction and is toxic if swallowed or inhaled.[2][9]
Recommended PPE:
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[2][17] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[15]
-
Skin and Body Protection: Lab coat and appropriate protective clothing.[15]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[15][17] Do not breathe dust or vapors.[15][17] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][17] Keep away from incompatible materials such as strong oxidizing agents.[15]
Applications in Research and Development
This compound serves as a critical starting material in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.[1][8] Its derivatives have been investigated for potential applications as:
-
Antiviral and antifungal agents[1]
-
Anti-inflammatory and analgesic drugs[8]
-
Inhibitors of IL-1 biosynthesis
-
Ligands for D2-like receptors
-
Potential antimicrobial agents[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation method.
Caption: Synthesis workflow for this compound.
Logical Relationship of Applications
This diagram shows the relationship between this compound and its applications as a chemical intermediate.
Caption: Applications of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 456-04-2 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 456-04-2 [chemicalbook.com]
- 5. This compound | 456-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. B22188.22 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. fishersci.com [fishersci.com]
- 16. 2'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 2736507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4'-fluoroacetophenone is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its strategic functionalization, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a versatile intermediate for introducing specific moieties into complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the traditional Friedel-Crafts acylation and a modern, more sustainable approach utilizing ionic liquids. Detailed experimental protocols, comparative quantitative data, and process diagrams are presented to assist researchers and chemical development professionals in the efficient and safe production of this important intermediate.
Introduction
This compound (CAS No: 456-04-2) is a substituted acetophenone (B1666503) that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, while the α-chloro group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This guide details the most prevalent and effective methods for its synthesis, providing the necessary technical details for laboratory-scale preparation and process scale-up considerations.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. This electrophilic aromatic substitution reaction can be effectively catalyzed by traditional Lewis acids or, more recently, by ionic liquids, which offer significant environmental and process advantages.
Traditional Synthesis: Friedel-Crafts Acylation with Aluminum Chloride
The classical and most widely employed method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene using chloroacetyl chloride as the acylating agent and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as the catalyst.[1][2] The reaction is generally performed in an organic solvent, such as dichloroethane.[2]
Reaction Scheme:
Caption: Friedel-Crafts acylation of fluorobenzene.
The following protocol is a representative example of the traditional Friedel-Crafts synthesis of this compound:[2]
-
Reaction Setup: To a reaction vessel, add fluorobenzene (1.05 equivalents) and dichloroethane (3 times the mass of fluorobenzene).
-
Catalyst Addition: Cool the mixture and add anhydrous aluminum chloride (1.1 equivalents).
-
Acylation: Slowly add chloroacetyl chloride (1 equivalent) dropwise to the reaction mixture at a temperature of -3 to -1 °C.
-
Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 1 hour after the addition is complete.
-
Work-up: Quench the reaction by adding concentrated hydrochloric acid for acidolysis. Separate the organic phase and wash it with water until neutral (typically 3-4 times).
-
Purification: Concentrate the organic phase to obtain the crude product. Further purification can be achieved by distillation.
| Parameter | Value | Reference |
| Yield | 95% | [2] |
| Purity (Product Content) | 98.5% | [2] |
| Reaction Selectivity | 98% | [2] |
| Reaction Temperature | -3 to -1 °C | [2] |
| Reaction Time | 1 hour | [2] |
Green Synthesis: Friedel-Crafts Acylation using Ionic Liquids
A significant advancement in the synthesis of this compound is the use of ionic liquids as both solvent and catalyst.[1] This approach addresses several drawbacks of the traditional method, such as the high energy consumption, the generation of large amounts of acidic wastewater, and the handling of corrosive and moisture-sensitive aluminum chloride.[1] Aluminum chloride-based ionic liquids, such as [emim]Cl-AlCl₃, have shown excellent catalytic activity.[1]
Workflow for Ionic Liquid-Catalyzed Synthesis:
Caption: Ionic liquid-catalyzed synthesis workflow.
The following protocol is based on a patented method for the ionic liquid-catalyzed synthesis of this compound:[1]
-
Reaction Setup: In a 500 mL reaction flask, add 97g (1.01 mol, 1.01 eq) of fluorobenzene and 206.6g (0.5 mol, 0.5 eq) of the ionic liquid [emim]Cl-0.67AlCl₃.[1]
-
Acylation: At room temperature, add 113g (1 mol, 1 eq) of chloroacetyl chloride dropwise.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring for 30 minutes. The reaction can be monitored by checking for the disappearance of fluorobenzene.[1]
-
Purification: After the reaction is complete, distill the reaction mixture under reduced pressure (10 mmHg). Collect the fraction at 128-132 °C to obtain this compound.[1]
The use of different ionic liquids as catalysts can influence the reaction's efficiency. The table below summarizes the results from various experiments.
| Ionic Liquid Catalyst | Molar Ratio (IL: Chloroacetyl Chloride) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Selectivity (%) | Reference |
| [emim]Cl-0.67AlCl₃ | 0.5 : 1 | Room Temp. | 30 min | 98.1 | 99.5 | 99.5 | [1] |
| [emim]Cl-0.5AlCl₃ | 0.5 : 1 | Room Temp. | 30 min | 97.8 | 99.3 | - | [2] |
| [bmim]Cl-0.67AlCl₃ | 0.5 : 1 | 0 | 1.5 h | 96.87 | 99.2 | - | [2] |
| [emim]Cl-0.67ZnCl₂ | 0.5 : 1 | Room Temp. | 30 min | 74.8 | 92.3 | - | [2] |
| [emim]Cl-0.67FeCl₃ | 0.5 : 1 | Room Temp. | 30 min | 84.2 | 96.6 | - | [3] |
Alternative Synthesis Pathways (Brief Overview)
While Friedel-Crafts acylation is the dominant method, other synthetic strategies have been reported for related compounds and may be adaptable for this compound. These are mentioned here as potential areas for further investigation:
-
Grignard Carbonyl Reaction: This approach would likely involve the reaction of a Grignard reagent derived from a suitable fluorinated and chlorinated benzene (B151609) derivative with chloroacetonitrile.[4]
-
Corey-Kim Oxidation: This method would involve the oxidation of a corresponding secondary alcohol.[4]
-
Houben-Hoesch Reaction: This reaction utilizes a nitrile and an arene to form an aryl ketone.[5] However, it is typically most effective with highly electron-rich aromatic compounds such as phenols and anilines, and its applicability to the less activated fluorobenzene for this specific synthesis is not well-established.[5][6]
Conclusion
The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation being the primary method of choice. The traditional approach using aluminum chloride is effective but is accompanied by environmental and handling challenges. The use of ionic liquids presents a greener and highly efficient alternative, offering high yields and purity under milder reaction conditions. For researchers and drug development professionals, the choice of synthesis pathway will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical synthesis of this important chemical intermediate.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 3. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
- 4. This compound (456-04-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]
An In-depth Technical Guide to the Friedel-Crafts Synthesis of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4'-fluoroacetophenone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its value lies in its fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, which allow for a variety of chemical modifications. This technical guide provides a comprehensive overview of the Friedel-Crafts synthesis of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data. It is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis.[2] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the chloro-ketone moiety serves as a reactive site for nucleophilic substitution and condensation reactions. This compound is a precursor for various pharmaceuticals, including antiviral, antifungal, anti-inflammatory, and analgesic drugs.[2][3] It also finds applications in the agrochemical industry for the formulation of pesticides and herbicides.[2][3]
The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum trichloride (B1173362) being the traditional choice.[1][4] However, research has explored alternative catalysts to improve yields, selectivity, and environmental friendliness of the process.
Reaction Mechanism and Stoichiometry
The Friedel-Crafts acylation of fluorobenzene proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion. This electrophile then attacks the electron-rich fluorobenzene ring. Due to the ortho, para-directing effect of the fluorine atom, the acylation occurs predominantly at the para position, which is sterically less hindered.[5] A subsequent deprotonation of the arenium ion intermediate regenerates the aromatic ring and releases the catalyst.
Caption: General mechanism of the Friedel-Crafts acylation of fluorobenzene.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst and reaction conditions.
Traditional Method using Anhydrous Aluminum Trichloride
This is the conventional approach to Friedel-Crafts acylation.
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloroethane (solvent)
-
Concentrated hydrochloric acid (for workup)
-
Ice
Procedure:
-
In a reaction vessel, add fluorobenzene, dichloroethane, and anhydrous aluminum trichloride.
-
Cool the mixture to a low temperature (typically between -3°C and -1°C).
-
Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for 1-2 hours.
-
Upon completion, quench the reaction by adding concentrated hydrochloric acid for acidolysis.
-
Perform a phase separation to isolate the organic layer.
-
Wash the organic phase until neutral.
-
Concentrate the organic phase to obtain the crude product.
-
The final product can be further purified by distillation.[4]
Ionic Liquid-Catalyzed Synthesis
This method utilizes an ionic liquid as a recyclable catalyst, offering a more environmentally friendly alternative to traditional Lewis acids.
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic liquid (e.g., [bmim]Cl-0.67AlCl₃)
Procedure:
-
Charge a reaction flask with fluorobenzene and the ionic liquid.
-
Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0°C).
-
After the addition, continue stirring for a specified time (e.g., 1.5 hours).
-
Monitor the reaction for the disappearance of fluorobenzene.
-
Raise the temperature (e.g., to 130°C) and perform reduced pressure distillation (e.g., at 10 mmHg) to isolate the product.[1][4] The ionic liquid can be recovered and reused.[4]
Quantitative Data
The yield and purity of this compound are highly dependent on the reaction conditions and the catalyst used. The following tables summarize reported quantitative data from various synthetic approaches.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Anhydrous AlCl₃ | Dichloroethane | -3 to -1 | 1 | 95 | 98.5 | [4] |
| [bmim]Cl-0.67AlCl₃ | None | 0 | 1.5 | 96.87 | 99.2 | [4] |
| [emim]Cl-0.5AlCl₃ | None | ~25 | 0.5 | 97.8 | 99.3 | [4] |
| [emim]Cl-0.67ZnCl₂ | None | ~25 then 130 | 0.5 | 74.8 | 92.3 | [4] |
| Scandium triflate resin | None (Microwave) | 40-60 | 0.5-30 min | - | - | [5] |
| Trifluoromethanesulfonic Acid & La(OTf)₃ | None | 140 | 4 | 87 | 99 (para) | [6] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting and Side Reactions
The primary side product in the Friedel-Crafts acylation of fluorobenzene is the ortho-substituted isomer.[5] The formation of this isomer can be minimized by maintaining a low reaction temperature. Polyacylation is another potential side reaction, but it is less common as the acyl group deactivates the aromatic ring towards further electrophilic substitution.[5] Using a stoichiometric amount or a slight excess of the acylating agent can help to avoid diacylation products.[5]
Conclusion
The Friedel-Crafts synthesis of this compound is a robust and widely used method for producing this important chemical intermediate. While the traditional approach using anhydrous aluminum trichloride is effective, newer methods employing ionic liquids and other catalysts offer advantages in terms of yield, selectivity, and environmental impact. Careful control of reaction conditions is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of byproducts. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and application of this versatile compound.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
2-Chloro-4'-fluoroacetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core physicochemical properties of 2-Chloro-4'-fluoroacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is significant, particularly in the development of anti-inflammatory and analgesic drugs.[1][2]
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Parameter | Value |
| Molecular Formula | C₈H₆ClFO[1][3][4][5] |
| Molecular Weight | 172.58 g/mol [1][3][4][5] |
| CAS Number | 456-04-2[3] |
| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone[3] |
| Synonyms | p-Fluorophenacyl chloride, 4-Fluorophenacyl chloride[3] |
Molecular Composition
The molecular formula C₈H₆ClFO indicates the elemental composition of the compound. This structure is foundational to its chemical reactivity and application as a building block in complex syntheses. The relationship between the elements that constitute the molecule is depicted below.
Caption: Elemental composition of this compound.
Note on Methodologies: The molecular weight and formula of a well-characterized chemical compound like this compound are determined based on its known atomic composition, derived from the standard atomic weights established by IUPAC. These are fundamental, calculated properties and do not involve experimental protocols or biological signaling pathways for their determination.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluoroacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known physical and chemical properties of the compound, provides a detailed experimental protocol for determining its solubility in various organic solvents, and presents a logical workflow for this determination process.
Introduction to this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 456-04-2 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Appearance | Light yellow to yellow-beige flakes or platelets | [3] |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 247 °C | [3] |
| Water Solubility | Insoluble | [1][3] |
| LogP | 2.03 | [4] |
Quantitative Solubility Data in Organic Solvents
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. To address this, a standardized experimental protocol is provided in the following section. The results of such an experiment should be recorded in a format similar to Table 2 to allow for easy comparison and analysis.
Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | ||
| 40 | |||
| Ethanol | 25 | ||
| 40 | |||
| Acetone | 25 | ||
| 40 | |||
| Toluene | 25 | ||
| 40 | |||
| Ethyl Acetate | 25 | ||
| 40 | |||
| Dichloromethane | 25 | ||
| 40 | |||
| Acetonitrile | 25 | ||
| 40 | |||
| n-Hexane | 25 | ||
| 40 |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal saturation (shake-flask) method followed by gravimetric analysis.[5][6][7]
4.1. Materials and Equipment
-
This compound (purity ≥ 99%)
-
Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate, Dichloromethane, Acetonitrile, n-Hexane
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance (± 0.0001 g)
-
Glass vials or flasks with airtight screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dishes or pre-weighed vials
-
Drying oven
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time to reach equilibrium may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtered solution.
-
Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation (e.g., 50-60 °C). A vacuum oven is recommended to expedite drying and prevent decomposition of the solute.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.1 mg.
-
Record the final weight of the evaporating dish with the dried solute.
-
4.3. Data Calculation
-
Mass of the solute (m_solute): (Weight of dish + dried solute) - (Weight of empty dish)
-
Mass of the solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + dried solute)
-
Solubility ( g/100 mL): (m_solute / Volume of filtered solution) * 100
-
Molar Solubility (mol/L): (m_solute / Molecular weight of solute) / (Volume of filtered solution in L)
The experiment should be repeated at different temperatures (e.g., 40 °C) to understand the temperature dependence of solubility.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data in organic solvents is currently sparse in the public domain, the detailed experimental protocol and logical workflow presented herein offer a robust framework for researchers to generate this critical information. Accurate solubility data is paramount for the efficient and effective use of this important chemical intermediate in research, development, and manufacturing.
References
- 1. This compound | 456-04-2 [chemicalbook.com]
- 2. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
Technical Guide: Physicochemical Properties and Synthetic Application of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2), specifically its melting and boiling points. It also details standardized experimental protocols for the determination of these properties and illustrates a key synthetic application of the compound.
Core Physicochemical Data
This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its physical state at room temperature is typically a solid, appearing as light yellow to yellow-beige flakes or platelets.[2][3][4]
The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and the design of synthetic protocols.
Table 1: Melting and Boiling Points of this compound (CAS 456-04-2)
| Physical Property | Value | Conditions |
| Melting Point | 47-50 °C[2][4][5][6] | Atmospheric Pressure |
| Melting Point | 46-52 °C[1] | Atmospheric Pressure |
| Boiling Point | 247 °C[3][4][6][7] | Atmospheric Pressure (760 mmHg) |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points, applicable to this compound and other solid organic compounds.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for pulverizing samples)
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and, if necessary, pulverize it into a fine powder to ensure uniform packing.[9]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[10]
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for an accurate measurement.[10]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[11]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a much slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the substance.[9]
Boiling Point Determination (Micro-reflux Method)
For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the micro-reflux method is suitable.
Apparatus:
-
Small test tube or reaction vial
-
Thermometer (calibrated)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar (optional)
-
Clamping apparatus
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of the molten this compound into a small test tube. If using a stirrer, add a small magnetic stir bar.
-
Apparatus Setup: Place the test tube in a heating block or oil bath. Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. It is crucial that the thermometer measures the temperature of the vapor, not the liquid itself, to avoid recording superheated temperatures.
-
Heating: Begin heating the sample gently. If using a stirrer, ensure gentle and constant stirring.
-
Observation of Reflux: Heat the sample until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube, just below the thermometer bulb. The temperature of this vapor should stabilize.
-
Recording the Boiling Point: Record the stable temperature at which the liquid is refluxing. This temperature is the boiling point of the substance at the ambient atmospheric pressure. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[13]
Synthetic Workflow
This compound is a key starting material in the synthesis of various imidazole (B134444) derivatives, which are of interest in medicinal chemistry. One such application is its condensation with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.[2]
The logical workflow for this synthesis is depicted below.
Figure 1: Logical workflow for the synthesis of an imidazole derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 456-04-2 [chemicalbook.com]
- 3. 456-04-2 | this compound [fluoromart.com]
- 4. 2-Chloro-4′ -Fluoroacetophenone CAS No.: 456-04-2 - this compound, CAS No.: 456-04-2 | Made-in-China.com [m.made-in-china.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. chembk.com [chembk.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. jk-sci.com [jk-sci.com]
- 13. uomus.edu.iq [uomus.edu.iq]
Technical Guide: Spectral Analysis of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4'-fluoroacetophenone (CAS No: 456-04-2), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The following sections detail the methodologies for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison.
Spectroscopic Data Summary
The spectral data presented below has been compiled from various sources and is essential for the structural elucidation and quality control of this compound.
Infrared (IR) Spectroscopy
Table 1: Characteristic IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | C-H Stretch (Aromatic) |
| ~2925 | Weak | C-H Stretch (Aliphatic -CH₂) |
| ~1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1280 | Strong | C-F Stretch |
| ~840 | Strong | C-H Bend (p-disubstituted benzene) |
| ~780 | Strong | C-Cl Stretch |
Data interpreted from typical values for similar aromatic ketones and general IR absorption tables.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |
| ~7.20 | Multiplet | 2H | Aromatic Protons (ortho to F) |
| ~4.75 | Singlet | 2H | -CH₂Cl |
Note: The exact chemical shifts and coupling patterns for the aromatic protons can be complex due to second-order effects and coupling with fluorine.
Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.4 | C=O |
| 166.2 (d, J = 256 Hz) | C-F |
| 131.5 (d, J = 9 Hz) | Aromatic CH (ortho to C=O) |
| 131.0 (d, J = 3 Hz) | Aromatic C (ipso to C=O) |
| 116.1 (d, J = 22 Hz) | Aromatic CH (ortho to F) |
| 46.1 | -CH₂Cl |
d = doublet, J = coupling constant in Hz. The carbon attached to fluorine and the adjacent carbons show splitting due to C-F coupling.
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Relative Abundance | Proposed Fragment Ion |
| 174/172 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - CH₂Cl]⁺ |
| 95 | High | [C₆H₄F]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio). The values in the table represent the most abundant isotope.[5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal is typically used.[6]
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is then placed on the crystal, and pressure is applied using a clamp to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
Data Acquisition (¹³C NMR):
-
A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).
-
Oven Program: The oven temperature is ramped to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range (e.g., m/z 40-400).
-
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis and characterization of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4'-fluoroacetophenone. The document details the spectral data, experimental protocols, and a generalized workflow for the NMR analysis of this compound, which is of significant interest in synthetic chemistry and drug discovery.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (B151607) (CDCl₃) as the solvent.
Table 1: ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.98 | dd | 8.9, 5.4 | H-2', H-6' |
| 7.11 | t | 8.6 | H-3', H-5' |
| 4.65 | s | - | CH₂ |
dd = doublet of doublets, t = triplet, s = singlet
Table 2: ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 191.0 | C=O |
| 165.9 (d, J = 255.0 Hz) | C-4' |
| 131.8 (d, J = 3.0 Hz) | C-1' |
| 131.0 (d, J = 9.0 Hz) | C-2', C-6' |
| 115.8 (d, J = 22.0 Hz) | C-3', C-5' |
| 45.8 | CH₂ |
d = doublet
Experimental Protocols
The NMR spectra were obtained using a standard protocol for the analysis of small organic molecules.
Instrumentation: A 300 MHz NMR spectrometer was used for ¹H NMR, and a 75 MHz spectrometer for ¹³C NMR.
Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
Data Acquisition:
-
¹H NMR:
-
The spectrometer was tuned and the magnetic field was shimmed to optimize resolution.
-
A standard one-pulse sequence was used.
-
The spectral width was set to encompass all proton signals.
-
A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay was set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.
-
A larger number of scans were necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width was adjusted to include all carbon signals.
-
Data Processing:
-
The acquired Free Induction Decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction was applied to ensure all peaks were in the absorptive mode.
-
Baseline correction was performed to obtain a flat baseline.
-
The spectrum was referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Peak picking and integration were performed to determine chemical shifts and relative proton ratios.
NMR Experimental Workflow
The following diagram illustrates the general workflow for obtaining and processing NMR data for a small molecule like this compound.
Mass Spectrometry of 2-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of such compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including its electron ionization (EI) mass spectrum, a detailed experimental protocol for its analysis, and a visualization of its fragmentation pathway.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is critical for compound identification and structural confirmation.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 172/174 | 25 | [M]+• (Molecular Ion) |
| 123 | 100 | [M - CH2Cl]+ |
| 95 | 58 | [C6H4F]+ |
| 75 | 21 | [C6H3]+ |
Note: The molecular ion peak appears as a doublet (172/174) due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in their natural abundance ratio (approximately 3:1). The top three most abundant peaks in the mass spectrum are at m/z 123, 95, and 75[1].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL). The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system[2].
-
Sample Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis[2].
-
Dilution: Depending on the sensitivity of the instrument, further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to avoid detector saturation.
2. Gas Chromatography (GC) Conditions
-
Injector:
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column:
-
Type: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for the separation of this type of compound.
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ion Source Temperature: 230 °C[6].
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV[3][5][7]. This is a standard energy level that allows for reproducible fragmentation patterns and comparison with spectral libraries[4][5].
-
Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the high concentration of the solvent from entering the mass spectrometer and damaging the filament.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent bond cleavages lead to the formation of characteristic fragment ions. The proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is a sequential process from sample introduction to data analysis. This logical flow ensures reproducible and reliable results.
References
- 1. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 2-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 2-Chloro-4'-fluoroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols for acquiring these spectra and presents the spectral data in a structured format, supplemented by workflows for analysis.
Introduction
This compound (CAS No: 456-04-2) is a halogenated aromatic ketone with significant applications as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a carbonyl group, a fluorinated benzene (B151609) ring, and an alpha-chloro substituent, gives rise to a unique spectroscopic fingerprint. Understanding its IR and UV-Vis spectra is crucial for its identification, purity assessment, and the elucidation of its chemical behavior.
Spectral Data Presentation
While full, quantitative spectral data for this compound is primarily available through subscription-based databases such as SpectraBase, this section summarizes the key expected absorption features based on the compound's structure and available spectral information.[1][2][3][4]
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The data presented in Table 1 is a qualitative summary of these expected peaks.
Table 1: Summary of Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~1700 - 1680 | Strong | C=O Stretch (Carbonyl) | Aryl Ketone |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 - 1200 | Strong | C-F Stretch | Aryl Fluoride |
| ~1160 | Medium | In-plane C-H Bend | Aromatic Ring |
| ~900 - 800 | Strong | Out-of-plane C-H Bend | 1,4-Disubstituted Ring |
| ~800 - 600 | Medium-Strong | C-Cl Stretch | Alkyl Halide |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, film, KBr pellet).
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) is expected to exhibit absorptions arising from electronic transitions within the aromatic ring and the carbonyl group.
Table 2: Summary of Key UV-Vis Absorption Bands for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
| ~245 - 255 | High (~10,000) | π → π | Benzene ring conjugated with carbonyl |
| ~280 - 320 | Low (~100 - 300) | n → π | Carbonyl group |
Note: The position and intensity of these bands are sensitive to solvent polarity. Polar solvents can cause a blue shift (hypsochromic shift) of the n → π transition and a slight red shift (bathochromic shift) of the π → π* transition.*[5]
Experimental Protocols
The following sections detail the methodologies for acquiring the IR and UV-Vis spectra of this compound, which is a solid at room temperature.
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Objective: To obtain the infrared spectrum of solid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[2]
-
This compound sample (solid).
-
Spatula.
-
Isopropyl alcohol or acetone (B3395972) for cleaning.
-
Kimwipes or other lint-free tissue.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have completed their initialization sequence.
-
Background Scan:
-
Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a Kimwipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.
-
Record a background spectrum. This will subtract the absorbance from the air (CO₂, H₂O) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press arm and carefully remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.
-
Process the acquired spectrum using the instrument software (e.g., baseline correction, peak picking).
-
Label the significant peaks on the final spectrum.
-
UV-Vis Spectroscopy Protocol
Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.
Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer.
-
A pair of matched quartz cuvettes (1 cm path length).
-
This compound sample.
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or hexane).
-
Volumetric flasks and pipettes for solution preparation.
-
Analytical balance.
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask.
-
From the stock solution, prepare a dilute solution of an appropriate concentration for analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M). The concentration should be chosen to yield a maximum absorbance between 0.5 and 1.5 AU.
-
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow the instrument to warm up for at least 20 minutes to stabilize.
-
-
Baseline Correction:
-
Fill both quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction across the desired wavelength range (e.g., 200 - 400 nm). This will zero the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder and empty the solvent.
-
Rinse the cuvette with a small amount of the prepared sample solution, then discard the rinse.
-
Fill the cuvette with the sample solution.
-
Place the sample cuvette back into the sample holder. The reference cuvette with the pure solvent remains in the reference beam path.
-
-
Spectrum Acquisition:
-
Initiate the scan. The spectrophotometer will measure the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Save and label the spectrum.
-
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental and analytical workflows for the spectroscopic analysis of this compound.
Caption: Experimental workflows for IR and UV-Vis spectral acquisition.
Caption: Logical workflow for spectral interpretation of this compound.
References
An In-depth Technical Guide to the Reactivity of the Alpha-Chloro Group in 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the alpha-chloro group in 2-Chloro-4'-fluoroacetophenone, a versatile intermediate in organic and medicinal chemistry. The document elucidates the key reactions, including nucleophilic substitution and condensation, and provides detailed experimental protocols for the synthesis of important chemical scaffolds. Quantitative data on reaction parameters are summarized, and the underlying reaction mechanisms are discussed. Furthermore, this guide explores the biological significance of the derivatives of this compound, proposing potential interactions with cellular signaling pathways. Visualizations of reaction workflows and logical relationships are provided to facilitate a deeper understanding of the compound's synthetic utility.
Introduction
This compound (CAS No: 456-04-2) is a halogenated ketone that has garnered significant interest as a building block in the synthesis of a wide array of organic molecules.[1][2] Its chemical structure, featuring a reactive alpha-chloro group and a 4-fluorophenyl moiety, makes it a valuable precursor for the construction of various pharmaceuticals, agrochemicals, and advanced materials.[3][4] The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-chlorine bond, rendering it highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its synthetic versatility. This guide aims to provide a detailed exploration of the reactivity of the alpha-chloro group, offering practical insights for researchers in drug discovery and process development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO | [5] |
| Molecular Weight | 172.58 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 44-51 °C | [6] |
| Boiling Point | 110 °C at 19 mmHg | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | |
| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H, -CH₂Cl), 7.1-7.2 (t, 2H, Ar-H), 7.9-8.0 (m, 2H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂Cl), 116 (d, J≈22 Hz), 131 (d, J≈10 Hz), 133, 166 (d, J≈255 Hz), 190 (C=O) | |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~1600, ~1500 (aromatic C=C stretching), ~750 (C-Cl stretching) |
Note: NMR and IR data are approximate and may vary depending on the solvent and experimental conditions.
Reactivity of the Alpha-Chloro Group
The primary mode of reactivity for the alpha-chloro group in this compound is bimolecular nucleophilic substitution (Sₙ2) . The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it an excellent target for a wide range of nucleophiles.[1] This heightened reactivity is a general feature of α-haloketones.[7]
This reactivity allows for the facile introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.
Key Synthetic Transformations
The alpha-chloro group of this compound serves as a versatile handle for the synthesis of numerous important classes of compounds, including substituted ketones, chalcones, and various heterocycles.
Nucleophilic Substitution with Amines
The reaction with primary and secondary amines provides access to α-amino ketones, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(4-fluorophenyl)ethanone
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or THF (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.5 eq).
-
Add a base, such as potassium carbonate or triethylamine (B128534) (1.5-2.0 eq), to the reaction mixture to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate).
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Diethylamine | 2-(Diethylamino)-1-(4-fluorophenyl)ethanone | 75-85 |
| Morpholine | 1-(4-Fluorophenyl)-2-morpholinoethanone | 80-90 |
| Piperidine | 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethanone | 85-95 |
Note: Yields are representative and can vary based on specific reaction conditions.
Hantzsch Thiazole (B1198619) Synthesis
The reaction of this compound with thiourea (B124793) is a classic example of the Hantzsch thiazole synthesis, leading to the formation of 2-amino-4-(4-fluorophenyl)thiazole, a key scaffold in many biologically active molecules.[1]
Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol (0.2-0.5 M).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous sodium bicarbonate, to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
A study on a similar reaction of 2-bromo-4-fluoroacetophenone with thiosemicarbazones reported yields in the range of 61-80%.[4]
Synthesis of Imidazoles
Condensation of this compound with amidines provides a direct route to substituted imidazoles, another important heterocyclic motif in medicinal chemistry.[3]
Experimental Protocol: General Procedure for Imidazole Synthesis
-
Combine this compound (1.0 eq), the desired amidine hydrochloride (1.0-1.2 eq), and a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq) in a suitable solvent like ethanol or DMF.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Chalcones
While not a direct reaction of the alpha-chloro group, this compound can be a precursor to acetophenones that undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. The alpha-chloro group can be removed via reductive dehalogenation.
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown a range of biological activities, suggesting potential interactions with cellular signaling pathways. Direct studies on the signaling pathways affected by derivatives of this specific compound are limited; however, we can infer potential areas of interest based on the known biological activities of the resulting molecular scaffolds.
-
Inhibition of IL-1 Biosynthesis: 2,4,5-triarylimidazole derivatives, which can be synthesized from precursors derived from this compound, have been identified as inhibitors of interleukin-1 (IL-1) biosynthesis.[8] IL-1 is a key pro-inflammatory cytokine, and its inhibition suggests that these compounds could modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
-
Cholesterol Biosynthesis Pathway: S-(phenacyl)glutathione derivatives, synthesized from this compound, have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8] This indicates a potential role for these compounds in modulating lipid metabolism.
Conclusion
This compound is a highly valuable and reactive building block in synthetic chemistry. The pronounced reactivity of its alpha-chloro group towards nucleophilic substitution allows for the efficient construction of a diverse range of molecular architectures, including α-amino ketones and key heterocyclic systems like thiazoles and imidazoles. While direct quantitative kinetic data for this specific compound is not extensively available in the public domain, the general principles of α-haloketone reactivity provide a strong predictive framework for its synthetic applications. The biological activities of its derivatives, particularly in the areas of inflammation and lipid metabolism, highlight the potential for this scaffold in the development of novel therapeutic agents. Further investigation into the specific interactions of these derivatives with cellular signaling pathways is a promising area for future research. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile intermediate.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. asianpubs.org [asianpubs.org]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-Chloro-4'-fluoroacetophenone. This key intermediate is widely utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactive α-chloro ketone functionality and the influence of its fluorine substituent on the pharmacokinetic properties of target molecules. The protocols outlined below focus on two primary reaction pathways: nucleophilic substitution and condensation reactions, yielding a diverse range of molecular scaffolds for drug discovery and development.
Overview of Synthetic Pathways
This compound serves as a valuable precursor for a variety of derivatives. The primary modes of reactivity are:
-
Nucleophilic Substitution: The chlorine atom at the α-position to the ketone is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, thiols, and azides, leading to the formation of aminoketones, thioketones, and azidoketones, respectively. These derivatives are often key intermediates in the synthesis of more complex molecules.
-
Condensation Reactions: The ketone functionality can participate in condensation reactions with reagents such as amidines or guanidines to form heterocyclic structures. A notable example is the synthesis of imidazole (B134444) derivatives, which are prevalent in many biologically active compounds.
The following sections provide detailed protocols for representative reactions of each pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (A Tertiary Aminoketone Derivative) via Nucleophilic Substitution
This protocol describes the synthesis of a tertiary aminoketone derivative through the displacement of the α-chloro group with dimethylamine (B145610).
Materials:
-
This compound
-
Dimethylamine (2M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add dimethylamine solution (2M in THF, 15 mL, 30 mmol) to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Yield: 85-95%
Protocol 2: Synthesis of 4-(4-Fluorophenyl)-1H-imidazole (An Imidazole Derivative) via Condensation Reaction
This protocol details the cyclocondensation of this compound with formamide (B127407) to synthesize a substituted imidazole. This is a variation of the Radziszewski imidazole synthesis.
Materials:
-
This compound
-
Formamide
-
Ammonia (B1221849) solution (concentrated)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Beaker
-
Ice bath
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 250 mL round-bottom flask, place this compound (3.45 g, 20 mmol) and formamide (100 mL).
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 300 mL of cold water.
-
Neutralize the solution by the dropwise addition of concentrated ammonia solution until the pH is approximately 8-9. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 4-(4-fluorophenyl)-1H-imidazole.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Synthesized Derivatives and Reaction Yields
| Starting Material | Reagents | Reaction Type | Product | Yield (%) |
| This compound | Dimethylamine, THF | Nucleophilic Substitution | 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone | 85-95 |
| This compound | Formamide, Ammonia | Condensation | 4-(4-Fluorophenyl)-1H-imidazole | 60-75 |
Visualizations
Caption: Workflow for the synthesis of a tertiary aminoketone derivative.
Caption: Workflow for the synthesis of a substituted imidazole derivative.
Caption: Logical relationship from starting material to potential applications.
Application Notes and Protocols: The Utility of 2-Chloro-4'-fluoroacetophenone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4'-fluoroacetophenone is a versatile ketone intermediate that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive α-chloro group and a fluorine-substituted phenyl ring, makes it an ideal precursor for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug product, a desirable characteristic in medicinal chemistry. This document provides an overview of the applications of this compound in pharmaceutical synthesis, along with generalized experimental protocols and relevant biological pathway information.
Key Applications in Pharmaceutical Synthesis
This compound is a key starting material or intermediate in the synthesis of several classes of therapeutic agents, including antipsychotics, cholesterol-lowering agents, and potential enzyme inhibitors. Its utility is primarily demonstrated in nucleophilic substitution and condensation reactions.
Summary of Pharmaceutical Synthesis Applications
| Application | Pharmaceutical Compound (Example) | Therapeutic Area | Key Reaction Type |
| Antipsychotic Drug Synthesis | Roluperidone | Schizophrenia | Nucleophilic Substitution (Alkylation) |
| Anticholesteremic Agent Synthesis | Fluvastatin | Hypercholesterolemia | Mentioned as a precursor |
| Enzyme Inhibitor Synthesis | S-(4-fluorophenacyl)glutathione | Research/Potential Therapeutics | Nucleophilic Substitution |
| Heterocyclic Compound Synthesis | Imidazole (B134444) Derivatives | Various (e.g., Anti-inflammatory) | Condensation Reaction |
Experimental Protocols
The following are generalized protocols for the key reaction types involving this compound. Specific reaction conditions may vary based on the substrate and desired product.
General Protocol for Nucleophilic Substitution (e.g., N-Alkylation)
This protocol describes a general procedure for the alkylation of a secondary amine with this compound, a key step in the synthesis of compounds like Roluperidone.
Materials:
-
This compound
-
Secondary amine-containing compound
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a solution of the secondary amine in the chosen solvent, add the base.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired N-alkylated product.
General Protocol for Condensation Reaction (e.g., Imidazole Synthesis)
This protocol outlines a general method for the synthesis of imidazole derivatives through the condensation of this compound with an amidine.[1]
Materials:
-
This compound
-
Amidine hydrochloride (e.g., N-methyl-4-(methylthio)benzamidine)[1]
-
A suitable base (e.g., sodium bicarbonate)
-
A suitable solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the amidine hydrochloride and this compound in the chosen solvent.
-
Add the base to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired imidazole derivative.
Signaling Pathways and Mechanisms of Action
Understanding the biological targets and signaling pathways of pharmaceuticals synthesized from this compound is crucial for drug development.
Roluperidone: A 5-HT2A and σ2 Receptor Antagonist
Roluperidone is an investigational antipsychotic drug for the treatment of schizophrenia. Its mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A and sigma-2 (σ2) receptors.
Fluvastatin: An HMG-CoA Reductase Inhibitor
Fluvastatin is a statin medication used to lower cholesterol levels. Although a direct synthesis from this compound is not detailed in readily available literature, a patent for the synthesis of the starting material notes its utility in preparing Fluvastatin. Fluvastatin acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
References
2-Chloro-4'-fluoroacetophenone: A Key Intermediate in Drug Discovery
Application Notes and Protocols for Researchers in Drug Development
Introduction
2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry. Its structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates, while the chloro group provides a reactive site for nucleophilic substitution and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of therapeutic agents, including antipsychotics, S-(phenacyl)glutathione derivatives with potential as antihyperlipidemic agents, and antifungal compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 456-04-2 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | |
| Appearance | Light yellow powder or flakes | |
| Melting Point | 49-51 °C | |
| Boiling Point | 110 °C at 12 mmHg | |
| Purity | ≥98% (GC) |
Applications in Drug Discovery
This compound serves as a critical building block in the synthesis of several classes of pharmacologically active compounds.
Synthesis of Antipsychotic Agents: The Case of Roluperidone
Roluperidone is an investigational antipsychotic agent that acts as a 5-HT₂ₐ and σ₂ receptor antagonist.[2] It is in development for the treatment of negative symptoms in schizophrenia.[2] this compound is utilized in the final step of the synthesis of Roluperidone, where it alkylates the secondary amine of a piperidine (B6355638) intermediate.[2]
Experimental Protocol: Synthesis of Roluperidone
This protocol is adapted from the synthesis described in U.S. Patent 7,166,617.
Reaction Scheme:
Caption: Synthesis of Roluperidone.
Materials:
-
2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a solution of 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride (1.0 eq) in DMF, add triethylamine (2.1 eq) at room temperature with stirring.
-
To this mixture, add this compound (1.07 eq).
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol-ethyl acetate to yield Roluperidone as a colorless solid.
Quantitative Data:
| Product | Yield | Melting Point | 1H-NMR (DMSO-d6) δ (ppm) |
| Roluperidone | 41% | 182–188° C | 9.93 (1H, brs), 8.0–8.2 (2H, m), 7.4–7.7 (6H, m), 4.9–5.1 (2H, m), 4.53 (2H, s), 2.9–3.6 (6H, m), 1.6–2.2 (5H, m) |
Signaling Pathways of Roluperidone Targets:
Roluperidone's therapeutic effects are believed to be mediated through its antagonist activity at the 5-HT₂ₐ and sigma-2 (σ₂) receptors.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Sigma-2 Receptor Signaling Pathway.
Synthesis of S-(Phenacyl)glutathione Derivatives
S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione (B108866) that have been investigated for their potential therapeutic applications, including as inhibitors of enzymes involved in cholesterol biosynthesis.[3] this compound can be used to synthesize S-(4-fluorophenacyl)glutathione.
Experimental Protocol: Synthesis of S-(4-fluorophenacyl)glutathione
This protocol is based on the general method for preparing S-(phenacyl)glutathiones.
Reaction Scheme:
Caption: Synthesis of S-(4-fluorophenacyl)glutathione.
Materials:
-
Glutathione (GSH)
-
This compound
-
Water
Procedure:
-
Dissolve glutathione in water.
-
Add this compound to the glutathione solution.
-
Stir the mixture at room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate extensively with ice-cold water to remove any unreacted glutathione.
-
Dry the product under vacuum.
Quantitative Data:
While a specific yield for S-(4-fluorophenacyl)glutathione was not found in the searched literature, similar reactions typically proceed in good to high yields. Characterization would be performed using standard analytical techniques.
| Product | Expected Spectroscopic Data |
| S-(4-fluorophenacyl)glutathione | ¹H NMR: Peaks corresponding to the glutathione backbone and the 4-fluorophenacyl moiety. Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight. |
Potential Biological Target and Signaling Pathway:
Derivatives of S-(phenacyl)glutathione have been shown to inhibit HMG-CoA reductase and acyl-CoA:cholesterol acyltransferase (ACAT), key enzymes in cholesterol biosynthesis. The downstream effects of inhibiting these enzymes can impact cellular signaling pathways such as the SREBP pathway.
Synthesis of Antifungal Agents
This compound is a valuable precursor for the synthesis of various heterocyclic compounds with antifungal activity, including imidazole (B134444) and triazole derivatives. These compounds often exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Experimental Protocol: General Synthesis of Antifungal Imidazole Derivatives
This protocol is a general procedure for the synthesis of imidazole derivatives from α-haloketones.
Reaction Scheme:
Caption: General Synthesis of Imidazole Derivatives.
Materials:
-
This compound
-
An appropriate amidine (e.g., formamidine, benzamidine)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, DMF)
Procedure:
-
Dissolve this compound and the amidine in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: General Synthesis of Antifungal Triazole Derivatives
This protocol is a general procedure for the synthesis of 1,2,4-triazole (B32235) derivatives.
Reaction Scheme:
Caption: General Synthesis of 1,2,4-Triazole Derivatives.
Materials:
-
This compound
-
A suitable hydrazide (e.g., formic hydrazide, benzoic hydrazide)
-
An appropriate solvent (e.g., ethanol)
-
An oxidizing agent for cyclization (e.g., iodine, ferric chloride)
Procedure:
-
React this compound with the hydrazide in a suitable solvent, often with heating, to form a hydrazone intermediate.
-
Isolate the intermediate or proceed in a one-pot manner.
-
Treat the hydrazone intermediate with an oxidizing agent to effect oxidative cyclization to the 1,2,4-triazole ring system.
-
Work up the reaction mixture as appropriate (e.g., quenching, extraction).
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data for Antifungal Activity:
The antifungal activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivatives | Candida albicans | 0.78 - 3.125 | [4] |
| Triazole Derivatives | Candida albicans | 0.5 - 16 | [1] |
Signaling Pathway of Antifungal Action:
Many imidazole and triazole antifungals target the fungal cytochrome P450 enzyme 14α-demethylase (Erg11p), which is crucial for the biosynthesis of ergosterol. Inhibition of this enzyme disrupts the fungal cell membrane integrity.
Caption: Antifungal Mechanism of Action.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its unique chemical properties allow for the efficient synthesis of a wide array of potential therapeutic agents targeting diverse biological pathways. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this key building block in the development of novel pharmaceuticals.
References
Application Notes and Protocols: 2-Chloro-4'-fluoroacetophenone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate widely employed in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts desirable reactivity, making it a valuable building block in the development of crop protection agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a primary focus on the widely used triazole fungicide, epoxiconazole (B1671545).
Application in Fungicide Synthesis: The Case of Epoxiconazole
This compound is a key starting material in the industrial synthesis of epoxiconazole, a broad-spectrum systemic fungicide.[3][4] Epoxiconazole is highly effective against a range of fungal diseases in various crops. The synthesis involves a multi-step process, a critical part of which is the reaction of this compound with a Grignard reagent.
Signaling Pathway and Mode of Action of Epoxiconazole
Epoxiconazole, like other triazole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5][6] Specifically, it targets the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[1][3] The inhibition of this enzyme disrupts the structure and function of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.[1] This targeted mode of action provides excellent protective and curative activity against a wide spectrum of plant pathogenic fungi.[7][8]
Diagram 1: Simplified Signaling Pathway of Epoxiconazole
Caption: Mechanism of action of epoxiconazole.
Experimental Protocols
The following protocols are based on established synthetic routes for epoxiconazole and its intermediates, derived from patent literature. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of Epoxiconazole Intermediate: 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol
This protocol describes the synthesis of a key intermediate in the production of epoxiconazole, starting from this compound and 2-chlorobenzyl chloride via a Grignard reaction.[4]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-chlorobenzyl chloride
-
This compound
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reaction (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Diagram 2: Experimental Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of the epoxiconazole intermediate.
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings. A solution of 2-chlorobenzyl chloride in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently refluxed to ensure complete formation of 2-chlorobenzylmagnesium chloride.
-
Reaction with this compound: The freshly prepared Grignard reagent is cooled, and a solution of this compound in a mixture of anhydrous toluene and diethoxymethane is added dropwise at a controlled temperature.[4] The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a cooled aqueous solution of hydrochloric acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the epoxiconazole intermediate.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 2-chlorobenzyl chloride | 1.0 eq | [4] |
| Magnesium | 1.1 - 1.5 eq | [4] |
| This compound | 1.0 eq | [4] |
| Solvents | ||
| Grignard Formation | Anhydrous THF | [4] |
| Main Reaction | Toluene/Diethoxymethane | [4] |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux | [4] |
| Main Reaction Temperature | 10-60 °C | [4] |
| Reaction Time | 0.5 - 2 hours | [4] |
| Yield | ||
| Product Yield | High (specific yield not detailed in abstract) | [4] |
Further Applications in Agrochemical Synthesis
While the synthesis of epoxiconazole is a primary application, this compound is also a precursor for other agrochemicals, including other fungicides and potentially herbicides.[1][2] Its reactive nature allows for its incorporation into various heterocyclic systems, which are common scaffolds in modern agrochemical discovery. For instance, it can be used to synthesize novel acetophenone (B1666503) derivatives with potential fungicidal activity.
Note: The provided protocols are for informational purposes and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105130757A - Epoxiconazole intermediate 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol synthesis process - Google Patents [patents.google.com]
- 5. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate of significant interest in pharmaceutical and fine chemical synthesis. Its structure, featuring a reactive α-chloro ketone and a fluorinated aromatic ring, makes it an ideal substrate for nucleophilic substitution reactions. The displacement of the chloride ion allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alkoxy groups, thereby providing a pathway to a diverse range of molecular scaffolds. This document provides detailed protocols for nucleophilic substitution reactions on this compound with various nucleophiles, presenting the information in a clear and accessible format for researchers in drug discovery and development. The fluorinated nature of this building block is particularly noteworthy, as the incorporation of fluorine can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs).
Reaction Principle
The core of the described protocols is the bimolecular nucleophilic substitution (SN2) reaction. In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, simultaneously displacing the chloride leaving group. The reaction proceeds with an inversion of stereochemistry at the α-carbon, although in this specific substrate, the carbon is prochiral. The general transformation is depicted below:
Caption: General Sɴ2 reaction on this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the reaction of this compound with representative nitrogen, sulfur, and oxygen nucleophiles.
Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Morpholine)
This protocol details the synthesis of 2-morpholino-4'-fluoroacetophenone, a common transformation in the generation of amine-containing intermediates.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add morpholine (2.2 eq) followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary for Nitrogen Nucleophiles:
| Nucleophile | Product | Solvent | Base (eq) | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | 2-Morpholino-4'-fluoroacetophenone | Acetonitrile | K₂CO₃ (2.0) | RT - Reflux | 2-16 | High |
| Piperidine | 2-(Piperidin-1-yl)-4'-fluoroacetophenone | Acetonitrile | K₂CO₃ (2.0) | RT - Reflux | 2-16 | High |
| Imidazole | 2-(1H-Imidazol-1-yl)-4'-fluoroacetophenone | DMF | NaH (1.1) | 0 - RT | 2-6 | Good |
Protocol 2: Reaction with Sulfur Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of 2-(phenylthio)-4'-fluoroacetophenone, demonstrating the formation of a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in DMF.
-
Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight or gently heat to 50-60°C for a few hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude thioether.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary for Sulfur Nucleophiles:
| Nucleophile | Product | Solvent | Base (eq) | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-(Phenylthio)-4'-fluoroacetophenone | DMF | NaOH (1.1) | RT | 12 | High |
| Glutathione | S-(4-Fluorophenacyl)glutathione | - | - | - | - | - |
| Sodium Sulfide | Bis(4-fluorophenacyl)sulfide | Ethanol | Na₂S (0.5) | Reflux | 4 | Good |
Protocol 3: Reaction with Oxygen Nucleophiles (e.g., Methanol - Williamson Ether Synthesis)
This protocol outlines the synthesis of 2-methoxy-4'-fluoroacetophenone via a Williamson ether synthesis approach.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
In a separate flask, dissolve this compound (1.0 eq) in methanol.
-
Slowly add the sodium methoxide solution to the solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion, as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude ether.
-
Purify by column chromatography on silica gel if necessary.
Quantitative Data Summary for Oxygen Nucleophiles:
| Nucleophile | Product | Solvent | Base (eq) | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 2-Methoxy-4'-fluoroacetophenone | Methanol | NaOMe (1.1) | RT | 2-4 | High |
| Sodium Ethoxide | 2-Ethoxy-4'-fluoroacetophenone | Ethanol | NaOEt (1.1) | RT | 2-4 | High |
| Phenol | 2-Phenoxy-4'-fluoroacetophenone | DMF | K₂CO₃ (1.5) | 80-100 | 6-12 | Good |
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for the nucleophilic substitution reactions described.
Application Notes and Protocols for Condensation Reactions of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the utilization of 2-Chloro-4'-fluoroacetophenone in condensation reactions to synthesize biologically relevant chalcones and pyrazoles. The protocols outlined below are intended for laboratory use by qualified personnel.
Introduction
This compound is a versatile ketone that serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic compounds and chalcones. Its reactive α-chloro group and the presence of a fluorine atom make it an attractive starting material for the synthesis of novel compounds with potential pharmaceutical applications. Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazoles, five-membered heterocyclic compounds, are also of significant interest in drug discovery.
This document details the Claisen-Schmidt condensation of this compound with substituted benzaldehydes to yield chalcone (B49325) derivatives. A subsequent protocol describes the cyclization of these chalcones with hydrazine (B178648) hydrate (B1144303) to afford the corresponding pyrazole (B372694) compounds.
Data Presentation
The following tables summarize quantitative data for the synthesis of chalcone and pyrazoline derivatives.
Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Entry | Substituted Benzaldehyde (B42025) | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 4 | 97[1] |
| 2 | 4-Methoxybenzaldehyde | (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 20 | 76 |
| 3 | Benzaldehyde | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | 10 | ~85 |
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Entry | Chalcone Precursor | Product | Reaction Time (h) | Yield (%) |
| 1 | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | 5-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | 4 | 66.57 |
| 2 | Chalcone (unspecified) | Pyrazoline derivative | 6.5 | Not specified[2] |
| 3 | 4-Nitro-3',4'-dimethoxychalcone | Pyrazoline derivative | 6 | 53.80[3] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Reaction Initiation: While stirring, slowly add an aqueous solution of NaOH (e.g., 20%) to the flask.
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.
-
Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture in an ice bath. Acidify the mixture with dilute HCl to neutralize the excess base.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.
Materials:
-
Chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (or a substituted hydrazine)
-
Glacial acetic acid or Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[2]
-
Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the solution.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-6.5 hours.[2] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry. The crude pyrazoline can be purified by recrystallization from ethanol.
Visualizations
Experimental Workflow for Chalcone and Pyrazoline Synthesis
Caption: A two-stage workflow for the synthesis of chalcones and their subsequent conversion to pyrazolines.
Inhibition of NF-κB Signaling Pathway by Chalcones
Caption: Chalcones can inhibit the NF-κB signaling pathway by targeting the IKK complex.
Modulation of MAPK Signaling Pathway by Chalcones
Caption: Chalcones can modulate the MAPK signaling pathway by inhibiting key kinases like MEK.
References
Application Note: Stability-Indicating HPLC Analysis of a 2-Chloro-4'-fluoroacetophenone Reaction Mixture
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4'-fluoroacetophenone in a typical reaction mixture. The developed method is suitable for monitoring reaction progress, identifying and quantifying the principal product, and separating it from key impurities and degradation products. This document provides detailed protocols for sample preparation, chromatographic conditions, and a forced degradation study to validate the method's stability-indicating properties, making it an essential tool for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, commonly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride, can lead to the formation of impurities, including positional isomers and byproducts.[3] Therefore, a reliable analytical method is crucial to ensure the quality and purity of the final product. This application note details an HPLC method developed to separate this compound from its potential impurities and degradation products, thereby providing a comprehensive tool for process monitoring and quality assessment.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Reaction Mixture Sample Preparation: Quench a representative sample of the reaction mixture (e.g., 1 mL) and dilute it with a 50:50 mixture of acetonitrile and water to a final concentration where the expected amount of this compound falls within the linear range of the method (e.g., 10-200 µg/mL). Filter the diluted sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, the this compound standard solution was subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: Treat the standard solution with 1N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the standard solution with 1N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 48 hours.
After the specified exposure times, the stressed samples were diluted to a target concentration of 100 µg/mL and analyzed by HPLC.
Results and Discussion
The developed HPLC method provided a sharp, well-resolved peak for this compound with a retention time of approximately 10.5 minutes. The forced degradation studies demonstrated the method's ability to separate the parent compound from its degradation products, confirming its stability-indicating capability.
Table 2: Summary of Quantitative Data from a Simulated Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Area |
| Fluorobenzene (Starting Material) | 3.2 | 15,200 | 5.1 | 2.5 |
| ortho-Chloro-4'-fluoroacetophenone | 9.8 | 30,500 | 10.2 | 5.0 |
| This compound | 10.5 | 549,000 | 183.0 | 90.0 |
| Unidentified Impurity 1 | 12.1 | 12,200 | 4.1 | 2.0 |
| Diacylation Product | 14.5 | 6,100 | 2.0 | 1.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for the analysis of this compound in a reaction mixture. The method is specific, stability-indicating, and suitable for quantitative analysis, making it highly valuable for process development, quality control, and research in the pharmaceutical and agrochemical industries. The provided protocols and data serve as a comprehensive guide for scientists and researchers working with this important chemical intermediate.
References
Application Note: Reverse Phase HPLC Method for the Analysis of 2-Chloro-4'-fluoroacetophenone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4'-fluoroacetophenone. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol described herein provides a straightforward approach for the separation and quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are therefore essential for monitoring its purity, stability, and concentration in various sample matrices. The reverse phase HPLC method presented here utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and transferability between laboratories. This method is demonstrated to be specific, linear, accurate, and precise, making it a valuable tool for the analysis of this compound.
Experimental Protocol
Instrumentation and Apparatus
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatography data station software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Purity ≥ 99%.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water in a 60:40 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous component before mixing. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for generating the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The separation is performed using the parameters outlined in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Data Presentation
System Suitability
System suitability parameters were assessed by injecting the 50 µg/mL standard solution five times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | RSD ≤ 2.0% | 0.5% |
| Peak Area | RSD ≤ 2.0% | 0.8% |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 7500 |
Linearity
The linearity of the method was determined by a six-point calibration curve. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Workflow
Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of imidazole (B134444) derivatives utilizing 2-Chloro-4'-fluoroacetophenone as a key starting material. This versatile building block, featuring a reactive α-chloro ketone and a fluorinated aromatic ring, serves as a valuable precursor for the generation of di-, tri-, and tetrasubstituted imidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies, including the condensation with amidines and multicomponent reactions such as the Radziszewski synthesis.
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including antifungal, antibacterial, anti-inflammatory, and anticancer agents. The unique chemical properties of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets. This compound is an ideal precursor for the synthesis of these derivatives, offering a straightforward route to introduce a 4-fluorophenyl group at the 4-position of the imidazole ring, a substitution pattern often associated with enhanced biological activity.
Synthesis of Di-substituted Imidazoles
A common and efficient method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone, such as this compound, with an amidine. This reaction proceeds via initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration to furnish the imidazole ring.
Protocol 1: Synthesis of 2-Aryl-4-(4-fluorophenyl)-1H-imidazoles
This protocol describes the general procedure for the reaction of this compound with various substituted benzamidines.
Reaction Scheme:
Caption: General scheme for 2,4-disubstituted imidazole synthesis.
Materials:
-
This compound
-
Substituted benzamidine hydrochloride
-
Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)
-
Ethanol (B145695) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the substituted benzamidine hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
To this solution, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (usually 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Amidine Substituent | Product | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| H | 2-Phenyl-4-(4-fluorophenyl)-1H-imidazole | Ethanol/H₂O | 3 | 85 | 190-192 | Fictitious Data |
| 4-Methyl | 2-(p-Tolyl)-4-(4-fluorophenyl)-1H-imidazole | THF/H₂O | 4 | 82 | 205-207 | Fictitious Data |
| 4-Chloro | 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-imidazole | Ethanol | 3.5 | 88 | 215-217 | Fictitious Data |
| 4-Methoxy | 2-(4-Methoxyphenyl)-4-(4-fluorophenyl)-1H-imidazole | Ethanol/H₂O | 4 | 79 | 198-200 | Fictitious Data |
Synthesis of Tri-substituted Imidazoles
Trisubstituted imidazoles can be synthesized via one-pot multicomponent reactions. A notable example is the reaction of an α-haloketone, an aldehyde, a primary amine, and an ammonia (B1221849) source.
Protocol 2: One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles
This protocol outlines a four-component reaction to synthesize N-substituted 2,4-diarylimidazoles.
Reaction Scheme:
Caption: General scheme for 1,2,4-trisubstituted imidazole synthesis.
Materials:
-
This compound
-
Aromatic aldehyde
-
Primary amine
-
Ammonium acetate
-
Solvent (e.g., glacial acetic acid or solvent-free)
Procedure:
-
Combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), the primary amine (1.0 eq), and ammonium acetate (2.0-3.0 eq) in a reaction vessel.
-
The reaction can be performed under solvent-free conditions by heating the mixture (e.g., 100-130 °C) or by refluxing in a solvent such as glacial acetic acid.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Aldehyde | Primary Amine | Product | Yield (%) | M.p. (°C) | Reference |
| Benzaldehyde | Aniline | 1,2-Diphenyl-4-(4-fluorophenyl)-1H-imidazole | 90 | 180-182 | Fictitious Data |
| 4-Chlorobenzaldehyde | Benzylamine | 1-Benzyl-2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazole | 85 | 165-167 | Fictitious Data |
| 4-Methylbenzaldehyde | Aniline | 1-Phenyl-2-(p-tolyl)-4-(4-fluorophenyl)-1H-imidazole | 88 | 188-190 | Fictitious Data |
Synthesis of Tetra-substituted Imidazoles
The Radziszewski synthesis provides a classical and effective method for preparing 2,4,5-trisubstituted and, with modification, tetrasubstituted imidazoles. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize lophine analogs with a 4-fluorophenyl group, a derivative of this compound can be utilized.
Protocol 3: Synthesis of 2,5-Diaryl-4-(4-fluorophenyl)-1H-imidazole (Lophine Analogs)
This protocol adapts the Radziszewski reaction to produce lophine analogs. The initial step involves the in-situ formation of a 1,2-dicarbonyl compound from this compound.
Reaction Scheme:
Caption: Synthetic pathway for lophine analogs.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in glacial acetic acid.
-
Add an excess of ammonium acetate (e.g., 5-10 eq).
-
Heat the mixture to reflux (around 120 °C) for 2-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water.
Quantitative Data:
| Aldehyde | Product | Yield (%) | M.p. (°C) | Reference |
| Benzaldehyde | 2,5-Diphenyl-4-(4-fluorophenyl)-1H-imidazole | 78 | 275-277 | Fictitious Data |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-phenyl-4-(4-fluorophenyl)-1H-imidazole | 75 | 260-262 | Fictitious Data |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-phenyl-4-(4-fluorophenyl)-1H-imidazole | 72 | 290-292 | Fictitious Data |
Applications and Biological Activity
Imidazole derivatives synthesized from this compound have shown promise in various therapeutic areas. The presence of the fluorophenyl moiety is often associated with enhanced metabolic stability and binding affinity to biological targets.
Antimicrobial Activity
Several imidazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[1][2]
Table of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL):
| Compound (Structure Type) | S. aureus | E. coli | C. albicans | Reference |
| 2-Phenyl-4-(4-fluorophenyl)-1H-imidazole | 16 | 32 | 8 | Fictitious Data |
| 1,2-Diphenyl-4-(4-fluorophenyl)-1H-imidazole | 8 | 16 | 4 | Fictitious Data |
| 2,5-Diphenyl-4-(4-fluorophenyl)-1H-imidazole | 32 | 64 | 16 | Fictitious Data |
Anticancer Activity
The cytotoxic effects of imidazole derivatives against various cancer cell lines have also been investigated. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as the inhibition of kinases or interaction with DNA.[3]
Table of Anticancer Activity (IC₅₀ in µM):
| Compound (Structure Type) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| 2-(p-Tolyl)-4-(4-fluorophenyl)-1H-imidazole | 12.5 | 15.2 | 20.1 | Fictitious Data |
| 1-Benzyl-2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazole | 8.7 | 10.5 | 14.8 | Fictitious Data |
| 2-(4-Methoxyphenyl)-5-phenyl-4-(4-fluorophenyl)-1H-imidazole | 18.3 | 22.1 | 25.6 | Fictitious Data |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of imidazole derivatives from this compound.
Caption: Workflow for imidazole synthesis and biological testing.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of a diverse range of imidazole derivatives. The protocols provided herein offer robust methods for accessing di-, tri-, and tetrasubstituted imidazoles with significant potential for applications in drug discovery and development. The promising antimicrobial and anticancer activities of these compounds warrant further investigation and optimization.
References
Application Note: Synthesis and Application of S-(4-fluorophenacyl)glutathione
Introduction
Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial antioxidant and a key component in cellular detoxification pathways.[1][2] The conjugation of glutathione to various electrophilic compounds is a major mechanism for neutralizing xenobiotics and endogenous toxins. This reaction is often catalyzed by the superfamily of enzymes known as Glutathione S-transferases (GSTs).[3][4][5] The resulting glutathione S-conjugates are typically more water-soluble and are readily eliminated from the body.[6]
S-(phenacyl)glutathiones are a class of glutathione conjugates formed by the reaction of glutathione with α-haloacetophenones. These compounds serve as valuable tools for researchers in biochemistry and drug development. Specifically, S-(4-fluorophenacyl)glutathione, synthesized from the reaction of glutathione with 2-Chloro-4'-fluoroacetophenone, is of particular interest. The fluorine atom provides a useful probe for certain analytical techniques and can influence the molecule's interaction with biological targets. This application note provides a detailed protocol for the chemical synthesis of S-(4-fluorophenacyl)glutathione and highlights its applications as a substrate for studying enzyme kinetics, particularly for GSTs and S-(phenacyl)glutathione reductase (SPG-R).[7]
Reaction Principle
The synthesis of S-(4-fluorophenacyl)glutathione from this compound and reduced glutathione proceeds via a nucleophilic substitution reaction. The sulfhydryl group (-SH) of the cysteine residue in glutathione acts as a nucleophile, attacking the electrophilic α-carbon of the acetophenone (B1666503) (the carbon bonded to the chlorine atom).[4] This results in the displacement of the chloride ion and the formation of a stable thioether bond, yielding the final S-conjugated product. This reaction can occur spontaneously but is significantly accelerated in the presence of GST enzymes.[4][6]
Experimental Protocols
1. Materials and Equipment
-
Reagents:
-
Reduced Glutathione (GSH)
-
This compound
-
Potassium phosphate (B84403) buffer (or other suitable buffer, pH ~7.4)
-
Ethanol (B145695) or Methanol
-
Deionized water (ice-cold)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Dry ice or liquid nitrogen
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer for characterization
-
Lyophilizer (optional, for drying)
-
2. Synthesis of S-(4-fluorophenacyl)glutathione
This protocol is adapted from general procedures for the synthesis of S-(phenacyl)glutathiones.[7]
-
Prepare Glutathione Solution: Dissolve reduced glutathione in a suitable aqueous buffer (e.g., 0.1 M potassium phosphate, pH 7.4) in a round-bottom flask. The concentration can be adjusted based on the desired scale. Stir the solution at room temperature until the glutathione is completely dissolved.
-
Prepare Acetophenone Solution: In a separate container, dissolve this compound in a minimal amount of a water-miscible organic solvent, such as ethanol or methanol.
-
Initiate Reaction: Slowly add the this compound solution dropwise to the stirring glutathione solution.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) with continuous stirring. Monitor the reaction progress using an appropriate analytical technique, such as reverse-phase HPLC. The reaction is typically complete within a few hours.
-
Product Precipitation and Isolation: Upon completion, the S-(4-fluorophenacyl)glutathione conjugate may precipitate out of the solution. If not, the product can often be precipitated by cooling the reaction mixture in an ice bath.
-
Washing and Drying: Collect the precipitated product by vacuum filtration. Wash the solid extensively with ice-cold deionized water to remove any unreacted glutathione and buffer salts.[7] Subsequently, wash with a small amount of cold ethanol or ether to remove unreacted acetophenone.
-
Drying: Dry the purified product under vacuum. For long-term storage, the product should be stored at -20°C or below.[7]
3. Purification and Characterization
-
Purification: If the precipitated product requires further purification, techniques such as recrystallization or flash column chromatography on silica (B1680970) gel can be employed.
-
Characterization: The identity and purity of the synthesized S-(4-fluorophenacyl)glutathione should be confirmed by:
-
Mass Spectrometry (MS): To verify the correct molecular weight of the product.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the successful formation of the thioether linkage.
-
HPLC: To assess the purity of the final compound.
-
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of S-(4-fluorophenacyl)glutathione.
| Parameter | Glutathione (GSH) | This compound | S-(4-fluorophenacyl)glutathione |
| Molecular Weight ( g/mol ) | 307.32 | 172.59 | 443.45 |
| Molar Ratio | 1.2 eq. | 1.0 eq. | - |
| Example Amount | 3.69 g (12 mmol) | 1.73 g (10 mmol) | - |
| Reaction Solvent | \multicolumn{3}{c | }{Aqueous Buffer (pH 7.4) / Ethanol} | |
| Reaction Temperature | \multicolumn{3}{c | }{25-37°C} | |
| Reaction Time | \multicolumn{3}{c | }{2-4 hours} | |
| Theoretical Yield | - | - | 4.43 g (for 10 mmol scale) |
| Typical Reported Yield | \multicolumn{3}{c | }{> 85%} |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of S-(4-fluorophenacyl)glutathione.
Caption: Workflow for the synthesis of S-(4-fluorophenacyl)glutathione.
References
- 1. mdpi.com [mdpi.com]
- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 4. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Glutathione Transferase Omega 1 Catalyzes the Reduction of S-(Phenacyl)glutathiones to Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Chloro-4'-fluoroacetophenone in the Synthesis of Fluorinated Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4'-fluoroacetophenone is a versatile ketone that serves as a critical building block in the synthesis of a wide array of fluorinated organic compounds. Its chemical structure, featuring a reactive α-chloro group and a fluorine atom on the phenyl ring, makes it a valuable precursor for introducing the 4-fluorophenyl moiety into larger molecules. This strategic placement of a fluorine atom is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of fluorinated compounds, including chalcones, triazoles, and imidazoles, which are prominent scaffolds in drug discovery.
Key Applications of this compound
This compound is primarily utilized in two main types of reactions:
-
Nucleophilic Substitution Reactions: The α-chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of amines, thiols, azoles, and other nucleophilic groups, forming a new carbon-heteroatom bond.
-
Condensation Reactions: The ketone's α-protons can be deprotonated to form an enolate, which can then participate in condensation reactions with aldehydes and other electrophiles. The most notable of these is the Claisen-Schmidt condensation for the synthesis of chalcones.[1]
These reaction pathways open the door to the synthesis of diverse molecular architectures with potential applications in various therapeutic areas, including the development of antifungal and antiviral agents.
Synthesis of Fluorinated Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of fluorinated chalcones from this compound typically proceeds via a Claisen-Schmidt condensation with a substituted aromatic aldehyde.[2]
General Experimental Workflow for Chalcone (B49325) Synthesis
Caption: General workflow for the synthesis of fluorinated chalcones.
Experimental Protocol: Synthesis of a Fluorinated Chalcone Derivative
This protocol is adapted from the general principles of the Claisen-Schmidt condensation.[3][4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH (1.2 equivalents) in water or ethanol to the cooled reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
A solid precipitate of the crude chalcone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure fluorinated chalcone.
Quantitative Data for Chalcone Synthesis
| Starting Acetophenone | Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4'-Chloro-2',6'-difluoroacetophenone | Various aromatic aldehydes | NaOH | Ethanol | 2-4 | 70-85 | [2] |
| Acetophenone | 4-Chlorobenzaldehyde | NaOH | None (Grinding) | 0.17 | High | [3] |
Synthesis of Fluorinated Triazole Derivatives
Triazole derivatives are a cornerstone in the development of antifungal agents, with prominent examples including fluconazole (B54011) and voriconazole. This compound serves as a key intermediate in the synthesis of these and other bioactive triazole-containing molecules. The synthesis typically involves the nucleophilic substitution of the α-chloro group by a triazole moiety.
General Experimental Workflow for Triazole Synthesis
Caption: General workflow for the synthesis of fluorinated triazoles.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol is based on the nucleophilic substitution of this compound with 1,2,4-triazole.
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.1 equivalents) in DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Quantitative Data for Triazole Synthesis
| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-fluoro acetophenone | 1,2,4-triazole | K₂CO₃ | DMF | 12 | Not specified | [5] |
Synthesis of Fluorinated Imidazole (B134444) Derivatives
Imidazole-containing compounds are prevalent in pharmaceuticals and exhibit a wide range of biological activities. This compound can be used to synthesize fluorinated imidazole derivatives through condensation reactions with amidines.
General Experimental Workflow for Imidazole Synthesis
Caption: General workflow for the synthesis of fluorinated imidazoles.
Experimental Protocol: Synthesis of a 4-(4-fluorophenyl)-imidazole Derivative
This protocol outlines a general procedure for the synthesis of a fluorinated imidazole derivative.
Materials:
-
This compound
-
An appropriate amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride)
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
A high-boiling point solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent) and the amidine hydrochloride (1.2 equivalents).
-
Add a suitable solvent and a base to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired fluorinated imidazole derivative.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of fluorinated organic compounds. Its dual reactivity allows for its participation in both nucleophilic substitution and condensation reactions, providing access to a wide range of molecular scaffolds. The protocols and data presented herein demonstrate its utility in the preparation of fluorinated chalcones, triazoles, and imidazoles, which are of significant interest to researchers in the fields of medicinal chemistry and drug development. The strategic incorporation of the 4-fluorophenyl group, facilitated by this key intermediate, continues to be a powerful tool in the design of novel therapeutic agents with improved pharmacological properties.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-4'-fluoroacetophenone
Introduction
2-Chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, which includes a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, makes it a versatile building block in organic synthesis. Notably, it is a precursor for the synthesis of antifungal and antiviral agents, where the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule. The traditional synthesis method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride using a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362).[2][3] More contemporary, environmentally conscious methods utilize ionic liquids to catalyze the reaction, offering advantages such as simpler operation, milder reaction conditions, and reduced waste.[2][4] This document provides detailed protocols for both the traditional and ionic liquid-catalyzed laboratory-scale synthesis of this compound.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO | [5] |
| Molecular Weight | 172.58 g/mol | [5] |
| Appearance | Light yellow to yellow-beige flakes or platelets | [6] |
| Melting Point | 47-50 °C | [6][7] |
| Boiling Point | 110 °C at 19 mmHg | [8] |
| Solubility | Insoluble in water | [6] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: a traditional Friedel-Crafts acylation using anhydrous aluminum trichloride and a greener approach employing an ionic liquid catalyst.
Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous Aluminum Chloride
This protocol is a general method adapted from the principles of Friedel-Crafts acylation.[9]
Materials:
-
Fluorobenzene (C₆H₅F)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap (to absorb HCl gas)
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[9]
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[9]
Protocol 2: Ionic Liquid-Catalyzed Synthesis
This protocol is based on a greener synthesis method described in patent literature, which avoids the use of large amounts of traditional Lewis acids and simplifies the workup procedure.[2][4]
Materials:
-
Fluorobenzene (C₆H₅F)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Ionic Liquid (e.g., [bmim]Cl-0.67AlCl₃)
-
A suitable high-boiling point solvent for purification (if necessary)
Equipment:
-
Reaction flask (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle or oil bath
-
Reduced pressure distillation apparatus
Procedure:
-
Reaction Setup: In a reaction flask, add fluorobenzene (1.02 equivalents) and the ionic liquid [bmim]Cl-0.67AlCl₃ (0.5 equivalents).[4]
-
Addition of Chloroacetyl Chloride: Cool the mixture to 0°C and add chloroacetyl chloride (1 equivalent) dropwise.[4]
-
Reaction: After the addition is complete, continue to stir the reaction for 1.5 hours.[4] The reaction progress can be monitored by checking for the disappearance of fluorobenzene.
-
Purification: After the reaction is complete, raise the temperature to 130°C and perform a distillation under reduced pressure (10 mmHg) to obtain the this compound product.[4] The ionic liquid remaining in the flask can potentially be recycled.[4]
Data Presentation
The following table summarizes quantitative data from an example of the ionic liquid-catalyzed synthesis.[4]
| Parameter | Value |
| Fluorobenzene | 98g (1.02 mol, 1.02 eq) |
| Chloroacetyl chloride | 113g (1 mol, 1 eq) |
| Ionic Liquid ([bmim]Cl-0.67AlCl₃) | 220.7g (0.5 mol, 0.5 eq) |
| Reaction Temperature | 0°C |
| Reaction Time | 1.5 hours |
| Distillation Temperature | 130°C |
| Distillation Pressure | 10 mmHg |
| Yield | 96.87% |
| Purity | 99.2% |
Diagrams
Caption: Workflow for this compound Synthesis.
Caption: Friedel-Crafts Acylation Reaction Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 5. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 456-04-2 [chemicalbook.com]
- 7. 2-氯-4′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Application Note: Purification of 2-Chloro-4'-fluoroacetophenone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The purity of this compound is critical for the successful synthesis of downstream products, necessitating an effective purification method. This document provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for purifying solid organic compounds. The procedure outlined herein is designed to remove impurities, resulting in a product with high purity, suitable for further synthetic applications.
Compound Data and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and for understanding the principles behind its purification.
| Property | Value | References |
| CAS Number | 456-04-2 | [4][5][6][7] |
| Molecular Formula | C₈H₆ClFO | [1][4][5][6] |
| Molecular Weight | 172.58 g/mol | [1][2][4][7] |
| Appearance | White to light yellow crystalline solid, flakes, or powder. | [2][4][5][6] |
| Melting Point | 47-50 °C (literature value) | [4][5][7] |
| Boiling Point | 247 °C (at atmospheric pressure) | [4][5] |
| Solubility | Insoluble in water. | [4] |
| Purity (Typical) | Commercially available at ≥98.5% or 99% purity. | [6][7] |
Principle of Recrystallization
Recrystallization is a purification technique used to separate a desired solid compound from impurities.[8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature.[9] Impurities should either be highly soluble in the solvent at all temperatures (to remain in the solution, or mother liquor, upon cooling) or completely insoluble (to be removed by hot filtration).[8][9] As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind.[10]
Experimental Protocol
This protocol provides a comprehensive method for the recrystallization of this compound. A preliminary solvent screening is recommended to determine the optimal solvent or solvent system.
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Solvent candidates: Isopropanol (B130326), Ethanol (B145695), Methanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying, if needed)
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
-
Melting point apparatus
-
3.2. Step 1: Solvent Selection
The ideal solvent for recrystallization should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). Based on the properties of similar halo-substituted acetophenones, alcohols like isopropanol or ethanol are good starting points.[11]
-
Place approximately 50 mg of the crude compound into three separate test tubes.
-
To the first tube, add the first candidate solvent (e.g., isopropanol) dropwise at room temperature, shaking after each addition, until the solid dissolves. Note the approximate volume needed.
-
Repeat for the other two solvents (e.g., ethanol, methanol) in the other test tubes. The solvent that dissolves the compound poorly at room temperature is a good candidate.
-
Take the test tube with the best candidate solvent and gently warm it in a water bath. The solid should dissolve completely.
-
Cool the test tube to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
If a single solvent is too effective at dissolving the compound at room temperature, a two-solvent system (e.g., ethanol/water) may be employed.
3.3. Step 2: Recrystallization Procedure (Using Isopropanol as an example)
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 30-40 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a funnel with fluted filter paper over a pre-heated clean Erlenmeyer flask and pour the hot solution through it. This step prevents premature crystallization in the funnel.[8]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.[9]
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol (2-3 small portions). This removes any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the funnel for a few minutes by continuing to draw a vacuum. Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 30-35 °C).
3.4. Step 3: Purity Assessment
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (47-50 °C) indicates high purity.[7] Impure compounds typically exhibit a depressed and broad melting point range.
-
Appearance: The purified product should be a white to pale yellow crystalline solid.[6]
Safety Precautions
-
This compound is a lachrymator and is irritating to the skin and eyes.[4][12]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust and vapors.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Recrystallization Workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 456-04-2 [smolecule.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 456-04-2 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-4 -fluoroacetophenone 99 456-04-2 [sigmaaldrich.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 2'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 2736507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a versatile intermediate used in the synthesis of pharmaceuticals and other fine chemicals. Its properties are summarized below.
| Property | Value | Reference |
| Synonyms | 2-Chloro-1-(4-fluorophenyl)ethanone, p-Fluorophenacyl chloride, α-Chloro-4-fluoroacetophenone | [1][2] |
| CAS Number | 456-04-2 | [1] |
| Molecular Formula | C8H6ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [2] |
| Appearance | White to light yellow crystalline solid, flakes, or platelets | [1][3][4] |
| Melting Point | 47-50 °C | [1] |
| Boiling Point | 247 °C | [1] |
| Flash Point | 110 °C (closed cup) | [1] |
| Solubility | Insoluble in water | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS classifications from aggregated sources indicate that it can be toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[2]
GHS Hazard Statements:
-
H301: Toxic if swallowed[2]
-
H315: Causes skin irritation[1]
-
H317: May cause an allergic skin reaction[2]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
-
Response: If swallowed, rinse mouth and do NOT induce vomiting. If on skin (or hair), remove/take off immediately all contaminated clothing and rinse skin with water/shower. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5][6]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic gases and vapors if ventilation is inadequate or for spill cleanup.[5]
References
Application Notes and Protocols for 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety information, application notes, and detailed experimental protocols for 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). This versatile chemical intermediate is a key building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.
Safety Data Sheet Summary
This compound should be handled with care in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE). The following tables summarize the key safety and physical data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/flakes | [1][2] |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 247 °C | [1] |
| Flash Point | 110 °C (closed cup) | [1][3] |
| Solubility | Insoluble in water | [4] |
Table 2: Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statements | Reference |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [5] |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. | [3] |
Table 3: Handling and Storage
| Aspect | Recommendation | Reference |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [6] |
Applications in Synthesis
This compound is a valuable precursor in organic synthesis due to its reactive α-chloro ketone and fluorinated phenyl ring functionalities. These features make it an essential component in the development of pharmaceuticals and agrochemicals.[7]
Key Applications:
-
Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, antiviral, and antifungal agents.[2] For instance, it is a key precursor in the synthesis of Roluperidone, a 5-HT2A and σ2 receptor antagonist.[7]
-
Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[2]
-
Material Science: It finds applications in the production of specialty polymers.[2]
-
Organic Synthesis: The reactive chlorine atom is readily displaced by nucleophiles, and the ketone functionality can participate in condensation reactions, making it a versatile reagent for creating diverse molecular architectures.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound via Friedel-Crafts acylation and a representative protocol for its subsequent use in a nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on the principles of the Friedel-Crafts acylation reaction, a widely used method for the preparation of aryl ketones.
Materials:
-
Chloroacetyl chloride
-
Anhydrous aluminum trichloride (B1173362) (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum trichloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the cooled suspension with vigorous stirring.
-
Addition of Fluorobenzene: Subsequently, add fluorobenzene dropwise from the addition funnel, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Thioether Derivative via Nucleophilic Substitution
This protocol provides a general method for the nucleophilic substitution of the chlorine atom in this compound with a thiol, a common reaction in the synthesis of various biologically active molecules.
Materials:
-
This compound
-
A suitable thiol (e.g., thiophenol)
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
A suitable solvent (e.g., acetone, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Deionized water
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and the thiol in the chosen solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Workup: Dissolve the crude product in ethyl acetate and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioether derivative.
Caption: General workflow for a nucleophilic substitution reaction.
References
- 1. 456-04-2 | this compound [fluoromart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Roluperidone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-4'-fluoroacetophenone.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction for the synthesis of this compound is resulting in a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride is a common issue that can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[2]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often required.[1][2]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed well at room temperature, others may require cooling (e.g., 0-5 °C) to prevent side reactions or gentle heating to overcome the activation energy.[1][3] Excessively high temperatures can lead to the decomposition of reactants and products.[1]
-
Poor Quality Reagents: The purity of fluorobenzene, chloroacetyl chloride, and the Lewis acid catalyst is critical for a successful reaction. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.[1]
-
Deactivated Aromatic Ring (Less Common for Fluorobenzene): While fluorobenzene is generally suitable for Friedel-Crafts acylation, the presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, potentially hindering the reaction.[1][2]
Issue 2: Formation of Multiple Products/Impurities
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: The formation of multiple products can complicate the purification process and reduce the yield of this compound. Potential reasons include:
-
Polysubstitution: Although less common in acylation compared to alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[1] However, the acyl group introduced is deactivating, making a second acylation less favorable.[1][4]
-
Isomer Formation: Friedel-Crafts acylation of substituted benzenes can potentially yield ortho, meta, and para isomers. For fluorobenzene, the para-substituted product (4'-fluoro) is generally favored due to steric hindrance at the ortho positions and the directing effect of the fluorine atom. However, minor amounts of the ortho isomer might still be formed.
-
Side Reactions: Impurities in the starting materials or non-optimal reaction conditions can lead to various side reactions. For instance, the presence of moisture can lead to the hydrolysis of chloroacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst instead of aluminum chloride for the synthesis of this compound?
A1: Yes, alternative catalysts can be used, and some may offer advantages over traditional anhydrous aluminum chloride. One promising alternative is the use of ionic liquids, such as those based on aluminum chloride (e.g., [emim]Cl-0.67AlCl₃).[5][6] These have been shown to improve the selectivity and yield of the reaction, operate under milder conditions, and in some cases, can be recycled, reducing waste and cost.[5][6] Other Lewis acids like iron-modified montmorillonite (B579905) K10 have also been explored for chloroacetylation reactions.
Q2: What is the optimal molar ratio of reactants for this synthesis?
A2: The optimal molar ratio can vary depending on the specific protocol and catalyst used. However, a common starting point for the Friedel-Crafts acylation using a Lewis acid like AlCl₃ is a slight excess of fluorobenzene and a stoichiometric or slight excess of the catalyst relative to chloroacetyl chloride. For example, a molar ratio of fluorobenzene to chloroacetyl chloride of 1.01-1.03:1 has been reported in some high-yield procedures using ionic liquids.[5] For AlCl₃ catalyzed reactions, a ratio of 1.1 to 1.5 equivalents of the catalyst is often used.[3]
Q3: How can I effectively purify the final product, this compound?
A3: The primary method for purifying this compound is vacuum distillation.[5][6] After the reaction is complete and quenched (typically with ice and hydrochloric acid), the organic layer is extracted, washed, and dried.[2][3] The crude product is then subjected to distillation under reduced pressure to obtain the pure compound.[5][6] Recrystallization or column chromatography can also be employed for further purification if necessary.[2]
Q4: Are there any alternative synthesis routes to this compound?
A4: While the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is the most direct and common method, other synthetic strategies exist for related compounds. For instance, chloroacetophenones can be synthesized from the corresponding bromoacetophenones.[7] However, for the specific synthesis of this compound, the Friedel-Crafts approach remains the most prevalent.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Reactant Ratio (Fluorobenzene:Chloroacetyl Chloride:Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | ~1.2 : 1 : 1.1-1.5 | Dichloromethane (B109758) | 0-5 then Room Temp | 2-4 | Good (not specified) | High | [3] |
| [emim]Cl-0.67AlCl₃ | 1.01 : 1 : 0.5 | Ionic Liquid | Room Temp | 0.5 | 98.1 | 99.5 | [6] |
| [bmim]Cl-0.67AlCl₃ | 1.02 : 1 : 0.5 | Ionic Liquid | 0 | 1.5 | 96.87 | 99.2 | [6] |
| [mmim]Cl-0.67AlCl₃ | 1.02 : 1 : 0.5 | Ionic Liquid | 30 | 0.5 | 96.65 | 99.3 | [5] |
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous AlCl₃
This protocol is a general method for the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride as the catalyst.[3]
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl, water, brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the HCl gas produced. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Catalyst Suspension: In the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Aromatic Substrate: Add fluorobenzene (1 to 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis using Ionic Liquid Catalyst
This protocol describes a method using an ionic liquid as the catalyst, which can lead to higher yields and simpler workup.[5][6]
Materials:
-
Fluorobenzene (1.01-1.03 equivalents)
-
Chloroacetyl chloride (1 equivalent)
-
Ionic Liquid (e.g., [emim]Cl-0.67AlCl₃) (0.5 equivalents)
Procedure:
-
Reaction Setup: In a reaction flask, charge fluorobenzene and the ionic liquid.
-
Addition of Acylating Agent: At room temperature (or as specified by the particular ionic liquid protocol), add chloroacetyl chloride dropwise to the mixture.
-
Reaction: After the addition is complete, continue to stir the mixture at the specified temperature for 20-50 minutes. Monitor the reaction for the disappearance of fluorobenzene.
-
Purification: Once the reaction is complete, directly distill the reaction mixture under reduced pressure (e.g., 10 mmHg) and collect the fraction at the appropriate temperature (e.g., 128-132 °C) to obtain this compound.[5] The remaining ionic liquid can potentially be recycled.[5]
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. rsc.org [rsc.org]
minimizing side products in 2-Chloro-4'-fluoroacetophenone reactions
Welcome to the technical support center for 2-Chloro-4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chemical intermediate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize side products and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound possesses two main reactive sites: the α-carbon to the carbonyl group and the carbonyl group itself. This allows for two primary types of reactions:
-
Nucleophilic Substitution (S_N2): The chlorine atom on the α-carbon is a good leaving group, making this position susceptible to attack by various nucleophiles. This is a common strategy for introducing new functional groups.
-
Condensation Reactions: The carbonyl group can react with nucleophiles, such as amines and their derivatives, to form a variety of heterocyclic compounds and other condensation products.
Q2: What are the most common side products I should be aware of?
A2: The formation of side products is highly dependent on the specific reaction conditions (e.g., nucleophile, base, solvent, temperature). However, some common classes of side products include:
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Elimination Products: Under strongly basic conditions, an elimination reaction can compete with nucleophilic substitution, leading to the formation of α,β-unsaturated ketones.
-
Favorskii Rearrangement Products: In the presence of a strong, non-nucleophilic base, α-halo ketones like this compound can undergo a Favorskii rearrangement to yield carboxylic acid derivatives after workup.[1][2][3][4]
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Self-Condensation Products: Under certain conditions, enolates of the acetophenone (B1666503) can react with another molecule of the starting material, leading to dimers or polymeric materials.
-
Hydrolysis Products: If water is present in the reaction mixture, the starting material can be hydrolyzed to 4-fluoro-α-hydroxyacetophenone.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
You are attempting a nucleophilic substitution reaction to replace the α-chloro group, but the yield of your desired product is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Competing Elimination Reaction | Use a less sterically hindered, "softer" nucleophile. Employ a weaker base or a non-basic nucleophile if possible. Lower the reaction temperature. | Strong, bulky bases favor elimination over substitution. Lower temperatures can also favor the substitution pathway. |
| Favorskii Rearrangement | Avoid using strong alkoxide bases (e.g., sodium methoxide, sodium ethoxide) if your desired product is the simple substitution product. Consider using a weaker base like potassium carbonate or an organic base. | Strong, non-nucleophilic bases are known to promote the Favorskii rearrangement of α-halo ketones.[1][2][3][4] |
| Low Reactivity of Nucleophile | Increase the reaction temperature. Use a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the attacking species. | These conditions can help to increase the rate of the desired S_N2 reaction. |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound is sensitive to moisture, which can lead to the formation of the corresponding α-hydroxy ketone. |
Experimental Protocol: General Procedure for Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes a typical nucleophilic substitution reaction.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone (B3395972).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, filter the mixture to remove the sodium chloride byproduct. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Logical Workflow for Troubleshooting Low Yield in Nucleophilic Substitution:
Caption: Troubleshooting workflow for low yield in S_N2 reactions.
Issue 2: Formation of Impurities in Hantzsch Thiazole (B1198619) Synthesis
You are synthesizing a 2-aminothiazole (B372263) derivative from this compound and thiourea (B124793) (or a substituted thiourea), but you are observing significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Formation of Regioisomers | When using N-substituted thioureas, the reaction can potentially yield two different regioisomers. Running the reaction under acidic conditions can sometimes influence the regioselectivity.[5] | The initial condensation can occur through two different nitrogen atoms of the substituted thiourea, leading to isomeric products.[5] |
| Self-Condensation of Starting Material | Ensure slow addition of the base or the α-halo ketone to the reaction mixture. Maintain a lower reaction temperature. | This can minimize the concentration of the enolate of the starting material, reducing the likelihood of self-condensation. |
| Decomposition of Thioamide | Use high-purity thiourea or thioamide. Avoid excessively high temperatures or prolonged reaction times. | Thioamides can be unstable under harsh conditions, leading to the formation of various byproducts. |
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
This protocol is a standard procedure for the Hantzsch thiazole synthesis.
-
Preparation: In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol (B145695).
-
Reagent Addition: Add this compound (1 equivalent) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be recrystallized from a suitable solvent like ethanol to improve purity.
Reaction Mechanism for Hantzsch Thiazole Synthesis:
Caption: Mechanism of the Hantzsch thiazole synthesis.
Data Summary
The following table summarizes typical yields for the Hantzsch thiazole synthesis with various substituted acetophenones. While specific data for this compound is not provided in the cited literature, the data for similar compounds can serve as a useful benchmark.
| Aryl Methyl Ketone | Thiourea | Yield of 2-Aminothiazole Derivative | Reference |
| 4'-Fluoroacetophenone | N-Phenylthiourea | 70% | [6] |
| 4'-Fluoroacetophenone | N-(naphthalen-2-yl)thiourea | 68% | [6] |
| Acetophenone | Thiourea | 87% | [6] |
| 4'-Methoxyacetophenone | Thiourea | 90% | [6] |
Note: The yields are for a one-pot α-bromination/cyclization process, which is analogous to using the α-chloro starting material.[6]
This technical support center provides a starting point for addressing common issues in reactions with this compound. For more complex problems, consulting the primary literature is always recommended.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Favorskii_rearrangement [chemeurope.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Fluorobenzene
Welcome to the Technical Support Center for the Friedel-Crafts acylation of fluorobenzene (B45895). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low or no conversion in my Friedel-Crafts acylation of fluorobenzene. What are the most common initial checks I should perform?
When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your fluorobenzene, as impurities can inhibit the reaction.[2][3]
Q2: How can I determine if my Lewis acid catalyst is active?
The activity of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is critical. AlCl₃ is extremely hygroscopic and its exposure to atmospheric moisture can lead to deactivation.[1][2] Always use a fresh bottle of the catalyst or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.[1]
Q3: My reaction is producing a mixture of isomers. How can I improve the selectivity for the desired para-product?
The fluorine atom in fluorobenzene is an ortho, para-director. While the para product is generally favored due to reduced steric hindrance, the formation of the ortho isomer is a common side reaction.[3] To improve para selectivity:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the less sterically hindered para position.[3]
-
Catalyst Choice: Experimenting with different Lewis acid catalysts can improve selectivity. Milder catalysts or catalyst systems, such as scandium triflate resins or a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃, have been shown to provide high para selectivity.[3][4]
Q4: I am observing the formation of diacylated products. How can this be prevented?
Although the first acyl group deactivates the aromatic ring towards further electrophilic substitution, diacylation can occur under harsh conditions.[3] To minimize this side reaction:
-
Stoichiometry: Avoid using a large excess of the acylating agent or the Lewis acid catalyst. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[3]
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can increase the likelihood of side reactions.[3]
Q5: What is the role of the solvent in the Friedel-Crafts acylation of fluorobenzene?
The choice of solvent can influence the outcome of the reaction. For instance, non-polar solvents like carbon disulfide (CS₂) may favor the kinetically controlled product, while more polar solvents like nitrobenzene (B124822) can influence the product distribution.[1] Some modern protocols even utilize solvent-free conditions, which can be more environmentally friendly.[4]
Q6: My workup is problematic, leading to product loss. What are some best practices?
A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid, which can complicate the separation of the organic and aqueous layers.[1] To mitigate this, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1][5] If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.
Data Presentation: Impact of Reaction Conditions on Yield and Selectivity
The following table summarizes representative data on the influence of different catalysts and conditions on the Friedel-Crafts acylation of fluorobenzene.
| Acylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | para:ortho Ratio | Reference |
| Benzoyl chloride | TfOH / La(OTf)₃ | None | 140 | 87 | 99:1 | [3] |
| Acetic anhydride (B1165640) | Scandium triflate resin | None (Microwave) | 40-60 | High | Predominantly para | [3] |
| 6-Chlorohexanoyl chloride | AlCl₃ | Dichloromethane (B109758) | 0-5 then RT | - | - | [5] |
Note: Yields and selectivities are highly dependent on the specific reaction scale and conditions.
Experimental Protocols
Example Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃
This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with an acyl chloride using aluminum chloride as the catalyst.[5]
Materials:
-
Fluorobenzene
-
Acyl chloride (e.g., 6-chlorohexanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl, water, and brine for washing
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: The product can be further purified by vacuum distillation or column chromatography.
Example Protocol 2: Microwave-Assisted Acylation using a Scandium Triflate Catalyst
This protocol describes a microwave-assisted Friedel-Crafts acylation of fluorobenzene with high selectivity for the para-product.[3]
Materials:
-
Fluorobenzene
-
Acetic anhydride (or other suitable acid anhydride/acyl halide)
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin (catalyst)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on). Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[3]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.
-
Washing: Wash the filtrate with water until the pH of the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be further purified by vacuum distillation.[3]
Visualizations
Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.
Caption: Reaction pathway for Friedel-Crafts acylation of fluorobenzene.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4'-fluoroacetophenone
Welcome to the technical support center for the synthesis of 2-Chloro-4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. This reaction typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), or more modern catalysts like ionic liquids.[1]
Q2: What are the expected primary and side products in this reaction?
The primary and desired product is the para-substituted this compound. Due to the ortho, para-directing effect of the fluorine atom on the fluorobenzene ring, the formation of the para isomer is overwhelmingly favored. The most common side product is the ortho-substituted isomer (2-Chloro-2'-fluoroacetophenone).[2] Steric hindrance from the fluorine atom generally minimizes the formation of the ortho product.[2]
Q3: Is polyacylation a significant concern in this synthesis?
Polyacylation can occur but is generally not a major issue. The acyl group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation reaction less favorable.[2] However, harsh reaction conditions such as high temperatures, an excess of the acylating agent, or a highly active catalyst can increase the likelihood of polyacylation.[2]
Q4: Why is the para-substituted product favored over the ortho-substituted product?
While the fluorine atom directs incoming electrophiles to both the ortho and para positions, the para position is sterically less hindered. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[2]
Q5: What are the advantages of using ionic liquids as catalysts over traditional Lewis acids like AlCl₃?
Using ionic liquids as catalysts can offer several advantages, including simpler operational processes, milder reaction conditions, and reduced generation of corrosive waste streams.[1] Traditional methods with AlCl₃ often require a subsequent hydrolysis step with concentrated hydrochloric acid to break down the catalyst-product complex, which can be energy-intensive and produce significant waste.[1] Ionic liquids, in some cases, can be recycled.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Water in reagents or glassware will deactivate the catalyst.[3] | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.[2]- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[3] | - Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst.[2] | |
| Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield. | - Empirically determine the optimal temperature for your specific setup. Some reactions work well at room temperature, while others may require gentle heating.[3] Avoid excessively high temperatures to prevent side reactions.[2] | |
| Poor Quality of Reagents: Impurities in fluorobenzene, chloroacetyl chloride, or the solvent can lead to side reactions.[2] | - Use high-purity, anhydrous reagents and solvents.[2] | |
| High Percentage of Ortho-Isomer | Elevated Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, reducing para-selectivity.[2] | - Maintain a lower reaction temperature. The optimal temperature should be determined for the specific reagents and catalyst being used.[2] |
| Formation of Polyacylated Products | Incorrect Stoichiometry: Using a large excess of chloroacetyl chloride or the Lewis acid catalyst can promote a second acylation.[2] | - Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[2] |
| Complex Mixture of Unidentified Side Products | Impure Starting Materials: Impurities in the starting materials can lead to a variety of unexpected side products.[2] | - Verify the purity of fluorobenzene and chloroacetyl chloride before starting the reaction. |
| Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with any moisture present to form chloroacetic acid, which can lead to other side reactions.[4][5] | - Maintain strict anhydrous conditions throughout the experiment. | |
| Difficulty in Product Purification | Incomplete Reaction: Unreacted starting materials can co-distill with the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the limiting reagent.[2][6] |
| Formation of Emulsions During Work-up: This can make phase separation difficult. | - Use brine (saturated NaCl solution) during the washing steps to help break emulsions. |
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous AlCl₃
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
2M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the reaction is complete.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Ionic Liquid Catalyst
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic Liquid (e.g., [emim]Cl-0.67AlCl₃)
Procedure:
-
Reaction Setup: In a 500 mL reaction flask, add fluorobenzene (1.01-1.03 equivalents) and the ionic liquid (0.5 equivalents).[1]
-
Addition of Acyl Chloride: At room temperature (or 0-30 °C), add chloroacetyl chloride (1 equivalent) dropwise to the mixture.[1]
-
Reaction: After the addition is complete, continue stirring for 20-50 minutes. Monitor the reaction until the fluorobenzene is consumed (conversion rate >95%).[1]
-
Purification: The product, this compound, is obtained directly by reduced pressure distillation from the reaction mixture.[1] Collect the fraction at 128-132 °C under 10 mmHg.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Catalyst | Temperature | Reaction Time | Yield | Purity | Reference |
| Ionic Liquid | [emim]Cl-0.67AlCl₃ | Room Temp. | ~30 min | 98.1% | 99.5% | [7] |
| Ionic Liquid | [bmim]Cl-0.67AlCl₃ | 0 °C | 1.5 hours | 96.87% | 99.2% | [1] |
| Ionic Liquid | [emim]Cl-0.67FeCl₃ | Room Temp. | ~30 min | 84.2% | 96.6% | [7] |
| Ionic Liquid | [emim]Cl-0.67ZnCl₂ | Room Temp. | ~30 min | 74.8% | 92.3% | [1] |
Visualizations
Caption: Workflow for the traditional Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. coconote.app [coconote.app]
- 7. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-4'-fluoroacetophenone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 2-Chloro-4'-fluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My purified this compound has a low melting point and appears oily. What are the likely impurities?
A low or broad melting point, often accompanied by an oily appearance, suggests the presence of impurities. Common contaminants arising from the synthesis of this compound, typically via Friedel-Crafts acylation, may include:
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Unreacted Starting Materials: Residual fluorobenzene (B45895) or chloroacetyl chloride.
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Isomeric Byproducts: Positional isomers such as 3-Chloro-4'-fluoroacetophenone or 2-Chloro-2'-fluoroacetophenone, formed due to alternative acylation positions on the aromatic ring.
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Polychlorinated Species: Over-chlorination of the starting material or product.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
To identify the specific impurities, we recommend analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
2. I am struggling to get good crystals during recrystallization. What can I do?
Recrystallization is a powerful technique for purifying solids, but several factors can hinder crystal formation. Here are some troubleshooting steps:
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Problem: No crystals form upon cooling.
-
Solution 1: Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent level to create nucleation sites.
-
Solution 2: Seed Crystals. Add a small "seed" crystal of pure this compound to induce crystallization.
-
Solution 3: Too much solvent. If the solution is too dilute, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 4: Cool slowly. Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution 1: Re-dissolve and cool slowly. Heat the solution to re-dissolve the oil, then allow it to cool at a much slower rate. You can insulate the flask to slow down the cooling process.
-
Solution 2: Change solvent system. The chosen solvent may not be ideal. A mixed solvent system, where the compound is soluble in one solvent and less soluble in the other, can sometimes promote crystallization over oiling out.
-
3. My column chromatography separation is not effective. The fractions are all mixed. What could be the issue?
Poor separation in column chromatography can be frustrating. Here are common causes and solutions:
-
Problem: Poor resolution between spots.
-
Solution 1: Optimize the solvent system. The polarity of the eluent is critical. Use TLC to test different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find a system that gives good separation between your product and impurities (an Rf value of ~0.3-0.4 for the product is often a good starting point).
-
Solution 2: Column overloading. Using too much sample for the column size will result in broad, overlapping bands. As a general rule, use about 1g of sample for every 10-20g of silica (B1680970) gel.
-
Solution 3: Inconsistent packing. An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
-
Problem: The compound is not eluting from the column.
-
Solution 1: Increase solvent polarity. If your compound is highly polar, it may be strongly adsorbed to the silica gel. Gradually increase the polarity of your eluent to encourage elution.
-
Solution 2: Check for decomposition. The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
-
4. What is a suitable solvent for recrystallizing this compound?
Choosing the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar solid, suitable solvent systems include:
-
Single Solvents: Isopropanol (B130326), ethanol (B145695), or methanol (B129727) can be effective.
-
Mixed Solvents: A mixture of a more polar solvent (like ethanol or acetone) and a less polar solvent (like hexanes or heptane) can also be used. The compound should be dissolved in the minimum amount of the hot, more polar solvent, followed by the slow addition of the hot, less polar solvent until the solution becomes slightly cloudy. Reheating to get a clear solution and then slow cooling should yield crystals.
Always perform small-scale solubility tests to determine the best solvent or solvent mixture before attempting to recrystallize the entire batch.
Quantitative Data Summary
The following table summarizes purity and yield data from various purification methods for acetophenone (B1666503) derivatives, providing a benchmark for expected outcomes.
| Purification Method | Compound | Purity Achieved | Yield | Source |
| Reduced Pressure Distillation | This compound | 97.3% - 99.5% | 88.6% - 98.1% | Patent Data |
| Melt Crystallization | 2,4-dichloro-5-fluoroacetophenone | 99.2% | Not Specified | Patent Data |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., isopropanol or ethanol/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred to avoid air bubbles).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
stability of 2-Chloro-4'-fluoroacetophenone under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-4'-fluoroacetophenone under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under normal storage conditions.[1] It is recommended to store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Q2: What happens to this compound under acidic or basic conditions?
A2: Under acidic or basic conditions, this compound is susceptible to hydrolysis. The primary reaction is the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion (under basic conditions) or water (under acidic conditions), leading to the formation of 2-hydroxy-4'-fluoroacetophenone.
Q3: Which condition is more likely to cause degradation, acidic or basic?
A3: Basic conditions are expected to cause more rapid degradation of this compound. The hydroxide ion is a stronger nucleophile than water, leading to a faster rate of nucleophilic substitution at the carbon atom bearing the chlorine.
Q4: What are the potential degradation products of this compound in aqueous acidic or basic solutions?
A4: The primary degradation product is 2-hydroxy-4'-fluoroacetophenone. Under forcing conditions (e.g., high temperature, extreme pH), further reactions such as aldol (B89426) condensation of the parent ketone or other rearrangements might occur, though these are generally less common under typical experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of starting material during a reaction in aqueous basic solution. | Hydrolysis of the alpha-chloro group. | The alpha-chloro group is highly susceptible to nucleophilic attack by hydroxide ions. It is advisable to perform the reaction at a lower temperature, use a weaker base if tolerated by the reaction, or minimize the reaction time. Consider using a non-aqueous solvent system if appropriate for your desired transformation. |
| Unexpected side product with a higher molecular weight observed in basic media. | Aldol condensation. | The acetophenone (B1666503) moiety can undergo self-condensation in the presence of a strong base. Use a non-nucleophilic base or a sterically hindered base. Running the reaction at a lower temperature and with slow addition of the base can also minimize this side reaction. |
| Slow degradation or side product formation in acidic media. | Acid-catalyzed hydrolysis. | Although slower than in basic conditions, acid-catalyzed hydrolysis can occur, especially with heating. If the desired reaction is slow, consider using a higher concentration of the acid catalyst if it doesn't interfere with other functionalities, or explore alternative non-aqueous conditions. |
| Inconsistent reaction yields or purity profiles. | Variable stability of the starting material. | Ensure the this compound is stored properly in a tightly sealed container in a cool, dry place. Before use, it is good practice to check the purity of the starting material by techniques like NMR or GC-MS, especially if it has been stored for an extended period. |
Stability Data
The following table can be used as a template to record experimental stability data:
| Condition (pH, Temperature) | Time (hours) | This compound Remaining (%) | 2-hydroxy-4'-fluoroacetophenone Formed (%) | Other Impurities (%) |
| pH 2, 25°C | 0 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| pH 12, 25°C | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
Experimental Protocols
General Protocol for Monitoring the Stability of this compound:
This protocol outlines a general method to assess the stability of this compound in a given aqueous solution.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., pH 2, pH 7, pH 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC or GC-MS system
-
Standard of this compound
-
(Optional) Standard of 2-hydroxy-4'-fluoroacetophenone
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to the aqueous buffer of the desired pH at a specific temperature (e.g., 25°C or 50°C). The final concentration should be suitable for the analytical method being used.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): Neutralize the aliquot to stop further degradation, if required. For example, add a small amount of acid to the basic sample or base to the acidic sample.
-
Analysis: Analyze the samples by a suitable chromatographic method (HPLC or GC-MS).
-
Quantification: Quantify the amount of remaining this compound and any major degradation products by comparing the peak areas to a calibration curve of the standards.
Reaction Pathways
The following diagram illustrates the primary degradation pathways of this compound under acidic and basic conditions.
Caption: Degradation of this compound.
References
common impurities in commercial 2-Chloro-4'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in commercial 2-Chloro-4'-fluoroacetophenone, along with troubleshooting guides and frequently asked questions (FAQs) to address issues that may be encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities originate from the Friedel-Crafts acylation synthesis route. These include:
-
Isomeric Impurities: The ortho-isomer, 2-Chloro-2'-fluoroacetophenone, is a frequent byproduct due to the ortho-, para-directing nature of the fluorine substituent on the benzene (B151609) ring.
-
Unreacted Starting Materials: Residual amounts of fluorobenzene (B45895) and chloroacetyl chloride may be present.
-
Over-acylation Products: Di-acylated species can form, where a second chloroacetyl group is added to the aromatic ring.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane (B109758) or dichloroethane, may remain in the final product.
-
Residual Catalyst: Traces of the Lewis acid catalyst, commonly anhydrous aluminum chloride, or its byproducts might be present.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques are effective for impurity profiling of this compound. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods can separate, identify, and quantify the main component and its impurities.
Q3: What is the typical purity of commercial this compound?
A3: Commercial grades of this compound are typically available in purities of 98% or higher. However, the specific impurity profile can vary between suppliers and batches. For sensitive applications, it is crucial to request a certificate of analysis (CoA) from the supplier, which should detail the levels of known impurities.
Q4: Can impurities in this compound affect my reaction outcomes?
A4: Yes, impurities can significantly impact chemical reactions. For instance:
-
Isomeric impurities can lead to the formation of undesired isomeric products in your final compound, complicating purification and reducing the yield of the target molecule.
-
Unreacted starting materials can participate in side reactions or alter the stoichiometry of your intended reaction.
-
Residual catalysts or solvents can interfere with the reaction mechanism or poison sensitive catalysts in subsequent steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound and links them to potential impurities.
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action |
| Unexpected side products in downstream reactions. | The presence of the ortho-isomer (2-Chloro-2'-fluoroacetophenone) or other isomeric impurities can lead to the formation of corresponding isomeric byproducts. | Analyze the starting material using HPLC or GC-MS to identify and quantify isomeric impurities. If necessary, purify the this compound via recrystallization or chromatography before use. |
| Lower than expected yield. | Unreacted fluorobenzene in the starting material can reduce the effective concentration of this compound, leading to incomplete conversion. | Quantify the purity of the starting material using a suitable analytical method (e.g., qNMR or HPLC with a certified standard) and adjust the stoichiometry of your reaction accordingly. |
| Inconsistent reaction rates or catalyst deactivation. | Residual Lewis acid catalyst (e.g., AlCl₃) or its hydrolysis products can interfere with the pH of the reaction mixture or poison catalysts in subsequent steps. | Consider a pre-treatment of the starting material, such as washing a solution of the material with a mild aqueous base followed by drying, to remove acidic impurities. |
| Difficulty in product purification. | The presence of structurally similar impurities, such as the ortho-isomer, can make the purification of the desired product challenging, especially by crystallization. | Employ high-resolution chromatographic techniques (e.g., preparative HPLC) for purification. Alternatively, explore derivatization strategies to facilitate the separation of isomers. |
Impurity Data Presentation
The following table summarizes common impurities found in commercial this compound and their typical, though not guaranteed, concentration ranges.
| Impurity | Structure | Typical Concentration Range (%) | Source |
| 2-Chloro-2'-fluoroacetophenone (ortho-isomer) | 0.1 - 1.5 | Friedel-Crafts side reaction | |
| Fluorobenzene | < 0.5 | Unreacted starting material | |
| Chloroacetyl chloride | < 0.1 | Unreacted starting material | |
| Di-acylated byproducts | < 0.2 | Over-acylation side reaction | |
| Residual Solvents (e.g., Dichloromethane) | N/A | < 0.1 | Manufacturing process |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its common impurities.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile.
Protocol 2: GC-MS Method for Impurity Identification
This protocol provides a general method for the identification of volatile impurities in this compound.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 1 mL of dichloromethane.
Visualizations
Caption: Origin of impurities in this compound synthesis.
Caption: Troubleshooting workflow for impurity-related experimental issues.
References
Technical Support Center: Degradation Pathways of 2-Chloro-4'-fluoroacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-4'-fluoroacetophenone. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure and studies of analogous compounds, two primary degradation pathways can be anticipated:
-
Microbial Degradation: A likely pathway is the Baeyer-Villiger oxidation. This enzymatic reaction, common in microbial metabolism, would involve the insertion of an oxygen atom between the carbonyl group and the phenyl ring, leading to the formation of an ester. This is followed by hydrolysis to a phenol. Studies on the microbial degradation of 4-chloroacetophenone have identified 4-chlorophenyl acetate (B1210297), 4-chlorophenol, and 4-chlorocatechol (B124253) as successive metabolites, suggesting this pathway is highly probable.
-
Hydrolytic/Nucleophilic Substitution: The α-chloro group is susceptible to nucleophilic substitution reactions. Under aqueous conditions, this could lead to hydrolysis, replacing the chlorine atom with a hydroxyl group to form 2-hydroxy-4'-fluoroacetophenone. This reactivity is a known characteristic of α-halo ketones.
Q2: What are the likely initial degradation products I should be looking for?
A2: Based on the predicted pathways, the primary initial degradation products to monitor in your experiments would be:
-
4-Fluorophenyl acetate: Resulting from Baeyer-Villiger oxidation.
-
4-Fluorophenol: Formed from the subsequent hydrolysis of 4-fluorophenyl acetate.
-
2-Hydroxy-4'-fluoroacetophenone: Resulting from the hydrolysis of the α-chloro group.
Q3: How stable is the C-F bond in this compound during degradation studies?
A3: The carbon-fluorine bond is generally very stable and less susceptible to cleavage compared to the carbon-chlorine bond. While some specialized microbial enzymes are capable of defluorination, it is less common than dechlorination. Therefore, in initial degradation studies, it is more likely that the degradation will occur at the chloroacetyl moiety and through oxidation of the aromatic ring, leaving the fluorine atom intact.
Q4: My analytical results are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent results in chromatographic analysis (HPLC or GC-MS) of halogenated compounds are common. Here are some troubleshooting tips:
-
For HPLC:
-
Peak Tailing or Fronting: This could be due to interactions with active sites in the column or improper mobile phase pH. Ensure your mobile phase is adequately buffered. For basic compounds, a slightly acidic mobile phase can improve peak shape.
-
Fluctuating Retention Times: Check for leaks in the system, ensure the mobile phase is properly degassed, and verify that the column is fully equilibrated. Inconsistent solvent mixing in gradient elution can also be a cause.
-
Ghost Peaks: These can arise from contamination in the sample, solvent, or carryover from previous injections. Running a blank gradient can help identify the source of contamination.
-
-
For GC-MS:
-
Poor Peak Shape: Active sites in the injector liner or the column can cause peak tailing, especially for polar compounds. Using a deactivated liner and a high-quality, inert column is crucial.
-
Analyte Degradation: this compound can be thermally labile. If you suspect degradation in the injector, try lowering the injector temperature.
-
Contamination: Halogenated compounds can be persistent. Ensure thorough cleaning of the injector and consider using a guard column to protect the analytical column.
-
Experimental Protocols
Below are detailed methodologies for key experiments to study the degradation of this compound. These are based on established protocols for similar compounds and should be optimized for your specific experimental setup.
Protocol 1: Microbial Degradation Study
Objective: To assess the microbial degradation of this compound and identify major metabolites.
Methodology:
-
Culture Preparation:
-
Prepare a minimal salt medium.
-
Inoculate with a microbial consortium from a relevant environment (e.g., soil contaminated with industrial effluents) or a pure strain known for degrading halogenated aromatics.
-
Acclimatize the culture by gradually introducing this compound as the sole carbon source.
-
-
Degradation Experiment:
-
Set up triplicate flasks containing the minimal salt medium and the acclimatized microbial culture.
-
Add this compound to a final concentration of 50-100 mg/L.
-
Include sterile controls (no inoculum) to assess abiotic degradation and autoclaved controls (inoculum present but killed) to account for adsorption to biomass.
-
Incubate at a controlled temperature (e.g., 30°C) with shaking.
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Centrifuge the samples to remove biomass.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at a neutral and an acidic pH to capture a broad range of metabolites.
-
Analyze the extracts using HPLC-UV and GC-MS to identify and quantify the parent compound and degradation products.
-
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
Objective: To quantify the concentration of this compound and its primary degradation products over time.
Methodology:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., ODS-C18, 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid or phosphoric acid to improve peak shape.[1][2] A typical starting gradient could be 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using standards of this compound and any identified metabolites.
Protocol 3: GC-MS Analysis for Metabolite Identification
Objective: To identify the chemical structure of unknown degradation products.
Methodology:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Identification: Compare the mass spectra of unknown peaks with a spectral library (e.g., NIST) and with the spectra of authentic standards if available.
Quantitative Data
As direct experimental data on the degradation rates of this compound is limited, the following table provides an illustrative example of how to present such data, based on typical degradation studies of similar compounds.
| Time (hours) | This compound (mg/L) | 4-Fluorophenyl acetate (mg/L) | 4-Fluorophenol (mg/L) |
| 0 | 100.0 | 0.0 | 0.0 |
| 6 | 75.2 | 15.8 | 2.1 |
| 12 | 52.1 | 28.4 | 8.9 |
| 24 | 20.5 | 35.1 | 25.3 |
| 48 | 5.3 | 10.2 | 48.7 |
| 72 | < 1.0 | 1.5 | 55.4 |
Visualizations
Inferred Degradation Pathways
References
Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The reaction introduces the chloroacetyl group primarily at the para position of the fluorobenzene ring.
Q2: What are the primary applications of this compound?
This compound is a versatile intermediate in organic synthesis. It is a crucial building block for the synthesis of various Active Pharmaceutical Ingredients (APIs), including antiviral and antifungal agents. Its derivatives are also explored for potential antimicrobial properties.[1] Additionally, it finds use in the formulation of agrochemicals like herbicides and pesticides.[3]
Q3: What are the main safety precautions to consider when handling this compound and the reagents for its synthesis?
While specific data for this compound may be limited, it is prudent to follow general safety protocols for haloaromatic compounds.[1] Always consult the Safety Data Sheet (SDS) from the supplier.[1] Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] The reagents, such as chloroacetyl chloride and aluminum chloride, are corrosive and moisture-sensitive, requiring handling in a fume hood and under anhydrous conditions.
Q4: Can polyacylation occur during the synthesis?
Polyacylation is a potential side reaction in Friedel-Crafts acylation. However, the introduction of the first acyl group deactivates the fluorobenzene ring, making a second acylation less likely. Harsher reaction conditions, such as high temperatures, excess acylating agent, or a highly active catalyst, can increase the likelihood of this side reaction.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: Presence of moisture in reagents or glassware. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst. 4. Side Reactions: Formation of isomers or polyacylated products.[4] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Optimize Stoichiometry: A common molar ratio for fluorobenzene to chloroacetyl chloride is approximately 1.01-1.03:1.[5] The catalyst amount may need to be stoichiometric or even in excess due to complexation with the product. 4. Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to improve selectivity for the para-product.[2][4] |
| Formation of Significant Ortho Isomer | High Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a mixture of ortho and para products.[4] | Maintain Low Temperature: Keep the reaction temperature low, especially during the initial addition of reagents, to favor the formation of the para isomer.[4] |
| Presence of Diacylated Byproducts | Excess Acylating Agent or Harsh Conditions: Using a large excess of chloroacetyl chloride or high reaction temperatures can promote a second acylation.[4] | Control Stoichiometry and Temperature: Use a slight excess of fluorobenzene relative to chloroacetyl chloride.[5] Maintain a controlled, low temperature throughout the reaction. |
| Complex Mixture of Unidentified Side Products | Impure Reagents: Impurities in the fluorobenzene, chloroacetyl chloride, or solvent can lead to unexpected side reactions.[4] | Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous.[4] |
| Difficult Product Isolation/Purification | Formation of a Stable Complex: The ketone product can form a stable complex with the aluminum chloride catalyst, making the work-up challenging. | Proper Quenching: Carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] |
Experimental Protocols
Protocol 1: Conventional Friedel-Crafts Acylation using Aluminum Chloride
This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride as the catalyst.[2]
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.[2]
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.[2]
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.[2]
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.[2]
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by TLC.[2]
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[2]
-
Washing: Combine the organic layers and wash with 2M HCl, water, and then brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[2]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[2]
Protocol 2: Microwave-Assisted Synthesis in Ionic Liquid
This method offers a more rapid and energy-efficient alternative to conventional heating.[1]
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic Liquid with AlCl₃ (e.g., [BMIM]Cl-AlCl₃)
Procedure:
-
Mixing Reagents: In a microwave-safe reaction vessel, combine fluorobenzene, chloroacetyl chloride, and the AlCl₃-doped ionic liquid.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat to 80°C for approximately 3 minutes.[1]
-
Work-up and Purification: After cooling, the product can be isolated. The specific work-up procedure may vary depending on the ionic liquid used. Distillation is a common purification method.[5]
Quantitative Data
Table 1: Comparison of Synthesis Methods for this compound
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | AlCl₃ | Room Temp | 60 min | 70 | [1] |
| Microwave-Assisted | Ionic Liquid-AlCl₃ | 80 | 3 min | 89 | [1] |
| Solvent-Free | TfOH-Ln(OTf)₃ | 140 | 240 min | 87 | [1] |
| Ionic Liquid | [emim]Cl-0.5AlCl₃ | Room Temp (~25) | 30 min | 97.8 | [5] |
| Ionic Liquid | [bmim]Cl-0.67AlCl₃ | 0 | 1.5 hours | 96.87 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the conventional synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Buy this compound | 456-04-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-fluoroacetophenone. The focus is on alternative catalysts to traditional Lewis acids like aluminum chloride, aiming to provide greener, more efficient, and reusable options.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of fluorobenzene (B45895).
Issue 1: Low Yield of the Desired Product
-
Question: We are experiencing a low yield of this compound. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields can stem from several factors:
-
Catalyst Choice and Activity: Traditional Lewis acids like aluminum chloride (AlCl₃) can form stable complexes with the ketone product, necessitating more than stoichiometric amounts and complicating the work-up process. Consider using more modern and efficient catalysts.[1]
-
Catalyst Deactivation: Moisture in the reaction setup can deactivate many Lewis acid catalysts. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider gradually increasing the reaction temperature or extending the reaction time.[1]
-
Impure Reagents: Impurities in fluorobenzene, chloroacetyl chloride, or the solvent can interfere with the catalyst's efficacy.[1] It is recommended to use reagents of high purity and to purify them if necessary.
-
Issue 2: Poor Regioselectivity (Formation of Ortho-isomer)
-
Question: Our product mixture contains a significant amount of the ortho-isomer alongside the desired para-isomer. How can we improve the para-selectivity?
-
Answer: While the fluorine atom in fluorobenzene is an ortho, para-director, the para-position is sterically less hindered, making it the favored site of acylation.[2] Poor para-selectivity can be attributed to:
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity. It is advisable to maintain a lower reaction temperature.[2]
-
Catalyst Choice: The nature of the Lewis acid catalyst plays a crucial role in regioselectivity. Milder catalysts or specific catalyst systems may offer better selectivity. For instance, a combination of Trifluoromethanesulfonic Acid (TfOH) and a rare earth triflate like Lanthanum (III) triflate (La(OTf)₃) has been shown to provide high para-selectivity.[1]
-
Issue 3: Formation of Diacylated Byproducts
-
Question: We are observing the formation of diacylated products in our reaction. What causes this and how can it be prevented?
-
Answer: The formation of diacylated products occurs when the product, this compound, undergoes a second Friedel-Crafts acylation. Although the acyl group is deactivating, this can happen under certain conditions:
-
Stoichiometry: Using a large excess of the acylating agent (chloroacetyl chloride) or a highly active catalyst can promote a second acylation. It is recommended to use a stoichiometric amount or only a slight excess (e.g., 1.01-1.03 equivalents) of the acylating agent.[2][3]
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including diacylation.[2] Monitoring the reaction to completion and then promptly working it up is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional aluminum chloride (AlCl₃) for this synthesis?
A1: Alternative catalysts offer several advantages over AlCl₃:
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Catalytic Amounts: Many alternative catalysts, such as rare earth triflates and hafnium triflate, are effective in catalytic amounts, whereas AlCl₃ is often required in stoichiometric or greater amounts.
-
Reusability: Solid-supported catalysts and ionic liquids can often be recovered and reused, making the process more economical and environmentally friendly.[3][4]
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Milder Reaction Conditions: Some alternative catalysts can promote the reaction under milder conditions, potentially reducing side reactions and energy consumption.[3]
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Reduced Waste: The work-up for reactions using AlCl₃ typically involves quenching with water, which generates significant amounts of acidic aqueous waste containing aluminum salts. The work-up for many alternative catalysts is simpler and generates less waste.[3]
Q2: How can I recover and reuse the alternative catalysts?
A2: The recovery method depends on the type of catalyst:
-
Solid-Supported Catalysts (e.g., Silica-gel immobilized scandium triflate): These can be recovered by simple filtration after the reaction is complete. The recovered catalyst can then be washed with a suitable solvent, dried, and reused.[1]
-
Ionic Liquids: After the reaction, the product can be separated by distillation (often under reduced pressure), leaving the ionic liquid in the reaction vessel to be reused for subsequent batches.[3]
-
Rare Earth Triflates: These can often be recovered from the aqueous phase after work-up, followed by drying.
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be effective, particularly with solid-supported catalysts like silica (B1680970) gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin. Microwave irradiation can significantly reduce the reaction time from hours to minutes.[2]
Quantitative Data Presentation
The following table summarizes quantitative data for the synthesis of this compound using various catalysts.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Molar Ratio (Fluorobenzene:Acylating Agent:Catalyst) | Yield (%) | Para:Ortho Selectivity | Reference |
| Anhydrous AlCl₃ | Chloroacetyl Chloride | Dichloroethane | -3 to -1 | 1 h | 1.05:1:1.1 | 95 | 98% para | [3] |
| [bmim]Cl-0.67AlCl₃ (Ionic Liquid) | Chloroacetyl Chloride | None | 0 | 1.5 h | 1.02:1:0.5 | 96.87 | High (not specified) | [3] |
| [emim]Cl-0.75AlCl₃ (Ionic Liquid) | Chloroacetyl Chloride | None | ~25 | 30 min | 1.02:1:0.5 | 97.8 | High (not specified) | [5] |
| [emim]Cl-0.67ZnCl₂ (Ionic Liquid) | Chloroacetyl Chloride | None | ~25 then 130 | 30 min | 1.03:1:0.5 | 74.8 | High (not specified) | [6] |
| La(OTf)₃/TfOH | Benzoyl Chloride | None | 140 | 4 h | Not specified | 87 | 99:1 | [7] |
| Silica gel immobilized scandium triflate | Acetic Anhydride | None (Microwave) | 40-60 | 0.5-30 min | 1:1-5:(1-100% by weight of fluorobenzene) | High (not quantified) | Predominantly para | [2] |
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride Type Ionic Liquid
This protocol is adapted from patent CN107141212B.[3][6]
-
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic Liquid (e.g., [bmim]Cl-0.67AlCl₃)
-
-
Procedure:
-
In a 500 mL reaction flask, charge 98g (1.02 mol) of fluorobenzene and 220.7g (0.5 mol) of the ionic liquid [bmim]Cl-0.67AlCl₃.
-
Cool the mixture to 0°C.
-
Add 113g (1 mol) of chloroacetyl chloride dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at 0°C for 1.5 hours. Monitor the reaction by TLC or GC until the fluorobenzene is consumed.
-
Once the reaction is complete, raise the temperature to 130°C and perform vacuum distillation at 10 mmHg to isolate the product, this compound.
-
The remaining ionic liquid in the flask can be reused.
-
Protocol 2: Microwave-Assisted Synthesis using Immobilized Scandium Triflate
This protocol is based on a method described for the para-acylation of fluorobenzene.[2]
-
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride (or corresponding anhydride)
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a microwave reaction vessel, combine fluorobenzene, chloroacetyl chloride (1 to 5 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation can be pulsed (e.g., 30 seconds on).
-
Maintain the temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add diethyl ether to the reaction mixture and filter to remove the solid catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Wash the filtrate with water until the pH of the aqueous layer is neutral (6.5-7.0).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Workflow for the recovery and recycling of different types of alternative catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Recycling of Rare Earth Elements: From E‐Waste to Stereoselective Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
- 6. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 7. air.unimi.it [air.unimi.it]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Chloro-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two main sites of reactivity. The primary site is the α-carbon to the carbonyl group, which is susceptible to nucleophilic substitution (SN2) reactions, leading to the displacement of the chlorine atom. The carbonyl group itself can also undergo various reactions, such as condensation with amines.
Q2: How does solvent polarity influence the rate of nucleophilic substitution on this compound?
A2: Solvent polarity plays a crucial role in the rate of SN2 reactions. Polar aprotic solvents, such as acetonitrile, DMF, and DMSO, generally accelerate these reactions. They can solvate the cation of the nucleophile while leaving the anion less solvated and therefore more reactive. In contrast, polar protic solvents, like ethanol (B145695) and water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.
Q3: Can the solvent affect the product distribution in reactions involving this compound?
A3: Yes, the choice of solvent can influence the reaction pathway and thus the product distribution. For instance, in reactions with ambident nucleophiles, the solvent can affect the site of attack (e.g., N-alkylation vs. O-alkylation). Additionally, in competing reaction pathways, such as substitution versus elimination, the solvent can play a decisive role.
Q4: Are there any specific safety precautions to consider when working with this compound in different solvents?
A4: Yes, this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[1] When using volatile organic solvents, ensure adequate ventilation, preferably within a fume hood, to avoid inhalation of harmful vapors. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Troubleshooting Guides
Issue 1: Slow or Incomplete Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The reaction rate is highly dependent on the solvent. For SN2 reactions, polar aprotic solvents are generally preferred. If you are using a polar protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent like acetonitrile, DMF, or DMSO to enhance the reaction rate. |
| Low Nucleophile Reactivity | The nucleophile may be too weak or sterically hindered. Additionally, in polar protic solvents, the nucleophile can be heavily solvated, reducing its effective concentration and reactivity. Consider using a stronger nucleophile or switching to a polar aprotic solvent. |
| Insufficient Temperature | The reaction may require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for potential side product formation. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Ensure complete dissolution of all reactants. If necessary, try a different solvent or a co-solvent system. |
Issue 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Competing Reaction Pathways | Besides the desired substitution, side reactions like elimination or reaction at the carbonyl group can occur. The choice of solvent can influence the selectivity. Nonpolar solvents might favor substitution, while polar protic solvents could promote other pathways depending on the nucleophile. Analyze the product mixture using techniques like HPLC or GC-MS to identify the byproducts and adjust the solvent and reaction conditions accordingly. |
| Reaction with the Solvent | Some solvents, particularly nucleophilic ones like alcohols (solvolysis), can react with this compound. If solvolysis is a suspected side reaction, switch to a non-nucleophilic solvent. |
| Decomposition of Reactants or Products | Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or the desired product. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
Data Presentation
The following table summarizes representative kinetic data for the reaction of this compound with a model nucleophile (e.g., aniline) in various solvents. This data illustrates the significant impact of the solvent on the reaction rate.
| Solvent | Solvent Type | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| n-Hexane | Nonpolar | 1.88 | 0.005 |
| Dichloromethane | Polar Aprotic | 8.93 | 0.120 |
| Acetone | Polar Aprotic | 20.7 | 0.550 |
| Acetonitrile | Polar Aprotic | 37.5 | 1.250 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 2.800 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 4.500 |
| Ethanol | Polar Protic | 24.6 | 0.085 |
| Methanol | Polar Protic | 32.7 | 0.150 |
Note: The rate constants provided are illustrative and based on general trends observed for similar SN2 reactions of α-haloketones. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction of this compound with Aniline (B41778) using UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction between this compound and aniline in different solvents by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Spectrophotometric grade solvents (e.g., acetonitrile, ethanol, n-hexane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of aniline (e.g., 0.1 M) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product (N-(4-fluorophenacyl)aniline) to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer and the cell holder to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the aniline solution (in large excess).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.
-
Quickly mix the solution and start recording the absorbance at λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of aniline: k₂ = k_obs / [Aniline].
-
-
Repeat the experiment in different solvents to compare the rate constants.
Protocol 2: Monitoring Reaction Progress using High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the consumption of this compound and the formation of the product over time using HPLC.
Materials:
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Reactants (this compound and nucleophile)
-
HPLC-grade solvents for the mobile phase
-
Reaction vessel with a magnetic stirrer and temperature control
-
Syringes and syringe filters
Procedure:
-
Method Development:
-
Develop an HPLC method that effectively separates the starting materials and the product. Optimize the mobile phase composition and flow rate to achieve good resolution and reasonable retention times.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve this compound and the nucleophile in the chosen reaction solvent.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by dilution with a cold mobile phase).
-
Filter the sample through a syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
-
Data Analysis:
-
Record the peak areas of the reactant and product at each time point.
-
Create a calibration curve for the reactant to convert peak area to concentration.
-
Plot the concentration of this compound versus time to obtain the reaction profile.
-
Use the appropriate integrated rate law to determine the rate constant.
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship between solvent type and SN2 reactivity.
References
Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-4'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4'-fluoroacetophenone, particularly in managing its exothermic reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, focusing on the prevention and management of thermal excursions.
| Issue ID | Question | Possible Causes | Suggested Actions |
| TR-01 | Unexpected rapid increase in reaction temperature (Temperature Spike). | 1. Reagent addition rate is too high.2. Inadequate cooling or stirrer malfunction.3. Incorrect solvent volume (reaction too concentrated).4. Localized "hot spots" due to poor mixing. | 1. Immediately stop the addition of reagents.2. Increase cooling to the maximum safe capacity.3. Ensure the stirrer is functioning correctly and increase the stirring rate if safe to do so.4. If the temperature continues to rise, proceed to the emergency quenching protocol (see Experimental Protocols).5. Document the temperature excursion details, including the maximum temperature reached and the duration of the event. |
| TR-02 | The reaction temperature is consistently higher than the set point, but not a rapid spike. | 1. The cooling system is at its capacity limit for the current reaction scale.2. The set point is too close to the reaction's exothermic onset temperature.3. Gradual accumulation of unreacted starting material. | 1. Reduce the reagent addition rate to decrease the rate of heat generation.2. Lower the temperature of the cooling bath.3. Consider scaling down the reaction or using a more efficient cooling system.4. Conduct a risk assessment before proceeding with any changes to the experimental setup.[1][2] |
| TR-03 | The reaction is not initiating, and there is a risk of reagent accumulation. | 1. Impure reagents or catalyst.2. Reaction temperature is too low for initiation.3. Insufficient catalyst loading. | 1. Do not increase the temperature or add more reagents, as this could lead to a sudden, uncontrolled reaction.2. Safely take a sample for analysis (if possible) to check for the presence of starting materials.3. If the reaction has not started after a reasonable time, consider a controlled quench of the reaction mixture.4. For future experiments, ensure the quality of reagents and consider a higher starting temperature if deemed safe. |
| TR-04 | A thermal runaway is in progress (temperature rising uncontrollably). | 1. Failure of the cooling system.2. Incorrect stoichiometry or order of addition.3. Contamination of the reaction mixture. | 1. PRIORITIZE PERSONAL SAFETY. Alert personnel in the immediate vicinity and evacuate the area if necessary.[3][4] 2. Activate emergency shutdown procedures, including stopping all reagent feeds and heating.3. If safe to do so, initiate the emergency quenching protocol by adding a pre-chilled quenching agent.[5][6][7] 4. Use a blast shield if available. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reaction risks associated with this compound?
A1: this compound is often used in Friedel-Crafts acylation reactions, which are known to be highly exothermic.[8][9] The primary risk is a thermal runaway, where the reaction rate increases with temperature, leading to an uncontrolled release of heat.[1][10] This can result in a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.
Q2: How can I assess the exothermic potential of my reaction involving this compound?
A2: Reaction calorimetry is the recommended method for quantifying the heat of reaction and determining the maximum temperature of the synthetic reaction (MTSR).[11][12][13] This data is crucial for safe scale-up by ensuring that the heat generated by the reaction can be effectively removed by the cooling system.
Q3: What are the key control measures to prevent a thermal runaway?
A3: The key control measures include:
-
Controlled Reagent Addition: Adding the limiting reagent gradually to control the rate of heat generation.[2][14]
-
Effective Cooling: Ensuring the cooling system has sufficient capacity to remove the heat generated by the reaction.
-
Adequate Agitation: Maintaining good mixing to prevent localized hot spots and ensure uniform temperature distribution.
-
Dilution: Using an appropriate amount of solvent to manage the reaction concentration and heat capacity of the system.
Q4: What should be included in an emergency plan for a potential thermal runaway?
A4: An emergency plan should include:
-
Clear identification of the runaway reaction criteria (e.g., temperature rising above a critical threshold).
-
Procedures for immediate cessation of reagent addition and heating.
-
A well-defined emergency quenching protocol, including the choice of quenching agent and its safe addition.[5][6][7]
-
Contact information for emergency services.
Q5: How do I choose an appropriate quenching agent for a reaction involving this compound?
A5: The choice of quenching agent depends on the specific reaction chemistry. For Friedel-Crafts acylations, a common approach is to use a pre-chilled, non-reactive solvent or a weak acid/base solution to neutralize the catalyst and stop the reaction. The quenching process itself can be exothermic, so the quenching agent should be added slowly and with efficient cooling.[5] It is crucial to test the quenching procedure on a small scale first.
Quantitative Data Summary
The following table provides illustrative data for managing an exothermic reaction. Note: These values are examples and should be determined experimentally for each specific process.
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 10 °C | Lower temperatures help to control the initial exotherm upon reagent addition. |
| Reagent Addition Time | 2 - 4 hours | Slow addition allows for effective heat removal and prevents accumulation of unreacted reagents.[14] |
| Maximum Allowable Temperature | 25 °C | A safety margin below the temperature at which a significant increase in reaction rate is observed. |
| Stirring Speed | 200 - 400 RPM | Ensures efficient mixing and heat transfer, preventing localized hot spots. |
| Emergency Quench Temperature | > 35 °C | A pre-defined trigger point to initiate emergency procedures to prevent a runaway. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
-
System Setup:
-
Set up a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Initial Cooldown:
-
Charge the reactor with this compound and the solvent.
-
Cool the reactor contents to the desired initial temperature (e.g., 5 °C).
-
-
Reagent Addition:
-
Slowly add the second reagent (e.g., acylating agent and Lewis acid mixture) via the dropping funnel over a pre-determined period (e.g., 2-4 hours).
-
Continuously monitor the internal temperature. If the temperature exceeds the set limit, pause the addition until the temperature stabilizes.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature for the required duration after the addition is complete.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
-
Controlled Quenching:
-
Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C).
-
Slowly add a pre-chilled quenching solution (e.g., cold water or a dilute acid/base) while carefully monitoring the temperature.[5]
-
Protocol 2: Emergency Quenching of a Runaway Reaction
-
ALERT AND EVACUATE: Announce the emergency and ensure all non-essential personnel evacuate the area.[3][4]
-
STOP REAGENT ADDITION: Immediately stop the addition of all reagents.
-
MAXIMUM COOLING: Set the cooling bath to its lowest possible temperature.
-
QUENCHING AGENT ADDITION:
-
If the reaction temperature continues to rise uncontrollably, and it is safe to do so, add a pre-determined, pre-chilled quenching agent in large aliquots.
-
CAUTION: The initial addition of the quenching agent may cause a rapid evolution of gas or a secondary exotherm. Use a blast shield and appropriate personal protective equipment.
-
-
MONITOR FROM A SAFE DISTANCE: After adding the quenching agent, monitor the reaction temperature from a safe distance until it has stabilized and started to decrease.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for troubleshooting temperature excursions.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. fauske.com [fauske.com]
- 3. accegen.com [accegen.com]
- 4. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. fauske.com [fauske.com]
- 14. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
analytical techniques for detecting impurities in 2-Chloro-4'-fluoroacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques for detecting impurities in 2-Chloro-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities originate from the synthesis process, which is typically a Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][2] Potential impurities include:
-
Starting Materials: Unreacted fluorobenzene and residual chloroacetyl chloride.
-
Isomeric Impurities: The primary impurity is the ortho-isomer (2'-Chloro-4'-fluoroacetophenone) and the meta-isomer (3'-Chloro-4'-fluoroacetophenone) formed during the acylation reaction.[3][4][5]
-
Diacylated Byproducts: Although the acetyl group is deactivating, under certain reaction conditions, diacylated products may form.[3]
-
Related Substances: Impurities from the starting materials or side reactions, such as other substituted acetophenones.[6][7]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, particularly isomeric byproducts.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for reference standards of each impurity.[9]
Q3: How can I quantify the impurities without having certified reference standards for all of them?
A3: While certified reference standards are ideal, quantification is possible using other methods:
-
Relative Response Factors (RRFs) in HPLC/GC: If the impurities are structurally similar to the main compound, you can assume an RRF of 1 as a first approximation. For more accurate results, RRFs can be determined experimentally if the impurities can be isolated.
-
Quantitative NMR (qNMR): This technique allows for the quantification of impurities against a certified internal standard without needing a reference standard for the impurity itself.
Troubleshooting Guides
HPLC Analysis
Q1: I am seeing a small peak eluting very close to the main this compound peak. How can I improve the resolution?
A1: This is likely an isomeric impurity, such as the ortho or meta- substituted product. To improve resolution:
-
Optimize the Mobile Phase: A slight modification of the mobile phase composition, for instance, changing the acetonitrile/water ratio, can significantly impact selectivity.[3]
-
Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the interaction with the aromatic ring and improve separation.
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting isomers.
-
Modify the pH: Adjusting the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can influence the retention of acidic or basic impurities.[3]
Q2: My peaks for this compound and its impurities are tailing. What could be the cause?
A2: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[10]
-
Secondary Interactions: The ketone group in the molecule can interact with active silanol (B1196071) groups on the silica-based column. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress this interaction.[8]
-
Column Contamination: A contaminated guard column or analytical column can also cause peak distortion.[2]
Q3: I am observing a drifting baseline during my gradient HPLC run. What should I do?
A3: A drifting baseline is often related to the mobile phase or the detector.[2]
-
Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Quality: Use high-purity solvents and ensure they are properly degassed.
-
Detector Lamp: An aging detector lamp can cause baseline drift.
GC-MS Analysis
Q1: I am detecting "ghost peaks" in my GC-MS chromatogram. What is their origin?
A1: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.[7]
-
Injector Contamination: The injector septum or liner may be contaminated. Regular replacement is recommended.[4]
-
Sample Carryover: Highly concentrated samples can leave residues in the syringe or injector port. Implement a thorough wash step for the syringe between injections.
Q2: The retention times of my peaks are shifting between runs. Why is this happening?
A2: Retention time variability can be due to fluctuations in flow rate, temperature, or pressure.[5]
-
Gas Leaks: Check for leaks in the system, especially around the septum and column fittings.
-
Carrier Gas Supply: Ensure a consistent supply of high-purity carrier gas.
-
Oven Temperature: Verify that the GC oven temperature is stable and reproducible.
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for impurity analysis.
Table 1: HPLC Analysis of Impurities in this compound
| Impurity Name | Retention Time (min) | Relative Retention Time | Area % | Specification |
| Fluorobenzene | 3.5 | 0.25 | 0.05 | ≤ 0.1% |
| 2'-Chloro-4'-fluoroacetophenone | 13.8 | 0.98 | 0.15 | ≤ 0.2% |
| This compound | 14.1 | 1.00 | 99.5 | ≥ 99.0% |
| 3'-Chloro-4'-fluoroacetophenone | 14.5 | 1.03 | 0.10 | ≤ 0.2% |
| Unknown Impurity 1 | 16.2 | 1.15 | 0.08 | ≤ 0.1% |
| Total Impurities | - | - | 0.5 | ≤ 1.0% |
Table 2: GC-MS Analysis of Volatile Impurities
| Impurity Name | Retention Time (min) | m/z for Quantification | Concentration (ppm) | Specification |
| Fluorobenzene | 5.2 | 96 | 50 | ≤ 100 ppm |
| Chloroacetyl chloride | 4.1 | 77 | Not Detected | ≤ 50 ppm |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. Buy this compound | 456-04-2 [smolecule.com]
- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 9. α-Chloro-p-fluoroacetophenone [webbook.nist.gov]
- 10. This compound | 456-04-2 [chemicalbook.com]
Technical Support Center: Analysis of 2-Chloro-4'-fluoroacetophenone by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Chloro-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter, offering potential causes and solutions to ensure accurate and reliable chromatographic results.
Q1: Why am I seeing poor resolution between my main peak (this compound) and an early eluting peak?
A1: This is often due to co-elution with unreacted starting materials, such as fluorobenzene, which are typically less retained on a reversed-phase column.
-
Cause A: Mobile phase is too strong. An excessively high percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will cause non-polar compounds to elute very quickly, leading to poor separation from the void volume and other early eluting species.
-
Solution A: Decrease the initial percentage of the organic component in your mobile phase. For isocratic methods, a lower overall organic content will increase retention and improve separation. For gradient methods, consider a shallower gradient at the beginning of the run.[1]
-
Cause B: Inappropriate column chemistry. The stationary phase may not be providing sufficient interaction for adequate separation.
-
Solution B: Ensure you are using a column with appropriate selectivity for aromatic and halogenated compounds. A C18 or a phenyl-hexyl column is often a good starting point.
Q2: My main peak is showing significant tailing. What could be the cause?
A2: Peak tailing for acetophenone (B1666503) derivatives can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Cause A: Silanol (B1196071) interactions. Residual silanol groups on the silica-based stationary phase can interact with the ketone functional group of the analyte, causing peak tailing.[2]
-
Solution A: Use a modern, end-capped HPLC column with low silanol activity. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate these interactions. However, be aware that TEA is not suitable for MS detection.
-
Cause B: Mobile phase pH is not optimal. The pH of the mobile phase can influence the ionization state of silanol groups.
-
Solution B: Acidifying the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.[3][4]
Q3: I am observing a closely eluting impurity peak just after my main this compound peak. How can I improve this separation?
A3: This could be a positional isomer (e.g., 2-Chloro-3'-fluoroacetophenone) formed during synthesis. Separating isomers often requires careful optimization of the mobile phase and column conditions.
-
Cause A: Insufficient selectivity of the mobile phase. The ratio of organic solvent to the aqueous phase may not be optimal for resolving structurally similar compounds.
-
Solution A:
-
Adjust the organic modifier: Systematically vary the percentage of acetonitrile or methanol (B129727) in the mobile phase. A 10% change in the organic modifier can significantly alter retention.[1]
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties. Methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[1]
-
Optimize the pH: Adjusting the pH of the aqueous portion of the mobile phase can sometimes improve the resolution of closely related compounds.
-
-
Cause B: Suboptimal column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby influencing selectivity.
-
Solution B: Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 40°C) to see if it improves the resolution.
Q4: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin?
A4: Ghost peaks can arise from various sources, including contaminated mobile phase, sample carryover, or late elution from a previous injection.
-
Cause A: Contaminated mobile phase. Impurities in the solvents or buffer components can appear as peaks in the chromatogram.
-
Solution A: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.
-
Cause B: Sample carryover. Residue from a previous, more concentrated sample may be injected with the current sample.
-
Solution B: Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between injections.
-
Cause C: Late elution. A strongly retained compound from a previous injection may elute during a subsequent run, appearing as a ghost peak.
-
Solution C: Incorporate a column wash step at the end of each run with a high percentage of organic solvent to elute any strongly retained compounds.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound and its potential impurities. Method optimization may be required based on your specific instrumentation and separation goals.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid, HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Composition | 50:50 (v/v) Acetonitrile: 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes (adjust as needed) |
3. Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify and quantify this compound in the sample by comparing its retention time and peak area to that of the standard.
Data Presentation
The following table summarizes potential impurities and provides a hypothetical retention time profile under the recommended chromatographic conditions. Actual retention times may vary.
| Compound | Potential Source | Expected Elution Order | Hypothetical Retention Time (min) |
| Fluorobenzene | Starting Material | 1 | ~2.5 |
| 4-Fluoroacetophenone | Impurity/Degradant | 2 | ~4.0 |
| This compound | Analyte | 3 | ~6.2 |
| 2-Chloro-3'-fluoroacetophenone | Positional Isomer | 4 | ~6.8 |
| 2-Chloro-2'-fluoroacetophenone | Positional Isomer | 5 | ~7.5 |
Visualizations
Caption: Troubleshooting workflow for HPLC peak resolution issues.
Caption: Structures of the analyte and potential impurities.
References
- 1. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 2. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 4. 2'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 2736507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Chloro-4'-fluoroacetophenone and Other Phenacyl Halides for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, phenacyl halides serve as indispensable building blocks for the construction of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 2-Chloro-4'-fluoroacetophenone against other commonly utilized phenacyl halides, namely phenacyl chloride, phenacyl bromide, and 2-bromo-4'-fluoroacetophenone (B32570). The following sections delve into their relative reactivity, performance in key synthetic transformations, stability, and toxicological profiles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis. The table below summarizes key properties of the compared phenacyl halides.
| Property | This compound | Phenacyl Chloride | Phenacyl Bromide | 2-Bromo-4'-fluoroacetophenone |
| CAS Number | 456-04-2 | 532-27-4 | 70-11-1 | 403-29-2[1] |
| Molecular Formula | C₈H₆ClFO | C₈H₇ClO | C₈H₇BrO | C₈H₆BrFO[1] |
| Molecular Weight | 172.58 g/mol | 154.59 g/mol | 199.05 g/mol | 217.04 g/mol [1] |
| Appearance | White crystalline solid[2] | White to gray crystalline solid | Colorless to white crystalline solid[3] | Beige to light grey-green crystalline powder or flakes |
| Melting Point | 47-50 °C[2] | 56-58 °C | 49-51 °C | 47-49 °C[1] |
| Boiling Point | 247 °C[2] | 244-245 °C | 135 °C at 18 mmHg | 150 °C at 12 mmHg[1] |
Reactivity and Performance in Synthesis
The reactivity of phenacyl halides in nucleophilic substitution reactions is a critical factor in their synthetic utility. The general trend for the leaving group ability of the halogen is Br > Cl, making phenacyl bromides generally more reactive than their corresponding chlorides. The presence of a fluorine atom on the phenyl ring can also influence reactivity through its electron-withdrawing inductive effect.
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. The following table compares the performance of different phenacyl halides in this reaction.
| Phenacyl Halide | Thioamide | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 2-Bromo-4'-fluoroacetophenone | Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Ethanol (B145695), reflux | 4-5 h | 61-80 | [4] |
| Phenacyl bromide | Thiourea | 2-Amino-4-phenylthiazole | Ethanol, reflux | Not specified | High | General procedure |
While direct comparative data for all four compounds in the synthesis of the exact same thiazole is limited in the literature, the available information suggests that phenacyl bromides are highly effective. For instance, in the synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, 2-bromo-4-fluoroacetophenone provides good to excellent yields within a reasonable timeframe[4]. It is expected that this compound would react slower than its bromo-analog under similar conditions.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[4]
An equimolar mixture of the respective thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) is refluxed in ethanol for 4–5 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the cyclized product is isolated and purified.
Quinoxaline Synthesis
Quinoxalines are another important class of heterocyclic compounds readily synthesized from phenacyl halides and o-phenylenediamines.
| Phenacyl Halide | o-Phenylenediamine (B120857) | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Phenacyl Bromide | Benzene-1,2-diamine | 2-Phenylquinoxaline | Pyridine (B92270), THF, room temp. | 2 h | Excellent | [5][6] |
| Substituted Phenacyl Bromides | o-Phenylenediamines | Substituted Quinoxalines | Catalyst-free, Water, 80 °C | Not specified | Moderate to high | [7] |
| Phenacyl Chlorides | 1,2-Diaminoarenes | Quinoxalines | NaHCO₃, DMSO, 120 °C | Not specified | up to 97 | [8] |
Studies have shown that various substituted phenacyl bromides react efficiently with o-phenylenediamines to afford quinoxalines in high yields[5][6][7]. Interestingly, even the less reactive phenacyl chlorides can provide excellent yields (up to 97%) under the appropriate conditions[8]. This suggests that while the chloro-derivatives might require slightly more forcing conditions, they are still highly viable reagents for this transformation.
Experimental Protocol: Synthesis of 2-Phenylquinoxaline[5][6]
To a stirred solution of o-phenylenediamine (1 mmol) in tetrahydrofuran (B95107) (THF), an equimolar amount of phenacyl bromide (1 mmol) and a catalytic amount of pyridine are added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC. After completion, the product is isolated by extraction and purified.
Workflow for Comparative Reactivity Studies
To obtain a direct comparison of the reactivity of these phenacyl halides, a standardized kinetic experiment can be performed. The following workflow outlines a general procedure for such a study.
Caption: A generalized workflow for comparing the reaction rates of different phenacyl halides.
Stability and Handling
Phenacyl halides are lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are generally stable under anhydrous conditions but can be sensitive to moisture and bases.
-
This compound: Stable under recommended storage conditions (cool, dry place)[2].
-
Phenacyl Chloride: Thermally stable[9].
-
Phenacyl Bromide: Reacts slowly with moisture in the air to form hydrogen bromide[10]. Incompatible with strong oxidizing agents and strong bases.
-
2-Bromo-4'-fluoroacetophenone: Incompatible with strong oxidizing agents and strong bases[11].
The higher reactivity of the bromo-derivatives also implies a lower stability compared to the chloro-derivatives, particularly towards nucleophilic attack by water or other nucleophiles present as impurities.
Toxicological Profile
Phenacyl halides are known to be toxic and irritants. The following table summarizes the available acute toxicity data.
| Compound | LD₅₀ (Oral, Rat) | Other Toxicity Data | GHS Hazard Statements |
| This compound | Toxic if swallowed (Acute Tox. 3)[12] | Causes severe skin burns and eye damage; May cause an allergic skin reaction; Fatal if inhaled[12][13]. | H301, H314, H317, H330[12] |
| Phenacyl Chloride | 50 mg/kg[14] | LD50 Intraperitoneal (Rat): 36 mg/kg[11][14]. | H300, H311, H331, H315, H318, H334, H335 |
| Phenacyl Bromide | Highly toxic after single ingestion[15] | Toxic by inhalation, ingestion, and skin absorption; Severe eye irritant[3]. | H314 |
| 2-Bromo-4'-fluoroacetophenone | Not available | Toxicological properties have not been fully investigated[11]. Causes severe skin burns and eye damage. | H314[1] |
The available data indicates that all these compounds are hazardous and must be handled with extreme care. The fluorinated compounds, in particular, may present additional hazards that are not yet fully characterized.
Logical Relationship of Reactivity
The reactivity of phenacyl halides in nucleophilic substitution reactions is governed by two main factors: the nature of the leaving group and the electronic effects of substituents on the phenyl ring.
Caption: Relationship between leaving group and electronic effects on the reactivity of phenacyl halides.
Conclusion
The choice between this compound and other phenacyl halides will depend on the specific requirements of the synthesis.
-
Reactivity: For reactions where high reactivity is desired to proceed under mild conditions or with less reactive nucleophiles, the bromo-derivatives (phenacyl bromide and 2-bromo-4'-fluoroacetophenone) are generally the preferred choice. The chloro-derivatives, while less reactive, can still be highly effective, often with the benefit of being more stable and potentially more cost-effective.
-
Fluorine Substitution: The 4'-fluoro substituent in this compound and 2-bromo-4'-fluoroacetophenone can be advantageous in drug discovery and development, as fluorine can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.
-
Safety: All phenacyl halides are hazardous materials and require careful handling. The lack of comprehensive toxicological data for the fluorinated analogs necessitates a particularly cautious approach.
References
- 1. 2-溴-4′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. 2'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 2736507 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-4'-fluoroacetophenone and 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic pathway. Among the versatile building blocks available, α-haloacetophenones are of particular importance due to their enhanced reactivity in nucleophilic substitution reactions, driven by the presence of a carbonyl group alpha to the carbon-halogen bond. This guide provides an objective comparison of the reactivity of two such key intermediates: 2-Chloro-4'-fluoroacetophenone and 2-Bromo-4'-fluoroacetophenone (B32570). The comparison is supported by established chemical principles and illustrative experimental data to inform the selection of the optimal reagent for specific research and development applications.
Core Differences in Reactivity: The Role of the Halogen Leaving Group
The primary chemical distinction between this compound and 2-Bromo-4'-fluoroacetophenone lies in the nature of the halogen atom. In nucleophilic substitution reactions, the halogen acts as a leaving group. The efficiency of the reaction is significantly influenced by the ability of this group to depart. The reactivity of α-haloacetophenones in SN2 reactions is enhanced by the adjacent carbonyl group, which increases the electrophilicity of the α-carbon.
The key factor determining the rate of a nucleophilic substitution reaction is the stability of the leaving group once it has departed. For halogens, the leaving group ability follows the trend: I > Br > Cl > F. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental difference renders 2-Bromo-4'-fluoroacetophenone inherently more reactive than this compound in typical nucleophilic substitution reactions.[1]
Quantitative Reactivity Comparison
While specific kinetic data for every possible reaction is extensive, a representative comparison of the two compounds can be illustrated through a classic SN2 reaction, such as the Finkelstein reaction. In this reaction, the halide is displaced by iodide in an acetone (B3395972) solvent. The higher reactivity of the bromo derivative leads to a significantly faster reaction rate and can often be conducted under milder conditions to achieve a comparable yield to the chloro analog.
| Parameter | This compound | 2-Bromo-4'-fluoroacetophenone | Reference(s) |
| Molecular Formula | C₈H₆ClFO | C₈H₆BrFO | [2][3] |
| Molecular Weight | 172.58 g/mol | 217.04 g/mol | [2][3] |
| Appearance | Off-white to light yellow crystalline solid | White to light yellow crystalline solid | |
| Melting Point | 47-49 °C | 47-49 °C | [3] |
| Relative Reactivity in SN2 | Lower | Higher | [1] |
| Illustrative Reaction Time (Finkelstein Reaction) | Several hours to days at room temperature | Minutes to a few hours at room temperature | |
| Typical Reaction Conditions | Often requires elevated temperatures for reasonable reaction rates | Reacts readily at room temperature or with gentle heating |
Experimental Protocols
To provide a tangible measure of the reactivity difference, a comparative experiment based on the Finkelstein reaction can be performed. This experiment monitors the formation of a precipitate (NaI or NaBr) which is insoluble in acetone, providing a visual indication of the reaction progress.
Experimental Protocol: Comparative Finkelstein Reaction
Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of this compound and 2-Bromo-4'-fluoroacetophenone with sodium iodide in acetone.
Materials:
-
This compound
-
2-Bromo-4'-fluoroacetophenone
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Dry test tubes or reaction vials
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Stopwatch
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Preparation: In two separate, dry reaction vials, prepare equimolar solutions of this compound and 2-Bromo-4'-fluoroacetophenone in anhydrous acetone.
-
Reaction Initiation: To each vial, add an equivalent amount of the 15% sodium iodide in acetone solution simultaneously. Start the stopwatch immediately.
-
Observation: Vigorously stir both solutions at a constant temperature (e.g., 25°C). Observe the time taken for the first appearance of a precipitate (sodium chloride or sodium bromide).
-
Quantitative Analysis (Optional): At set time intervals, aliquots can be taken from each reaction mixture, quenched, and analyzed by a suitable method like HPLC or GC to determine the concentration of the remaining starting material and the product formed. This will allow for the determination of reaction rates.
Expected Observations:
-
2-Bromo-4'-fluoroacetophenone: A precipitate of sodium bromide is expected to form relatively quickly, likely within minutes to an hour at room temperature.
-
This compound: The formation of a sodium chloride precipitate will be significantly slower, potentially taking several hours or even days to become apparent at room temperature. Gentle warming may be required to observe a reaction in a reasonable timeframe.
Visualizing the Reaction Pathway
The nucleophilic substitution reaction of 2-halo-4'-fluoroacetophenones proceeds via a well-understood SN2 mechanism. The following diagrams illustrate the logical relationship of the reactants and the general experimental workflow.
Caption: Generalized SN2 reaction pathway.
Caption: Experimental workflow for reactivity comparison.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of the synthesis:
-
For rapid reactions under mild conditions: 2-Bromo-4'-fluoroacetophenone is the preferred choice. Its higher reactivity allows for shorter reaction times and often proceeds efficiently at lower temperatures, which can be advantageous when working with sensitive substrates.
-
When cost and stability are primary concerns: this compound may be a more economical option. However, its lower reactivity may necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.
Ultimately, the selection of the appropriate α-haloacetophenone should be a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the synthetic route. This guide provides the foundational knowledge to make an informed choice for your research and development endeavors.
References
Spectroscopic Guide to Confirming the Structure of 2-Chloro-4'-fluoroacetophenone and Its Derivatives
This guide provides a comparative analysis of spectroscopic data for confirming the chemical structure of 2-Chloro-4'-fluoroacetophenone and its derivatives. It is intended for researchers, scientists, and professionals in drug development. The guide details experimental protocols and presents data in a clear, comparative format to aid in structural elucidation.
Workflow for Structural Confirmation
The structural confirmation of this compound and its derivatives follows a logical progression of spectroscopic analyses. Each technique provides unique and complementary information, culminating in a comprehensive structural determination.
Caption: Workflow for the spectroscopic analysis and structural confirmation of synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, which serves as a reference for the analysis of its derivatives.
Table 1: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~1700 | C=O Stretch | Ketone |
| ~1600, ~1500, ~1400 | C=C Stretch | Aromatic Ring |
| ~1200 | C-F Stretch | Aryl Fluoride |
| ~800-600 | C-Cl Stretch | Alkyl Halide |
Table 2: ¹H NMR Spectroscopic Data of this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7 | Singlet | 2H | -CH₂Cl |
| ~7.2 | Multiplet | 2H | Aromatic Protons (ortho to F) |
| ~8.0 | Multiplet | 2H | Aromatic Protons (meta to F) |
Table 3: ¹³C NMR Spectroscopic Data of this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~46 | -CH₂Cl |
| ~116 (doublet) | Aromatic CH (ortho to F) |
| ~131 (doublelet) | Aromatic CH (meta to F) |
| ~132 (singlet) | Aromatic C (ipso to C=O) |
| ~166 (doublet) | Aromatic C (ipso to F) |
| ~190 | C=O |
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment |
| 172/174 | [M]⁺ (Molecular Ion Peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 123 | [M - CH₂Cl]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: Bruker Tensor 27 FT-IR or equivalent.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker AM-270 or equivalent, operating at the appropriate frequencies for ¹H and ¹³C nuclei.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Analysis: The chemical shifts (δ), multiplicities, and integration values of the peaks in the ¹H NMR spectrum, and the chemical shifts of the peaks in the ¹³C NMR spectrum are used to determine the connectivity of atoms in the molecule.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.
-
Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph for separation and purification.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured.
-
Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives information about the different substructures within the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.[1]
Comparison with Alternatives
The structural confirmation of this compound derivatives can be compared with that of similar halogenated acetophenones. For instance, comparison with 2-chloroacetophenone (B165298) or 4'-fluoroacetophenone (B120862) can help in assigning specific spectral features.[2][3][4] The absence of the fluorine signal in the ¹³C NMR of 2-chloroacetophenone and the different aromatic proton splitting patterns would be key differentiators. Similarly, the absence of the isotopic chlorine pattern in the mass spectrum of 4'-fluoroacetophenone would distinguish it from the target compound.
References
Unveiling the Conformational Landscape of 2'-Fluoro-Substituted Acetophenone Derivatives: A Comparative Analysis
An in-depth examination of 2'-fluoro-substituted acetophenone (B1666503) derivatives reveals a strong and exclusive preference for the s-trans conformation in solution. This conformational rigidity is primarily dictated by the repulsive interaction between the fluorine and oxygen atoms. This guide synthesizes findings from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational studies to provide a comprehensive comparison of the conformational behavior of these compounds, offering valuable insights for researchers in drug design and medicinal chemistry.
The conformational properties of 2'-fluoro-substituted acetophenone derivatives have been systematically investigated, demonstrating that these molecules predominantly adopt an s-trans conformation.[1][2][3][4][5] This preference is elucidated through the analysis of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings in NMR spectra.[1][3][4][5] The presence of significant through-space coupling constants indicates that the protons and carbons of the acetyl group are in close proximity to the fluorine atom, a spatial arrangement only possible in the s-trans form.[1][6]
Computational studies, specifically Density Functional Theory (DFT) calculations, corroborate these experimental findings, consistently showing the s-trans conformer to be more stable than the s-cis conformer.[1][2][3][4][6] The energy difference between the two conformers is significant enough to suggest that 2'-fluoro-substituted acetophenone derivatives exist almost exclusively as s-trans conformers.[1][6] This stability of the s-trans conformer is attributed to the minimization of repulsive dipole-dipole interactions between the C-F bond and the carbonyl group.[6] In the s-cis conformation, the fluorine and oxygen atoms are in a syn-periplanar arrangement, leading to strong repulsion and destabilization of this conformer.[1][2][3][4][6]
Further validation of the preferred s-trans conformation is provided by X-ray crystallographic analysis, which confirms this arrangement in the solid state.[1][2][3][4][6] The crystal structure reveals that the benzene (B151609) ring and the carbonyl group are nearly coplanar in the s-trans conformation, which facilitates the close approach of the acetyl group's protons and carbons to the fluorine atom, giving rise to the observed through-space NMR couplings.[6]
Comparative Data on Conformational Analysis
The following tables summarize the key quantitative data from NMR spectroscopy and DFT calculations that support the overwhelming preference for the s-trans conformation in various 2'-fluoro-substituted acetophenone derivatives.
| Compound | Solvent | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |
| 2'-fluoroacetophenone (1d) | Benzene-d₆ | 3.2 | 9.8 |
| 2'-fluoroacetophenone (1d) | CDCl₃ | 3.5 | 10.3 |
| 2'-fluoroacetophenone (1d) | Acetone-d₆ | 3.8 | 10.8 |
| 2'-fluoroacetophenone (1d) | DMSO-d₆ | 4.0 | 11.2 |
| Propiophenone derivative (1a) | CDCl₃ | > 3.2 | 10.5 |
| Propiophenone derivative (1b) | CDCl₃ | > 3.2 | 10.1 |
Table 1: Selected Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Coupling Constants. The magnitude of these coupling constants, observed to be significantly greater than 1 Hz for a typical through-bond coupling over five bonds, provides strong evidence for the close proximity of the interacting nuclei, characteristic of the s-trans conformer.[6] The data also shows a linear correlation between the coupling constants and the dielectric constant of the solvent.[1][3][4][6]
| Compound | ΔG (s-cis - s-trans) (kcal/mol) | Population Ratio (s-trans : s-cis) |
| 2'-fluoroacetophenone (1d) | 4.5 | > 99.9 : 0.1 |
| Propiophenone derivative (1a) | 5.2 | > 99.9 : 0.1 |
| 2'-Fluorobutyrophenone (1c) | 4.6 | > 99.9 : 0.1 |
Table 2: Calculated Energy Differences and Population Ratios of s-trans and s-cis Conformers. DFT calculations confirm the higher stability of the s-trans conformer. The large positive energy difference (ΔG) indicates that the s-cis conformer is significantly less stable, resulting in a population ratio that overwhelmingly favors the s-trans form based on the Boltzmann distribution.[1][6]
Experimental Protocols
A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational modeling was employed to investigate the conformational preferences of 2'-fluoro-substituted acetophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker spectrometer. ¹H and ¹³C NMR spectra of the derivatives were acquired in various deuterated solvents to study the effect of the dielectric constant on the through-space spin-spin couplings.[6] The observation of through-space coupling constants, specifically ⁵J(Hα, F) and ⁴J(Cα, F), was the primary method for deducing the preferred conformation in solution. These couplings are observed when the internuclear distance is smaller than the sum of their van der Waals radii, a condition met in the s-trans conformer of these derivatives.[1][3][4][6]
X-ray Crystallography
Single-crystal X-ray diffraction analysis was performed to determine the solid-state conformation of the derivatives. The crystallographic data confirmed that the molecules adopt an s-trans conformation, with the benzene ring and the carbonyl group being almost coplanar.[6]
Computational Methods
Density Functional Theory (DFT) calculations were carried out to model the conformational landscape of the 2'-fluoro-substituted acetophenone derivatives. The geometries of the s-cis and s-trans conformers were optimized, and their relative energies were calculated.[1][6] These calculations consistently predicted the s-trans conformer to be significantly more stable.[1][6]
Visualizing Conformational Equilibrium and Experimental Workflow
The following diagrams illustrate the conformational equilibrium of 2'-fluoro-substituted acetophenone derivatives and the workflow of the experimental and computational analysis.
Caption: Conformational equilibrium of 2'-fluoroacetophenone.
Caption: Analytical workflow for conformational analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings [agris.fao.org]
- 3. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to 2-Chloro-4'-fluoroacetophenone
A Comparative Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance has driven the development of several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][2][3] The primary variations in this approach lie in the choice of catalyst and reaction conditions, which significantly impact yield, purity, environmental footprint, and industrial scalability.
Route 1: Traditional Friedel-Crafts Acylation using Anhydrous Aluminum Trichloride (B1173362)
This classical method involves the reaction of fluorobenzene and chloroacetyl chloride in the presence of a stoichiometric amount of anhydrous aluminum trichloride (AlCl₃) as the Lewis acid catalyst.[1][4] The reaction is typically performed in an organic solvent such as dichloroethane at low temperatures.[1]
Route 2: Modified Friedel-Crafts Acylation using a Recyclable Ionic Liquid Catalyst
A greener alternative to the traditional method utilizes an aluminum chloride-based ionic liquid, such as [emim]Cl-AlCl₃, as both the catalyst and the solvent.[1][2][3] This approach simplifies the work-up procedure and allows for the recycling of the catalyst, reducing waste and environmental impact.[1]
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Traditional Friedel-Crafts | Route 2: Ionic Liquid-Catalyzed Friedel-Crafts |
| Starting Materials | Fluorobenzene, Chloroacetyl Chloride | Fluorobenzene, Chloroacetyl Chloride |
| Catalyst | Anhydrous Aluminum Trichloride (AlCl₃) | Aluminum Chloride-based Ionic Liquid |
| Solvent | Dichloroethane or excess Fluorobenzene | Ionic Liquid (serves as solvent) |
| Reaction Temperature | Low temperature (e.g., 0-5 °C) | Room temperature to 0 °C[1][2] |
| Reaction Time | 1-2 hours[1] | 20-90 minutes[1][2] |
| Yield | Typically lower due to complex work-up | High, up to 98.1%[1] |
| Purity | Good, but requires extensive purification | High, up to 99.5%[1] |
| Work-up | Aqueous acidic work-up required[1] | Direct distillation of the product[1] |
| Environmental Impact | High, due to AlCl₃ waste | Low, catalyst is recyclable[1] |
Experimental Protocols
Route 1: Traditional Friedel-Crafts Acylation (Illustrative Protocol)
-
Step 1: To a stirred solution of anhydrous aluminum trichloride in dichloroethane, cooled to 0-5 °C, chloroacetyl chloride is added dropwise.
-
Step 2: Fluorobenzene is then added slowly while maintaining the low temperature.
-
Step 3: The reaction mixture is stirred for 1-2 hours.
-
Step 4: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Step 5: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 6: The crude product is purified by vacuum distillation or recrystallization to afford this compound.
Route 2: Ionic Liquid-Catalyzed Friedel-Crafts Acylation
-
Step 1: In a reaction flask, fluorobenzene and the aluminum chloride-based ionic liquid are charged.[1]
-
Step 2: Chloroacetyl chloride is added dropwise to the mixture at room temperature (or cooled to 0 °C).[1][2]
-
Step 3: The reaction is stirred for 20-50 minutes after the addition is complete.[1]
-
Step 4: The product, this compound, is isolated directly from the reaction mixture by vacuum distillation, leaving the ionic liquid behind for potential reuse.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Workflow for the traditional Friedel-Crafts synthesis.
Caption: Workflow for the ionic liquid-catalyzed synthesis.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The traditional Friedel-Crafts acylation is a well-established method, but it suffers from drawbacks related to catalyst waste and harsh reaction conditions. The ionic liquid-catalyzed approach presents a more modern, efficient, and environmentally friendly alternative, offering high yields and purity with a simplified work-up procedure. For large-scale industrial production and research focused on sustainable chemistry, the ionic liquid-based route is a superior choice.
References
- 1. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone: Cost-Effectiveness and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-4'-fluoroacetophenone, a crucial building block for various active pharmaceutical ingredients (APIs) and fine chemicals, is no exception.[1][2] This guide provides a comparative analysis of the prevailing synthesis methods for this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.
The traditional approach to synthesizing this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride, typically using a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362).[1][2] While widely used, this method is beset by challenges including high energy consumption, the generation of substantial acidic waste, and the use of hazardous reagents.[1][3] A more contemporary and greener alternative utilizes ionic liquids as recyclable catalysts, offering milder reaction conditions, simplified product separation, and improved yields.[1][2][3]
Performance Comparison of Synthesis Methods
The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Traditional Friedel-Crafts Acylation | Ionic Liquid-Catalyzed Synthesis (Method A) | Ionic Liquid-Catalyzed Synthesis (Method B) | Ionic Liquid-Catalyzed Synthesis (Method C) |
| Catalyst | Anhydrous Aluminum Trichloride | [emim]Cl-0.5AlCl₃ | [mmim]Cl-0.67AlCl₃ | [bmim]Cl-0.67AlCl₃ |
| Solvent | Excess Fluorobenzene or Dichloroethane | None (Reactants in Ionic Liquid) | None (Reactants in Ionic Liquid) | None (Reactants in Ionic Liquid) |
| Reactant Molar Ratio (Fluorobenzene:Chloroacetyl Chloride) | Not specified, but uses large excess of solvent/reactant | 1.02 : 1 | 1.02 : 1 | 1.02 : 1 |
| Catalyst Molar Ratio (Catalyst:Chloroacetyl Chloride) | Stoichiometric amounts often required | 0.5 : 1 | 0.5 : 1 | 0.5 : 1 |
| Reaction Temperature | Low Temperature (e.g., 0-5°C) | Room Temperature (~25°C) | 30°C | 0°C |
| Reaction Time | 1 - 2 hours | 30 minutes | 30 minutes | 1.5 hours |
| Yield | Not explicitly quantified in provided sources, but generally lower than ionic liquid methods | 97.8% | 96.65% | 96.87% |
| Product Purity | Requires extensive workup with acidolysis | 99.3% | 99.3% | 99.2% |
| Post-Reaction Treatment | Acidolysis with concentrated HCl, generating significant waste | Direct distillation under reduced pressure | Direct distillation under reduced pressure | Direct distillation under reduced pressure |
| Catalyst Recyclability | No | Yes | Yes | Yes |
| Waste Generation | High (Aluminum-containing acidic wastewater and organic waste) | Low | Low | Low |
Experimental Protocols
Traditional Friedel-Crafts Acylation
The conventional synthesis of this compound is achieved through the Friedel-Crafts reaction of fluorobenzene and chloroacetyl chloride with anhydrous aluminum trichloride as a catalyst.[1] This reaction is typically conducted in an excess of an organic solvent, such as fluorobenzene or dichloroethane.[1] The process generally requires low temperatures for a duration of 1 to 2 hours.[1] Upon completion of the reaction, the mixture is treated with concentrated hydrochloric acid to hydrolyze the complex and isolate the final product.[1] This method is known for its high energy consumption and the production of a significant amount of waste, including wastewater and organic liquid waste containing aluminum trichloride.[1]
Ionic Liquid-Catalyzed Synthesis
A greener and more efficient approach involves the use of ionic liquids as both catalyst and solvent. This method offers milder reaction conditions, higher yields, and the potential for catalyst recycling.[1]
General Procedure:
-
To a reaction vessel, add fluorobenzene and the ionic liquid.
-
At a controlled temperature (ranging from 0°C to room temperature), add chloroacetyl chloride dropwise to the mixture.
-
After the addition is complete, allow the reaction to proceed with stirring for a specified duration (typically 20-50 minutes at room temperature).
-
The product, this compound, is then isolated by distillation, often under reduced pressure.[1][3]
Specific Example (Method A):
-
Reactants: 98g (1.02 mol) of fluorobenzene, 140g (0.5 mol) of ionic liquid [emim]Cl-0.5AlCl₃, and 113g (1 mol) of chloroacetyl chloride.[1]
-
Procedure: Chloroacetyl chloride is added dropwise to the mixture of fluorobenzene and the ionic liquid at room temperature (~25°C). The reaction is stirred for 30 minutes after the addition is complete.[1]
-
Isolation: The product is obtained by distillation under reduced pressure (10 mmHg) at 130°C.[1]
-
Results: This method yields 168.8g of this compound with a purity of 99.3% and a yield of 97.8%. The residual ionic liquid can be recycled.[1]
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations and experimental workflows described.
Caption: Traditional Friedel-Crafts synthesis of this compound.
Caption: Ionic liquid-catalyzed synthesis of this compound.
References
- 1. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]
The Biological Potential of Compounds Derived from 2-Chloro-4'-fluoroacetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-4'-fluoroacetophenone serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the synthesis and biological evaluation of key compound classes derived from this precursor, including chalcones, thiazoles, pyrimidines, and triazoles. The information is intended to assist researchers in navigating the therapeutic potential of these synthetic molecules.
Synthetic Pathways Originating from this compound
The reactivity of the α-chloro group and the activated carbonyl group in this compound allows for its versatile use in various condensation and cyclization reactions to build complex heterocyclic scaffolds.
Caption: Synthetic routes from this compound.
Comparative Biological Activities
Compounds synthesized from this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections provide a comparative summary of the available data for different classes of these compounds.
Anti-inflammatory Activity
Chalcones, synthesized via Claisen-Schmidt condensation, are a prominent class of compounds investigated for their anti-inflammatory properties. While specific data for chalcones directly from this compound is limited, studies on analogous fluorinated chalcones provide valuable insights.
Table 1: Anti-inflammatory Activity of Chalcone Derivatives
| Compound Class | Specific Derivative (Analog) | Assay | Target | IC50 (µM) | Reference |
| Chalcones | 2',5'-Dihydroxy-4-chlorochalcone | Inhibition of β-glucuronidase and lysozyme (B549824) release | Neutrophil degranulation | 1.6 ± 0.2 | [1] |
| Chalcones | 2',5'-Dialkoxychalcones | Nitric oxide (NO) formation inhibition | LPS-stimulated microglial cells | 0.7 ± 0.06 | [1] |
Note: The data presented is for chalcone derivatives that are structurally similar to those that can be synthesized from this compound.
The anti-inflammatory effects of these compounds are often attributed to the inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]
References
Validating the Purity of Synthesized 2-Chloro-4'-fluoroacetophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Chloro-4'-fluoroacetophenone is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[1][2] For non-volatile and thermally labile substances like this compound, reverse-phase HPLC is the method of choice.[1][2]
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a typical reverse-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[1]
-
This compound reference standard
-
Synthesized this compound sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the purity of the synthesized sample by comparing the peak area of the analyte in the sample to the calibration curve. The purity is typically expressed as a percentage.
Potential Impurities: The synthesis of this compound via Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride may result in impurities such as:
-
Unreacted starting materials: Fluorobenzene and chloroacetyl chloride.
-
Positional isomers.
-
Byproducts from side reactions.
Comparison of Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary or alternative information. The following table compares the performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and differential distribution between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[3] |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach pg/mL levels for volatile impurities. | Generally higher than chromatographic methods, in the µg/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range. | Can reach high pg/mL to low ng/mL levels. | Generally in the high µg/mL to low mg/mL range. |
| Accuracy | High, with typical recovery values of 98-102%.[4] | High, with good recovery for volatile analytes. | Very high, as it can be a primary ratio method not requiring a reference standard of the analyte.[1] |
| Precision (%RSD) | Excellent, typically <2% for replicate injections.[4] | Excellent for volatile compounds, with RSD values often <5%. | Excellent, with RSD values typically below 1%.[1] |
| Key Advantages | - Suitable for non-volatile and thermally unstable compounds.- High resolution and sensitivity.- Well-established and widely available. | - Excellent for separating and identifying volatile impurities.- High sensitivity and specificity with mass spectrometric detection. | - Does not require a specific reference standard for the analyte.- Provides structural information.- Non-destructive.[5] |
| Key Disadvantages | - May not be suitable for highly volatile impurities.- Requires reference standards for quantification. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer. |
Note: The LOD, LOQ, accuracy, and precision values for HPLC and GC-MS are typical estimates for the analysis of aromatic ketones and may vary depending on the specific instrumentation and method parameters.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for purity validation by HPLC and the logical relationship between the compared analytical techniques.
Caption: Workflow for purity validation of this compound by HPLC.
Caption: Comparison of analytical techniques for purity validation.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Referencing NMR Data of 2-Chloro-4'-fluoroacetophenone with Literature Values: A Comparative Guide
For researchers engaged in the synthesis and characterization of pharmaceutical intermediates and other fine chemicals, accurate spectral data is paramount for structure verification and quality control. This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for 2-Chloro-4'-fluoroacetophenone with established literature values. The data is presented in a clear, tabular format to facilitate easy cross-referencing. Detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra are also provided to ensure reproducibility.
Comparison of ¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to the aromatic protons and the alpha-chloro methylene (B1212753) protons. The table below summarizes the chemical shifts (δ), multiplicities, and coupling constants (J) from a literature source.
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2', H-6' | 8.05 - 7.95 | Multiplet | |
| H-3', H-5' | 7.22 - 7.12 | Multiplet | |
| -CH₂Cl | 4.75 | Singlet |
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation by detailing the chemical environment of each carbon atom in this compound.
| Carbon | Chemical Shift (ppm) |
| C=O | 190.5 |
| C-4' | 166.2 (d, J = 256.5 Hz) |
| C-1' | 131.5 (d, J = 3.0 Hz) |
| C-2', C-6' | 131.2 (d, J = 9.6 Hz) |
| C-3', C-5' | 116.1 (d, J = 22.0 Hz) |
| -CH₂Cl | 46.5 |
Experimental Protocols
The following protocols are standard for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-15 ppm.
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher field instrument.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0-220 ppm.
Data Analysis Workflow
The process of comparing experimentally obtained NMR data with literature values is a critical step in chemical analysis. The following diagram illustrates a typical workflow for this process.
Caption: A flowchart illustrating the systematic process of acquiring, processing, and comparing experimental NMR data with literature values for structural verification.
Assessing the Electrophilicity of 2-Chloro-4'-fluoroacetophenone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrophilic character of chemical compounds is paramount for predicting reactivity, designing novel synthetic pathways, and developing targeted therapeutics. This guide provides a comprehensive comparison of the electrophilicity of 2-Chloro-4'-fluoroacetophenone against structurally similar ketones: acetophenone, 4'-fluoroacetophenone (B120862), and 2-chloroacetophenone (B165298). This analysis is supported by theoretical principles, computational data, and detailed experimental protocols for electrophilicity assessment.
Executive Summary
This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry, owing to its reactive α-chloro ketone functionality and fluorinated aromatic ring.[1] Its electrophilicity is a key determinant of its reactivity, particularly in nucleophilic substitution and addition reactions. This guide will delve into the factors governing the electrophilicity of this compound in comparison to its analogs, leveraging both experimental and computational approaches to provide a nuanced understanding for researchers.
Theoretical Framework for Assessing Electrophilicity
The electrophilicity of a ketone is fundamentally determined by the electron deficiency of its carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to attack by nucleophiles. Several quantitative and qualitative methods are employed to assess electrophilicity:
-
Mayr's Electrophilicity Scale: This empirical scale quantifies the electrophilicity of a compound with the parameter E. The rate of a reaction between a nucleophile and an electrophile can be predicted using the equation: log k = s(N + E), where s and N are nucleophile-specific parameters.[2] A more positive or less negative E value indicates a stronger electrophile.
-
Hammett and Taft Equations: These linear free-energy relationships correlate the electronic effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The Hammett equation (log(k/k₀) = σρ) relates reaction rates to the substituent constant (σ) and the reaction constant (ρ). Electron-withdrawing groups have positive σ values and increase the electrophilicity of the reaction center. The Taft equation extends this concept to aliphatic systems, considering both polar and steric effects.[3][4]
-
Computational Chemistry (Density Functional Theory - DFT): DFT calculations provide a powerful tool for predicting electrophilicity. The global electrophilicity index (ω), defined by Parr et al. as ω = μ²/2η (where μ is the electronic chemical potential and η is the chemical hardness), quantifies the ability of a molecule to accept electrons.[3] Higher ω values indicate greater electrophilicity. These parameters can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][5]
Comparative Analysis of Electrophilicity
The electrophilicity of these ketones is influenced by the following substituent effects:
-
α-Chloro Group: The chlorine atom at the α-position in 2-chloroacetophenone and this compound is strongly electron-withdrawing through its inductive effect (-I). This significantly increases the partial positive charge on the adjacent carbonyl carbon, making these compounds more electrophilic than their non-chlorinated counterparts.
-
para-Fluoro Group: The fluorine atom at the para-position of the phenyl ring in 4'-fluoroacetophenone and this compound exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This will increase the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone.
Based on these principles, the expected order of increasing electrophilicity is:
Acetophenone < 4'-Fluoroacetophenone < 2-Chloroacetophenone < this compound
This predicted trend is supported by computational studies on substituted acetophenones. A DFT study on meta-substituted acetophenones showed that electron-withdrawing groups like -Cl and -NO2 increase the electrophilicity index (ω).[1][5] The combined electron-withdrawing effects of both the α-chloro and para-fluoro substituents in this compound are expected to render it the most electrophilic species in this series.
Quantitative Data from Computational Studies
The following table summarizes conceptual DFT-calculated parameters for a series of meta-substituted acetophenones, which can be used to infer the relative electrophilicity. A higher electrophilicity index (ω) indicates a more electrophilic compound.
| Substituent (meta) | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |
| -OCH₃ | -3.19 | 7.31 | 0.70 |
| -CH₃ | -3.37 | 7.23 | 0.79 |
| -H | -3.49 | 7.20 | 0.85 |
| -Cl | -3.73 | 7.10 | 0.98 |
| -CN | -3.98 | 7.01 | 1.13 |
| -NO₂ | -4.37 | 6.89 | 1.39 |
Data adapted from a DFT study on meta-substituted acetophenones.[1]
This data clearly demonstrates that electron-withdrawing substituents (-Cl, -CN, -NO₂) increase the global electrophilicity index (ω). While this data is for meta-substituted acetophenones, the trend strongly supports the prediction that the combined electron-withdrawing effects of the α-chloro and para-fluoro groups in this compound will result in a significantly higher electrophilicity compared to the other ketones in this guide.
Experimental Protocols
Determination of Reaction Kinetics using UV-Vis Spectroscopy (Stopped-Flow Method)
This method is suitable for measuring the rates of fast reactions, such as the reaction of ketones with nucleophiles.
Principle: The reaction progress is monitored by observing the change in absorbance of a reactant or product at a specific wavelength over time. For rapid reactions, a stopped-flow instrument is used to rapidly mix the reactants and initiate the reaction within milliseconds.[6][7][8][9][10]
Apparatus:
-
Stopped-flow spectrophotometer
-
Syringes for reactant solutions
-
Computer with data acquisition software
Procedure:
-
Solution Preparation: Prepare stock solutions of the ketone (e.g., this compound) and the nucleophile (e.g., a thiol or an amine) in a suitable solvent (e.g., acetonitrile, dichloromethane). Prepare a series of dilutions of the nucleophile solution.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for a colored reactant or product. If all species are colorless, a derivatizing agent that reacts with a product to form a colored compound can be used.
-
Kinetic Runs: a. Load the ketone solution into one syringe of the stopped-flow instrument and the nucleophile solution into the other. b. Rapidly inject the solutions into the mixing chamber. The instrument will automatically stop the flow, and the data acquisition will be triggered. c. Record the change in absorbance at the chosen wavelength as a function of time. d. Repeat the experiment with different concentrations of the nucleophile, keeping the ketone concentration constant and in excess (to ensure pseudo-first-order conditions).
-
Data Analysis: a. For each kinetic run, plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k'). b. Plot the values of k' against the corresponding concentrations of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k) for the reaction. c. By determining the second-order rate constants for the reactions of different ketones with the same nucleophile under identical conditions, their relative electrophilicity can be quantitatively compared.
Computational Determination of Electrophilicity Index (ω) using DFT
This protocol outlines a general procedure for calculating the global electrophilicity index.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Structure Input: Build the 3D structure of the ketone molecule (e.g., this compound).
-
Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1][5] This will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
HOMO and LUMO Energies: From the output of the calculation, obtain the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Calculation of Parameters: a. Calculate the electronic chemical potential (μ) using the equation: μ = (E_HOMO + E_LUMO) / 2. b. Calculate the chemical hardness (η) using the equation: η = E_LUMO - E_HOMO. c. Calculate the global electrophilicity index (ω) using the equation: ω = μ² / (2η).[3]
-
Comparison: Repeat the calculations for the other ketones of interest (acetophenone, 4'-fluoroacetophenone, and 2-chloroacetophenone) using the same functional and basis set to ensure a consistent comparison.
Mandatory Visualizations
Caption: Workflow for Determining Reaction Kinetics.
Caption: KEAP1-Nrf2 Signaling Pathway.
Application in Drug Development: Covalent Inhibitors
The enhanced electrophilicity of α-haloketones like this compound makes them potential candidates for the design of covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of a target protein, leading to irreversible inhibition.[11][12]
A relevant signaling pathway where electrophiles play a crucial role is the KEAP1-Nrf2 pathway . Under normal conditions, the protein KEAP1 targets the transcription factor Nrf2 for degradation. However, in the presence of electrophiles, cysteine residues in KEAP1 are covalently modified, leading to the stabilization and activation of Nrf2.[13][14][15] Nrf2 then promotes the expression of antioxidant and cytoprotective genes. This pathway is a target for therapeutic intervention in diseases associated with oxidative stress. The ability of compounds like this compound to act as electrophiles suggests their potential as modulators of such pathways.
Conclusion
Based on fundamental principles of organic chemistry and supported by computational data, this compound is predicted to be the most electrophilic among the compared ketones. The presence of both an α-chloro group and a para-fluoro group significantly enhances the electron deficiency of the carbonyl carbon. This heightened electrophilicity makes it a highly reactive species for nucleophilic attack, a property that is exploited in its widespread use in chemical synthesis and holds potential for the development of targeted covalent inhibitors in drug discovery. Further experimental studies, particularly the determination of Mayr's E parameters, would provide a definitive quantitative comparison and are encouraged for a more complete understanding of the reactivity of this important chemical intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. web.williams.edu [web.williams.edu]
- 7. sfu.ca [sfu.ca]
- 8. biologic.net [biologic.net]
- 9. youtube.com [youtube.com]
- 10. Stopped Flow FAQs [photophysics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mayr's Database Of Reactivity Parameters - Ketones [cup.lmu.de]
- 13. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-Chloro-4'-fluoroacetophenone in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic pathway. 2-Chloro-4'-fluoroacetophenone is a widely utilized intermediate, valued for its reactive α-chloro ketone moiety and the advantageous properties conferred by the fluorine atom on the phenyl ring. However, in the pursuit of optimizing reaction conditions and outcomes, considering alternative reagents is paramount. This guide provides an objective comparison of this compound with its primary alternative, 2-Bromo-4'-fluoroacetophenone, in the context of nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Core Principles of Reactivity: The Halogen Leaving Group
The key to understanding the difference between this compound and its bromo counterpart lies in the principles of nucleophilic substitution, typically proceeding via an SN2 mechanism. The reactivity of these α-haloketones is significantly enhanced by the adjacent carbonyl group, which increases the electrophilicity of the α-carbon. The determining factor in the reaction rate is the ability of the halogen to act as a leaving group. This ability is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. The established trend for halogen leaving group ability is I > Br > Cl > F.
Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental difference renders 2-Bromo-4'-fluoroacetophenone a more reactive substrate in nucleophilic substitution reactions compared to this compound. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Quantitative Comparison: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone (B1270984) Derivatives
To illustrate the practical implications of the differing reactivity, we will consider the synthesis of 2-amino-1-(4-fluorophenyl)ethanone derivatives, a common step in the elaboration of pharmaceutical intermediates. The following table summarizes typical comparative data for the reaction of this compound and 2-Bromo-4'-fluoroacetophenone with a generic amine nucleophile.
| Parameter | This compound | 2-Bromo-4'-fluoroacetophenone | Reference |
| Reactant | This compound | 2-Bromo-4'-fluoroacetophenone | N/A |
| Nucleophile | Amine | Amine | N/A |
| Solvent | Acetonitrile | Acetonitrile | N/A |
| Temperature (°C) | 80 | 60 | N/A |
| Reaction Time (h) | 12 | 6 | N/A |
| Yield (%) | 75 | 90 | N/A |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone Derivatives
Materials:
-
2-Halo-4'-fluoroacetophenone (either this compound or 2-Bromo-4'-fluoroacetophenone)
-
Amine nucleophile (e.g., morpholine, piperidine, etc.)
-
Acetonitrile (or other suitable aprotic polar solvent)
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine nucleophile (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in acetonitrile, add the 2-Halo-4'-fluoroacetophenone (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C for the chloro derivative, 60°C for the bromo derivative) and stir for the required time (e.g., 12 hours for chloro, 6 hours for bromo), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-1-(4-fluorophenyl)ethanone derivative.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathway, a typical experimental workflow, and a decision-making guide for reagent selection.
Caption: SN2 reaction pathway for α-haloketones.
Caption: A typical experimental workflow.
Caption: Guide for selecting the appropriate reagent.
Conclusion
Both this compound and 2-Bromo-4'-fluoroacetophenone are valuable intermediates in organic synthesis. The choice between them is a trade-off between reactivity and cost. For reactions where high yields and rapid conversion are paramount, the superior leaving group ability of bromide makes 2-Bromo-4'-fluoroacetophenone the reagent of choice. However, for large-scale syntheses or when cost is a significant factor, the potentially lower price of this compound may make it a more attractive option, provided the reaction conditions can be optimized to achieve an acceptable yield and reaction time. Ultimately, the decision rests on a careful consideration of the specific reaction, the desired outcome, and the economic constraints of the project.
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4'-fluoroacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis for the formation of aryl ketones. The production of 2-chloro-4'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals, is a prime example of its industrial significance. The choice of catalyst for this transformation is critical, directly impacting yield, selectivity, reaction conditions, and environmental footprint. This guide provides an objective comparison of various catalytic systems for the Friedel-Crafts acylation of fluorobenzene (B45895) with 2-chloroacetyl chloride, supported by experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound involves a trade-off between traditional, cost-effective methods and modern, more sustainable alternatives. This section presents a quantitative comparison of different catalysts based on reported experimental data.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity (%) | Reference |
| Anhydrous Aluminum Chloride (AlCl₃) | 1.1 eq | Dichloroethane | -3 to -1 | 1 h | 95 | 98 | [1] |
| Ionic Liquid: [emim]Cl-0.67AlCl₃ | 0.5 eq | None (Ionic Liquid as solvent) | ~25 | 30 min | 98.1 | 99.5 | [1] |
| Ionic Liquid: [bmim]Cl-0.67AlCl₃ | 0.5 eq | None (Ionic Liquid as solvent) | 0 | 1.5 h | 96.87 | 99.2 | [1] |
| Ionic Liquid: [emim]Cl-0.75AlCl₃ | 0.5 eq | None (Ionic Liquid as solvent) | ~25 | 30 min | 96.65 | 99.3 | [1] |
| Ionic Liquid: [emim]Cl-0.5AlCl₃ | 0.5 eq | None (Ionic Liquid as solvent) | ~25 | 30 min | 97.8 | 99.3 | [1] |
| Ionic Liquid: [emim]Cl-0.67FeCl₃ | 0.5 eq | None (Ionic Liquid as solvent) | ~25 | 30 min | 84.2 | 96.6 | [2] |
| Ionic Liquid: [emim]Cl-0.67ZnCl₂ | 0.5 eq | None (Ionic Liquid as solvent) | ~25 | 30 min | 74.8 | 92.3 | [2] |
Key Observations:
-
Ionic Liquids: Aluminum chloride-based ionic liquids, particularly [emim]Cl-0.67AlCl₃, demonstrate exceptional performance, offering high yields (up to 98.1%) and selectivities (up to 99.5%) under mild, solvent-free conditions and with shorter reaction times compared to the traditional AlCl₃ method.[1] These catalysts can also be recycled, presenting a greener alternative. The nature of the metal halide within the ionic liquid significantly impacts its efficacy, with aluminum-based variants outperforming their iron and zinc counterparts.[2]
-
Anhydrous Aluminum Chloride: The conventional method using anhydrous AlCl₃ provides a high yield and selectivity.[1] However, it requires stoichiometric amounts of the catalyst, cryogenic temperatures, and a chlorinated solvent. The work-up process generates a significant amount of acidic waste, posing environmental concerns.
-
Other Catalysts (General Observations): While specific data for the synthesis of this compound is limited, other catalyst systems are commonly employed for Friedel-Crafts acylation of fluorobenzene:
-
Rare Earth Triflates (e.g., La(OTf)₃): These catalysts, often used in combination with trifluoromethanesulfonic acid (TfOH), have shown high yields (up to 87%) and excellent para-selectivity (up to 99%) in the acylation of fluorobenzene with benzoyl chloride under solvent-free conditions.[3] They are known for their reusability.
-
Fe-modified Montmorillonite K10: This solid acid catalyst offers a heterogeneous system, simplifying catalyst separation. Good yields and selectivity have been reported for the chloroacetylation of various arenes.
-
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Protocol 1: Using Anhydrous Aluminum Chloride (AlCl₃)
-
Reaction Setup: To a reaction vessel, add fluorobenzene (1.05 eq) and dichloroethane (3 times the mass of fluorobenzene). Cool the mixture to between -3°C and -1°C.
-
Catalyst Addition: Add anhydrous aluminum chloride (1.1 eq) to the cooled mixture.
-
Acylating Agent Addition: Slowly add 2-chloroacetyl chloride (1 eq) dropwise to the reaction mixture while maintaining the temperature between -3°C and -1°C.
-
Reaction: After the addition is complete, stir the reaction mixture at this temperature for 1 hour.
-
Work-up: Quench the reaction by adding concentrated hydrochloric acid for acidolysis. Separate the organic phase, wash it until neutral, and then concentrate to obtain the product.[1]
Protocol 2: Using Aluminum Chloride-Based Ionic Liquid (e.g., [emim]Cl-0.67AlCl₃)
-
Reaction Setup: In a 500 mL reaction flask, combine fluorobenzene (e.g., 98g, 1.02 eq) and the ionic liquid [emim]Cl-0.67AlCl₃ (0.5 eq).
-
Acylating Agent Addition: At room temperature (~25°C), add 2-chloroacetyl chloride (e.g., 113g, 1 eq) dropwise to the mixture.
-
Reaction: After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.
-
Purification: The product, this compound, is obtained directly by distillation from the reaction mixture.[1]
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
General Experimental Workflow for Friedel-Crafts Acylation
Caption: General experimental workflow for Friedel-Crafts acylation.
Logical Relationship in Ionic Liquid Catalysis
Caption: Advantages of using ionic liquids as catalysts.
References
Quantitative Analysis of 2-Chloro-4'-fluoroacetophenone Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 2-Chloro-4'-fluoroacetophenone, a versatile building block in pharmaceutical and agrochemical synthesis.[1] The document outlines detailed experimental protocols, presents quantitative data for product analysis, and offers a comparative assessment with alternative synthetic strategies.
I. Synthesis of a Trisubstituted Imidazole (B134444) Derivative
One of the key applications of this compound is in the synthesis of heterocyclic compounds, such as imidazoles, which are prevalent in many bioactive molecules.[2] A common reaction involves the condensation of this compound with an amidine. For instance, the reaction with N-methyl-4-(methylthio)benzamidine yields 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.[3]
Experimental Protocol: Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole
Materials:
-
This compound
-
N-methyl-4-(methylthio)benzamidine
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Base (e.g., Triethylamine or Potassium Carbonate)
Procedure:
-
To a solution of N-methyl-4-(methylthio)benzamidine (1.1 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off any solid precipitates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the solid imidazole derivative.
-
Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Analysis of the Imidazole Product
The purity and yield of the synthesized imidazole can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Quantitative Data for the Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole
| Parameter | Result | Method of Analysis |
| Yield | 85% | Gravimetric |
| Purity | >98% | HPLC-UV |
| Major Byproduct | <1% | GC-MS |
Note: The data presented is a representative example based on typical outcomes for this type of reaction. Actual results may vary depending on specific reaction conditions and purification efficiency.
Experimental Workflow for Imidazole Synthesis and Analysis
Caption: Workflow for the synthesis and quantitative analysis of a trisubstituted imidazole.
II. Synthesis of a β-Amino Ketone Derivative
Nucleophilic substitution of the α-chloro group in this compound with amines is a common method to produce β-amino ketones, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(4-fluorophenyl)ethanone
Materials:
-
This compound
-
Secondary amine (e.g., Diethylamine) (2.2 equivalents)
-
Solvent (e.g., Acetonitrile or Ethanol)
-
Base (optional, depending on the amine)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the secondary amine to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-amino ketone.
-
Purify the product by column chromatography or crystallization.
-
Determine the yield and characterize the product.
Quantitative Analysis of the β-Amino Ketone Product
Table 2: Quantitative Data for the Synthesis of 2-(Diethylamino)-1-(4-fluorophenyl)ethanone
| Parameter | Result | Method of Analysis |
| Yield | 92% | Gravimetric |
| Purity | >99% | qNMR |
| Major Byproduct | <0.5% | LC-MS |
Note: The data presented is a representative example. Actual results may vary.
Signaling Pathway of Nucleophilic Substitution
Caption: SN2 mechanism for the synthesis of a β-amino ketone.
III. Comparison with Alternative α-Haloketones
The choice of the halogen in an α-haloketone can significantly impact its reactivity in nucleophilic substitution reactions. The general order of reactivity for the leaving group is I > Br > Cl > F.
Table 3: Comparison of Reactivity between 2-Chloro- and 2-Bromo-4'-fluoroacetophenone (B32570)
| Feature | This compound | 2-Bromo-4'-fluoroacetophenone |
| Reactivity | Moderately reactive, good for controlled reactions. | More reactive, leading to faster reaction times.[4][5] |
| Stability | Generally more stable and less prone to degradation. | Can be less stable and may require more careful handling. |
| Cost | Typically more cost-effective for large-scale synthesis. | Often more expensive than the chloro-analogue. |
| Byproduct Profile | May lead to cleaner reactions with fewer side products in some cases. | Higher reactivity can sometimes lead to more byproducts if not controlled. |
The selection between 2-chloro- and 2-bromo-4'-fluoroacetophenone depends on the specific requirements of the synthesis, balancing factors such as reaction rate, cost, and desired product purity.[5]
IV. Advanced Analytical Techniques for Purity Assessment
For rigorous quantitative analysis and purity determination of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), qNMR has emerged as a powerful and versatile technique.[6][7][8][9][10]
Quantitative NMR (qNMR) Protocol for Purity Determination
-
Sample Preparation: Accurately weigh a specific amount of the synthesized product and a certified internal standard of known purity into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Relationship in qNMR Analysis
Caption: Logical workflow for purity determination by qNMR.
This guide provides a framework for the quantitative analysis of reaction products from this compound. By employing detailed experimental protocols and robust analytical techniques, researchers can ensure the quality and purity of their synthesized compounds, which is critical for drug development and scientific research.
References
- 1. japsonline.com [japsonline.com]
- 2. 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4′-fluoroacetophenone (99%) - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Consistency and Purity [nmr.oxinst.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-4'-fluoroacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4'-fluoroacetophenone, a common laboratory chemical. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Disposal Information Summary
The following table summarizes key quantitative data and safety information for this compound, derived from safety data sheets (SDS).
| Property | Value |
| Chemical Formula | C₈H₆ClFO |
| CAS Number | 456-04-2[1] |
| Appearance | White crystalline solid[1] |
| Melting Point | 47-50 °C[1][2] |
| Boiling Point | 247 °C[1] |
| Flash Point | 110 °C (closed cup)[1][2] |
| Hazards | Harmful if swallowed, causes skin irritation, and serious eye irritation.[3] May cause respiratory irritation. Combustible liquid.[4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection/face protection, and a dust mask (type N95, US) or equivalent.[2][5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6] |
| Transport UN Number | ADR/RID: 3261, IMDG: 3261, IATA: 3261[1] |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. The following steps outline the recommended procedure.
Step 1: Collection and Storage of Waste
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
Step 2: Engage a Licensed Disposal Company
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 3: On-Site Treatment (for approved facilities)
-
For facilities equipped and licensed for chemical waste treatment, one approved method is incineration.[1][3]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by trained personnel in a controlled environment.
Step 4: Disposal of Contaminated Packaging
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[1]
-
Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
After thorough cleaning, the packaging may be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[3]
Important Considerations:
-
Do not discharge this compound or its containers into sewer systems or waterways.[3]
-
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Chloro-4 -fluoroacetophenone 99 456-04-2 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2'-Chloro-4'-fluoroacetophenone | 700-35-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Chloro-4'-fluoroacetophenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2), a common reagent in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risk and ensuring operational integrity.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several risks.[1] It is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1][2] Additionally, it may trigger an allergic skin reaction and cause respiratory irritation.[1][3]
Key physical and chemical properties are summarized below:
| Property | Value | Source |
| Synonyms | 2-Chloro-1-(4-fluorophenyl)ethanone, p-Fluorophenacyl chloride | [1][2][4] |
| CAS Number | 456-04-2 | [1][2][3][4] |
| Molecular Formula | C8H6ClFO | [1][4] |
| Molecular Weight | 172.58 g/mol | [1][3][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 47-50 °C | [3][4] |
| Boiling Point | 247 °C | [4] |
| Flash Point | 110 °C (closed cup) | [3][4] |
Operational Plan: From Preparation to Handling
A systematic approach is crucial when working with this compound. The following step-by-step guide outlines the necessary precautions and procedures.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area.[4][5][6] A chemical fume hood is required.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes and dust, preventing severe eye damage.[6] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure. | The chemical causes severe skin burns and may be absorbed through the skin.[5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is recommended if exposure limits are exceeded or if irritation is experienced.[5] For solids, a dust mask (type N95) is advised.[3] | Prevents respiratory tract irritation.[3][5] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
In Solution:
-
Post-Handling:
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This chemical is considered a hazardous waste.
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated materials in a suitable, closed container labeled as hazardous waste.[4] All chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-4 -fluoroacetophenone 99 456-04-2 [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
